molecular formula C7H4BrClN2 B2876172 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 945840-69-7

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2876172
CAS No.: 945840-69-7
M. Wt: 231.48
InChI Key: CUNQVEHLVCJZBL-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)3-5(9)11-7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNQVEHLVCJZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(N=C(C=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Executive Summary

This compound, an analogue of 5,7-dihalogenated 6-azaindole, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic and structural features, characterized by a fused pyrrole and pyridine ring system with differentiated halogen substituents, render it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, reactivity profile, synthesis, and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors. The discussion is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its synthetic utility and practical, validated protocols.

Core Physicochemical and Structural Properties

This compound is a halogenated heterocyclic compound belonging to the azaindole family. Azaindoles are recognized as "privileged structures" in drug discovery, acting as bioisosteres of indoles and purines, which allows them to modulate biological processes effectively.[1] The strategic placement of bromine and chlorine atoms on the pyridine ring segment creates distinct reactive centers, which is fundamental to its utility as a synthetic intermediate.

Molecular Structure

The foundational structure is a pyrrolo[2,3-c]pyridine core, which consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. The halogenation pattern—chlorine at position 5 and bromine at position 7—is critical to its reactivity profile.

G cluster_0 This compound mol mol

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 945840-69-7[2]
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [2][3]
Appearance Solid (Typically off-white to light yellow powder)General Knowledge
Density 1.9 ± 0.1 g/cm³[2]
Boiling Point 393.3 ± 37.0 °C at 760 mmHg[2]
Flash Point 191.7 ± 26.5 °C[2]
LogP 2.27[2]

Synthesis and Reactivity

The synthetic value of this compound lies in the differential reactivity of its halogen atoms and the N-H proton of the pyrrole ring. This allows for sequential, site-selective modifications, which is a cornerstone of modern synthetic strategy for building complex drug candidates.

General Synthetic Approach

While proprietary industrial syntheses may vary, a common academic approach involves the construction of the azaindole core followed by selective halogenation. The causality behind this strategy is to introduce the less reactive chloro group first, followed by the more reactive bromo group, or to leverage directing group effects to achieve the desired regiochemistry.

Caption: A generalized synthetic workflow for dihalogenated pyrrolopyridines.

Key Reactivity Insights
  • N-H Acidity and Protection: The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base.[4] This site is often protected during subsequent reactions to prevent unwanted side reactions. Common protecting groups include Boc, SEM (2-(trimethylsilyl)ethoxymethyl), or a simple sulfonyl group. The choice of protecting group is critical and often dictated by the conditions of downstream reactions and the final deprotection strategy.

  • Differential Halogen Reactivity for Cross-Coupling: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This differential reactivity is the most powerful feature of this scaffold. It allows for a selective reaction at the C7-Br position while leaving the C5-Cl position intact for a subsequent, different coupling reaction. This provides a robust and efficient pathway to introduce two different substituents onto the pyridine ring. Research on related 7-azaindoles demonstrates that chemoselective Suzuki-Miyaura coupling at a C-2 iodo position can be achieved in the presence of a C-4 chloro position, highlighting the feasibility of such selective transformations.[5]

  • Electrophilic Substitution: The electron-rich pyrrole ring can be susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the electron-withdrawing pyridine ring and halogen atoms deactivates the system compared to simple pyrrole.

Experimental Protocol: N-Protection and Selective Suzuki Coupling

The following protocol is a representative, self-validating system for utilizing this compound in a synthetic workflow. It demonstrates the principles of N-H protection followed by selective cross-coupling.

Part A: N-H Protection with a Benzenesulfonyl Group

  • Setup: To a solution of this compound (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.

  • Reaction: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the N-protected product.

Part B: Chemoselective Suzuki-Miyaura Cross-Coupling at C7

  • Setup: In a reaction vessel, combine the N-protected 7-bromo-5-chloro-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed mixture of a solvent like 1,4-dioxane and an aqueous solution of a base, typically 2M Na₂CO₃.

  • Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS. The choice of temperature and time depends on the reactivity of the boronic acid.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the C7-arylated, C5-chlorinated intermediate, which is now ready for a second coupling reaction or other modifications.

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern drug design, particularly in the field of oncology.[6][7] Its ability to form key hydrogen bond interactions with protein kinase hinges makes it an ideal framework for designing potent and selective inhibitors.[1][8]

This compound serves as a high-value starting material for building libraries of such inhibitors. The dihalogenated pattern allows for the systematic exploration of the chemical space around the azaindole core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties (ADME).

Key Therapeutic Areas:

  • Kinase Inhibitors: The azaindole scaffold is prevalent in inhibitors targeting a wide range of kinases.[1] For instance, derivatives have been developed as potent and selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[9] The scaffold is also central to the discovery of novel PI3K inhibitors for cancer therapy.[8]

  • Anticancer Agents: A broad review of 7-azaindole derivatives highlights their effectiveness as anticancer agents, with substitutions at various positions of the ring system leading to potent compounds.[7]

  • Other CNS and Inflammatory Targets: The versatility of the azaindole core extends beyond oncology, with derivatives showing activity as antagonists for receptors involved in inflammation and agonists for nicotinic receptors.[6]

G cluster_0 Synthetic Pathway Logic A 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine B Selective Reaction 1 (e.g., Suzuki at C7-Br) A->B C Intermediate with C5-Cl intact B->C D Reaction 2 (e.g., Buchwald at C5-Cl) C->D E Complex, di-substituted Azaindole Derivative D->E F SAR Studies & Lead Optimization E->F

Caption: Logical workflow for drug discovery using the dihalogenated scaffold.

Safety, Handling, and Procurement

Safety: Like many halogenated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and toxicity information.

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Procurement: This compound is available from various commercial chemical suppliers. When sourcing, it is crucial to obtain a certificate of analysis (CoA) to verify purity and identity, as impurities can significantly impact the outcome of sensitive multi-step syntheses.

References

The Strategic Intermediate: A Technical Guide to 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this expanse, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity and specificity. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent member of this esteemed class of compounds.[1][2][3] Its structural resemblance to the endogenous purine bases allows it to function as a bioisostere, effectively competing for the ATP-binding sites of various kinases.[4] This has positioned 6-azaindole derivatives at the forefront of targeted therapy, particularly in oncology.[1][4]

This technical guide focuses on a key derivative of this scaffold: 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS Number: 945840-69-7). The strategic placement of two distinct halogen atoms—bromine and chlorine—at the 7- and 5-positions, respectively, transforms this molecule into a versatile and highly valuable intermediate for the synthesis of complex, biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds provides medicinal chemists with a powerful tool for sequential and site-selective functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will provide an in-depth exploration of the physicochemical properties, plausible synthetic routes, chemical reactivity, and applications of this pivotal building block in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 945840-69-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₄BrClN₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 231.48 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Off-white to light brown solidGeneric Supplier Data
Purity ≥95%--INVALID-LINK--
Boiling Point 393.3 ± 37.0 °C (Predicted)--INVALID-LINK--
Density 1.878 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 12.08 ± 0.40 (Predicted)--INVALID-LINK--
Storage Conditions 2-8°C, Sealed in dry environment--INVALID-LINK--

While specific, publicly available spectroscopic data for this compound is limited, analysis of closely related structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, can provide valuable insights into the expected spectral characteristics. For instance, the proton and carbon NMR spectra would exhibit characteristic shifts for the pyrrole and pyridine ring systems, with the positions of the signals influenced by the electron-withdrawing effects of the halogen substituents. Mass spectrometry would be expected to show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Plausible Synthetic Strategies

A common and effective approach involves a formal [4+1] cyclization of a suitably substituted 3-amino-4-methylpyridine derivative.[1][3] The following proposed synthesis illustrates this strategy, starting from commercially available materials. The rationale behind each step is provided to offer a deeper understanding of the experimental choices.

plausible_synthesis cluster_start Starting Material cluster_step1 Step 1: Diazotization and Bromination cluster_step2 Step 2: Selective Chlorination cluster_step3 Step 3: Pyrrole Ring Formation (Cyclization) start 2,6-dichloro-3-amino-4-methylpyridine step1 2,6-dichloro-3-bromo-4-methylpyridine start->step1 1. NaNO₂, HBr 2. CuBr step2 2,5,6-trichloro-3-bromo-4-methylpyridine step1->step2 NCS, Acetonitrile step3 This compound step2->step3 Strong Base (e.g., LDA), then quench

Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-dichloro-3-bromo-4-methylpyridine

  • Rationale: The initial step involves the replacement of the amino group with a bromine atom via a Sandmeyer reaction. This is a classic and reliable method for introducing halogens onto an aromatic ring.

  • Procedure:

    • Dissolve 2,6-dichloro-3-amino-4-methylpyridine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Add the cold diazonium salt solution portion-wise to the CuBr solution. Effervescence (evolution of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,5,6-trichloro-3-bromo-4-methylpyridine

  • Rationale: This step introduces a chlorine atom at the 5-position. The existing substituents on the pyridine ring direct the electrophilic chlorination to this position. N-Chlorosuccinimide (NCS) is a convenient and effective chlorinating agent.

  • Procedure:

    • Dissolve 2,6-dichloro-3-bromo-4-methylpyridine in a suitable solvent such as acetonitrile.

    • Add N-Chlorosuccinimide (NCS) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

Step 3: Synthesis of this compound

  • Rationale: This is the key cyclization step to form the pyrrole ring. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the methyl group, initiating an intramolecular cyclization with subsequent elimination to form the aromatic pyrrole ring.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Slowly add n-butyllithium to generate LDA in situ.

    • Add a solution of 2,5,6-trichloro-3-bromo-4-methylpyridine in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at low temperature for a specified period before allowing it to warm slowly to room temperature.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate as in the previous steps.

    • Purify the final product by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the 7-position, followed by a subsequent reaction at the 5-position.

reactivity_pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_further Further Functionalization at C5 start This compound suzuki 7-Aryl/Heteroaryl-5-chloro-1H-pyrrolo[2,3-c]pyridine start->suzuki R-B(OH)₂, Pd catalyst, Base (Selective at C7) buchwald 7-Amino-5-chloro-1H-pyrrolo[2,3-c]pyridine start->buchwald R₂NH, Pd catalyst, Base (Selective at C7) suzuki_further 7-Aryl-5-Aryl-1H-pyrrolo[2,3-c]pyridine suzuki->suzuki_further R'-B(OH)₂, Pd catalyst, Base buchwald_further 7-Amino-5-Aryl-1H-pyrrolo[2,3-c]pyridine buchwald->buchwald_further R'-B(OH)₂, Pd catalyst, Base

Key reactivity pathways for this compound.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of this compound, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C7-Br position.

  • Typical Reaction Conditions:

    • Substrates: this compound and an aryl or heteroaryl boronic acid (or boronate ester).

    • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos).

    • Base: An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄).

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

    • Temperature: Typically elevated temperatures (80-110 °C) are required.

The resulting 7-aryl-5-chloro-1H-pyrrolo[2,3-c]pyridine can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C5-Cl position, leading to the synthesis of di-aryl substituted 6-azaindoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C7-Br position.

  • Typical Reaction Conditions:

    • Substrates: this compound and a primary or secondary amine.

    • Catalyst: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane.

    • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the substrates and catalyst system.

This selective amination provides access to 7-amino-5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives, which are also valuable intermediates for further elaboration.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 6-azaindole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[4] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound serves as an ideal starting material for the synthesis of kinase inhibitors due to the handles it provides for introducing substituents that can interact with specific residues in the ATP-binding pocket of a target kinase. For example, the 7-position can be functionalized with a group that forms a key hydrogen bond with the "hinge region" of the kinase, while the 5-position can be modified to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.

signaling_pathway cluster_input Signal Input cluster_receptor Receptor Tyrosine Kinase (RTK) cluster_pathway Signaling Cascade cluster_output Cellular Response growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 6-Azaindole-based Kinase Inhibitor inhibitor->pi3k Inhibition

Simplified PI3K/Akt/mTOR signaling pathway, a common target for 6-azaindole-based inhibitors.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several potent and selective inhibitors of PI3K have been developed based on the 7-azaindole scaffold.[2] The synthesis of these inhibitors often involves the use of halogenated 7-azaindole precursors, such as this compound, to introduce the necessary pharmacophoric elements through cross-coupling reactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.

  • Toxicity: While specific toxicity data is limited, related halogenated aromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its di-halogenated 6-azaindole core provides a robust platform for the synthesis of complex molecular architectures, particularly for the development of potent and selective kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for controlled, sequential functionalization, making it an invaluable tool for researchers in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

Foreword: The Strategic Importance of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: Structure, Synthesis, and Application

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold stands out as a "privileged" structure. As a bioisostere of endogenous purines, this heterocyclic system is a cornerstone in the design of targeted therapeutics, from kinase inhibitors to antiviral agents. The strategic introduction of halogen atoms onto this core dramatically enhances its utility, transforming it into a versatile platform for molecular exploration. This compound (CAS No: 945840-69-7) exemplifies this principle. The distinct electronic properties and reactivity of its bromine and chlorine substituents provide medicinal chemists with orthogonal chemical handles for building molecular complexity and fine-tuning pharmacological activity. This guide offers a deep dive into the molecular architecture, properties, and synthetic utility of this pivotal research chemical, providing a foundational understanding for its application in drug discovery and development.

Core Molecular Structure and Physicochemical Profile

This compound is a bicyclic heteroaromatic compound. Its structure consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, a framework known as 4-azaindole. The numbering of this system places the pyrrole nitrogen at position 1. The pyridine ring is substituted with a chlorine atom at the C5 position, and the pyrrole ring features a bromine atom at the C7 position.

The presence of two different halogen atoms at distinct positions on the electron-deficient pyridine and relatively electron-rich pyrrole rings, respectively, is central to its synthetic value. This arrangement allows for selective, stepwise functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 945840-69-7[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [2]
Density (Predicted) 1.9 ± 0.1 g/cm³[1]
Boiling Point (Predicted) 393.3 ± 37.0 °C at 760 mmHg[1]
Flash Point (Predicted) 191.7 ± 26.5 °C[1]
pKa (Predicted) 12.08 ± 0.40[3]
LogP (Predicted) 2.27[1]

Structural Elucidation via Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the three aromatic protons. The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the bicyclic core will exhibit characteristic shifts and coupling patterns reflecting their electronic environment.

    • ¹³C NMR : The spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield. For the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals have been reported in the range of 100-148 ppm.[4]

  • Mass Spectrometry (MS) : The mass spectrum provides unequivocal proof of the molecular weight and elemental composition. The key feature would be the complex isotopic pattern of the molecular ion peak [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the parent ion around m/z 230, 232, and 234.

Synthesis and Chemical Reactivity

The synthesis of halogenated pyrrolopyridines is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity.[5] A generalized synthetic approach involves the initial construction of the core pyrrolopyridine ring system, followed by selective halogenation.

Conceptual Synthetic Workflow

The diagram below illustrates a plausible, high-level workflow for synthesizing the target molecule, starting from a substituted pyridine precursor. This pathway relies on established transformations in heterocyclic chemistry.

G A Substituted Pyridine Precursor B Nitration A->B HNO₃/H₂SO₄ C Reduction of Nitro Group B->C Fe/HCl or H₂/Pd D Cyclization to form Pyrrole Ring C->D e.g., Reissert Synthesis E Chlorination D->E NCS or POCl₃ F Bromination E->F NBS G This compound F->G Final Product

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity and Application in Cross-Coupling

The primary value of this compound in drug discovery lies in its capacity to serve as a scaffold for diversification via metal-catalyzed cross-coupling reactions. The C-Br and C-Cl bonds are excellent leaving groups for reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne bond formation) couplings.

The differential reactivity of the C-Br versus the C-Cl bond can often be exploited for selective, sequential reactions under carefully chosen catalytic conditions, allowing for the ordered introduction of different substituents. This is a powerful strategy for building libraries of complex molecules for structure-activity relationship (SAR) studies.[6]

G cluster_0 Suzuki-Miyaura Cross-Coupling A 7-Bromo-5-chloro-1H- pyrrolo[2,3-c]pyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Base (e.g., K₂CO₃) C->D Oxidative Addition E Coupled Product D->E Reductive Elimination

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how the title compound can be functionalized. The choice of catalyst, base, and solvent is critical and must be optimized for specific substrates.

Objective: To synthesize a C7-arylated derivative of 5-chloro-1H-pyrrolo[2,3-c]pyridine.

Methodology:

  • Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 2-12 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

This protocol is adapted from general procedures for Suzuki-Miyaura reactions on similar heterocyclic systems.[6]

Relevance in Drug Discovery

The pyrrolopyridine scaffold is a key component in numerous biologically active molecules. Its structural similarity to purines allows it to function as a competitive inhibitor for enzymes that bind ATP, such as protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[7]

Derivatives of pyrrolopyridines have been investigated as:

  • Kinase Inhibitors: Targeting kinases like Fibroblast Growth Factor Receptor (FGFR), Leucine-Rich Repeat Kinase 2 (LRRK2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[6][7][8]

  • Antiviral and Antimicrobial Agents: The pyridine and pyrrole moieties are found in various compounds with antimicrobial properties.[9]

  • Central Nervous System (CNS) Agents: The scaffold's ability to interact with various receptors and enzymes makes it a target for developing treatments for neurological disorders.

The title compound, this compound, serves as an invaluable starting material for synthesizing novel derivatives within these therapeutic areas.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, related halogenated aromatic compounds can be harmful.

  • Hazard Classification: Some suppliers classify similar compounds as acutely toxic if swallowed (Acute Tox. 3 Oral).[10]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined molecular structure, characterized by a fused pyrrolopyridine core and two distinct halogen substituents, provides a robust and versatile platform for synthetic elaboration. The ability to perform selective cross-coupling reactions at the C7-bromo and C5-chloro positions allows researchers to systematically explore chemical space and develop potent and selective modulators of biological targets. A thorough understanding of its properties, reactivity, and handling is essential for any scientist or drug development professional seeking to leverage the power of this important heterocyclic building block.

References

In-Depth Technical Guide to the Synthesis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of 7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable building block for the synthesis of complex molecules with a wide range of biological activities.[1][2] The pyrrolo[2,3-c]pyridine core, a bioisostere of indole, often imparts favorable pharmacological properties such as enhanced solubility and bioavailability.[1] This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.

The strategic placement of bromine and chlorine atoms on the pyrrolopyridine framework offers distinct advantages for further chemical modifications. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions, making this intermediate a versatile platform for generating diverse chemical libraries for biological screening.

Strategic Approaches to the Pyrrolo[2,3-c]pyridine Core

The synthesis of the core 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) structure is the foundational challenge. Several strategies have been developed, primarily focusing on either constructing the pyrrole ring onto a pre-existing pyridine or vice versa.[3]

Annulation of a Pyrrole Ring onto a Pyridine Precursor

This is a common and effective approach, with the Bartoli indole synthesis being a noteworthy example. This method typically involves the reaction of a substituted nitro-pyridine with a vinyl Grignard reagent.[3] The versatility of this reaction allows for the introduction of various substituents on the pyridine ring, which can be carried through to the final product.

Another strategy involves the reaction of a 4-methyl-3-nitropyridine with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which then undergoes reductive cyclization to yield the pyrrolo[2,3-c]pyridine core.[3] This two-step process can offer high yields for 2,3-unsubstituted 6-azaindoles.[3]

Annulation of a Pyridine Ring onto a Pyrrole Precursor

An alternative strategy involves building the pyridine ring onto a pre-functionalized pyrrole. For instance, a synthetic route starting from 4-aroyl pyrroles has been described, which involves a Vilsmeier-Haack reaction to generate pyrrolo-2,3-dicarbonyls, followed by condensation with a suitable amine source to form the pyridine ring.[4]

Synthesis Pathway to this compound

A plausible and efficient synthetic route to this compound starts with the construction of the 1H-pyrrolo[2,3-c]pyridine core, followed by sequential halogenation. The choice of starting materials and the order of halogenation are critical for achieving high regioselectivity and overall yield.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Halogenation Steps Start Substituted Pyridine Intermediate_A 1H-Pyrrolo[2,3-c]pyridine Start->Intermediate_A Cyclization Intermediate_B 5-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate_A->Intermediate_B Chlorination Final_Product This compound Intermediate_B->Final_Product Bromination

Caption: A generalized synthetic pathway to this compound.

Step-by-Step Experimental Protocol

A general, illustrative protocol for the synthesis is outlined below. It is crucial to note that specific reaction conditions may require optimization based on the chosen starting materials and laboratory-specific factors.

Step 1: Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

The initial step focuses on constructing the foundational bicyclic ring system. As previously mentioned, methods like the Bartoli synthesis are effective.[3]

Illustrative Protocol (Conceptual):

  • To a solution of a suitable 3-nitro-4-substituted pyridine in anhydrous THF at -78 °C under an inert atmosphere, add vinyl magnesium bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1H-pyrrolo[2,3-c]pyridine derivative.

Step 2: Regioselective Chlorination

The introduction of the chlorine atom at the C5 position is a critical step. Electrophilic aromatic substitution is the primary mechanism for halogenating such electron-rich heterocyclic systems. However, the pyridine nitrogen can complicate this by reducing the ring's nucleophilicity, often necessitating harsh reaction conditions.[5][6]

Experimental Considerations:

  • Protecting Groups: To enhance reactivity and control regioselectivity, the pyrrole nitrogen is often protected with a suitable group (e.g., triisopropylsilyl (TIPS) or benzenesulfonyl). This prevents N-halogenation and directs the electrophile to the desired carbon position.

  • Chlorinating Agent: N-chlorosuccinimide (NCS) is a commonly used and effective reagent for the chlorination of pyrrolopyridines.

Illustrative Protocol:

  • Protect the 1H-pyrrolo[2,3-c]pyridine from Step 1 with a suitable protecting group (e.g., TIPS-Cl) in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF).

  • To a solution of the N-protected pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography to obtain the 5-chloro-1H-pyrrolo[2,3-c]pyridine derivative.

Step 3: Regioselective Bromination

The final step involves the introduction of the bromine atom at the C7 position. Similar to chlorination, this is an electrophilic aromatic substitution reaction.

Experimental Considerations:

  • Brominating Agent: N-bromosuccinimide (NBS) is a widely used reagent for this transformation.

  • Reaction Conditions: The reaction conditions, including solvent and temperature, can be fine-tuned to optimize the yield and regioselectivity.

Illustrative Protocol:

  • To a solution of the 5-chloro-1H-pyrrolo[2,3-c]pyridine derivative (which may still be N-protected) in a suitable solvent (e.g., chloroform or carbon tetrachloride), add N-bromosuccinimide (NBS).

  • The reaction may be initiated by heat or a radical initiator (e.g., AIBN), though for electron-rich systems, this may not be necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography.

  • If an N-protecting group was used, a deprotection step (e.g., with TBAF for a silyl protecting group) will be required to yield the final product, this compound.

Data Summary of Key Intermediates and Final Product
CompoundMolecular FormulaMolecular WeightAppearance
1H-Pyrrolo[2,3-c]pyridineC₇H₆N₂118.14 g/mol Solid
5-Chloro-1H-pyrrolo[2,3-c]pyridineC₇H₅ClN₂152.58 g/mol Solid
This compoundC₇H₄BrClN₂231.48 g/mol Solid

Mechanistic Insights

The halogenation of the pyrrolo[2,3-c]pyridine core proceeds via electrophilic aromatic substitution. The pyrrole ring is significantly more electron-rich than the pyridine ring, directing the electrophilic halogenating agents (generated from NCS and NBS) to attack the pyrrole moiety. The regioselectivity (C5 vs. C7) is influenced by both electronic and steric factors, including the presence of a protecting group on the pyrrole nitrogen.

Visualization of the Halogenation Mechanism

Halogenation_Mechanism Pyrrolopyridine N-Protected 5-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate Sigma Complex (Wheland Intermediate) Pyrrolopyridine->Intermediate Electrophilic Attack at C7 Electrophile Br+ Electrophile->Intermediate Product N-Protected This compound Intermediate->Product Deprotonation Base Base Base->Product

Caption: A simplified mechanism for the bromination of the 5-chloro-pyrrolo[2,3-c]pyridine intermediate.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of synthetic strategy, regioselectivity, and the use of protecting groups. The methodologies described herein provide a robust framework for the preparation of this valuable building block. The ability to selectively introduce bromine and chlorine atoms onto the 7-azaindole scaffold opens up a vast chemical space for the development of novel therapeutic agents. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification are paramount to obtaining the desired product in high yield and purity.

References

Navigating the Spectroscopic Landscape of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the intricate world of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. This guide focuses on the spectroscopic properties of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, a substituted azaindole with potential applications in medicinal chemistry. While a comprehensive public repository of its detailed spectroscopic data remains elusive, this document serves as a foundational guide for researchers, outlining the expected spectroscopic characteristics based on its structure and providing a framework for its analysis.

Molecular Structure and Its Spectroscopic Implications

This compound (CAS No. 945840-69-7) is a bicyclic heteroaromatic compound.[1] Its structure, featuring a pyrrole ring fused to a pyridine ring with bromine and chlorine substituents, dictates a unique electronic environment that will be reflected in its spectroscopic signatures. The pyrrolo[2,3-c]pyridine core is a key pharmacophore in many biologically active molecules, making the understanding of its spectroscopic properties crucial for the development of new therapeutic agents.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data: A Researcher's Guide

In the absence of publicly available experimental spectra, we can predict the key features that would be observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-c]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H (Pyrrole NH)11.0 - 12.0br s-
H (Aromatic)7.0 - 8.5d, s2-3 (meta), 7-9 (ortho)
H (Aromatic)7.0 - 8.5d, s2-3 (meta), 7-9 (ortho)

Note: The exact chemical shifts and coupling patterns will depend on the specific solvent used and the final, purified form of the compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the nitrogen and halogen atoms will exhibit characteristic downfield shifts.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C (Aromatic)110 - 150
C-Br100 - 110
C-Cl125 - 135
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Expected Mass Spectrometry Data:

IonPredicted m/zIsotopic Pattern
[M]+230, 232, 234Characteristic pattern for one Br and one Cl atom
[M+H]+231, 233, 235Characteristic pattern for one Br and one Cl atom

The fragmentation pattern in the mass spectrum would provide further structural information, with initial losses of halogen atoms or cleavage of the heterocyclic rings being likely fragmentation pathways.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of specific functional groups. Key absorptions are expected for the N-H bond of the pyrrole ring and the C=C and C=N bonds of the aromatic system.

Expected IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=C/C=N Stretch (Aromatic)1500 - 1600Strong
C-Cl Stretch700 - 800Strong
C-Br Stretch500 - 600Strong

Experimental Workflow for Spectroscopic Analysis

For researchers who have synthesized or acquired this compound, the following workflow is recommended for its comprehensive spectroscopic characterization.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Purification Purification of Compound Solvent_Selection Solvent Selection (e.g., DMSO-d6 for NMR) Purification->Solvent_Selection Concentration Concentration Adjustment Solvent_Selection->Concentration NMR 1H & 13C NMR Concentration->NMR MS High-Resolution MS Concentration->MS IR FT-IR Concentration->IR Structure_Validation Structure Validation NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Reporting Data Reporting Purity_Assessment->Reporting

Caption: Recommended workflow for the spectroscopic characterization of this compound.

Conclusion and Future Directions

While this guide provides a predicted spectroscopic profile for this compound, the acquisition and publication of experimental data are crucial for the advancement of research involving this compound. Researchers in possession of this molecule are encouraged to perform detailed spectroscopic analyses and share their findings with the scientific community. Such data will be invaluable for confirming its structure, assessing its purity, and facilitating its use in the development of novel pharmaceuticals and functional materials.

References

A Technical Guide to the Solubility and Stability of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: A Methodical Approach for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document serves as a detailed framework for researchers to generate these critical datasets in-house, ensuring scientific rigor and regulatory alignment. The principles and protocols outlined herein are grounded in established pharmaceutical science and are designed to be directly implemented in a laboratory setting.

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the 7-azaindole class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their bioisosteric relationship with indoles.[1] The introduction of halogen atoms—in this case, bromine and chlorine—can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the solubility and stability of this compound is a prerequisite for its advancement in any drug discovery and development pipeline. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of a potential therapeutic agent.[2] This guide will detail the necessary experimental protocols to thoroughly assess these parameters.

Predicted Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties can inform experimental design. Based on its structure, we can anticipate certain characteristics that will be experimentally verified.

PropertyPredicted Value/CharacteristicSource
Molecular FormulaC₇H₄BrClN₂[3]
Molecular Weight231.48 g/mol [3]
AppearanceSolid[3]
LogP2.27-
pKa12.08 (predicted)-

The presence of the pyrrole nitrogen introduces a potential site for hydrogen bonding, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromo and chloro substituents will increase the molecule's lipophilicity compared to the parent 7-azaindole scaffold.

Solubility Determination: A Step-by-Step Protocol

A comprehensive understanding of a compound's solubility in various media is crucial for formulation development. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[4][5]

Aqueous Solubility Profiling (pH-Dependent)

The ionization state of a molecule can significantly impact its aqueous solubility.[6] Therefore, determining the pH-solubility profile is a critical first step.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Buffer Preparation : Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8. Recommended buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[5]

  • Sample Preparation : Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration : Place the sealed vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C to mimic physiological conditions.[5] Agitate the samples for a sufficient duration to reach equilibrium (a 24-hour period is common, but should be confirmed by time-point sampling in preliminary experiments).[7]

  • Sample Separation : After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis : Report the solubility at each pH in units of mg/mL or µg/mL. Plot the solubility as a function of pH to visualize the pH-solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound to Buffer A->B Dispense C Equilibrate in Shaker Bath (37°C, 24h) B->C Incubate D Separate Solid (Centrifuge/Filter) C->D Process E Quantify Supernatant (HPLC) D->E Analyze F Plot Solubility vs. pH E->F Visualize

Figure 1: Workflow for determining the pH-dependent aqueous solubility of this compound.

Solubility in Organic and Co-Solvent Systems

For formulation purposes, understanding the solubility in common organic solvents and co-solvent systems is essential.

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection : Choose a range of pharmaceutically relevant organic solvents, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Protocol : Follow the same shake-flask methodology as described for aqueous solubility, maintaining a constant temperature (e.g., 25 °C).

  • Quantification : Use a validated analytical method to determine the concentration in the saturated supernatant.

Anticipated Solubility Trends

Based on the solubility of the parent compound, 7-azaindole, it is expected that this compound will exhibit good solubility in polar aprotic solvents like THF and acetone, and moderate solubility in alcohols like methanol and ethanol. The halogenation is likely to decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

Stability Assessment: A Forced Degradation Protocol

Forced degradation studies, or stress testing, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[8]

Development of a Stability-Indicating HPLC Method

Before initiating stability studies, a validated stability-indicating HPLC method is required. This method must be able to separate the intact compound from any degradation products that may form.

Method Development Considerations:

  • Column : A C18 reversed-phase column is a common starting point.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve compounds with a range of polarities.

  • Detection : UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Forced Degradation Studies

The following are standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation

  • Solution Preparation : Prepare stock solutions of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions :

    • Acid Hydrolysis : Treat the solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis : Treat the solution with 0.1 N NaOH at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation : Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation : Expose a solid sample of the compound to dry heat (e.g., 80 °C). Also, heat a solution of the compound.

    • Photostability : Expose both solid and solution samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Time Points : Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

  • Analysis : Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Data Evaluation : Calculate the percentage of the remaining parent compound and the percentage of each degradation product. Aim for 5-20% degradation to ensure that the degradation pathways are not overly forced.[10]

G center 7-Bromo-5-chloro-1H- pyrrolo[2,3-c]pyridine acid Acid Hydrolysis (HCl, Heat) center->acid Stress base Base Hydrolysis (NaOH, Heat) center->base Stress oxidation Oxidation (H₂O₂) center->oxidation Stress thermal Thermal (Heat) center->thermal Stress photo Photolytic (UV/Vis Light) center->photo Stress analysis HPLC Analysis acid->analysis base->analysis analysis2 HPLC Analysis oxidation->analysis2 thermal->analysis2 photo->analysis2

Figure 2: Overview of forced degradation studies for this compound.

Expected Stability Profile

  • Hydrolysis : The pyrrolo[2,3-c]pyridine core is generally stable, but the presence of halogens can influence its susceptibility to hydrolysis under strong acidic or basic conditions.

  • Oxidation : The electron-rich pyrrole ring may be susceptible to oxidation.

  • Photostability : Aromatic systems can undergo photodegradation. The carbon-bromine bond can be particularly susceptible to photolytic cleavage.[11]

Long-Term Stability Studies

Once the intrinsic stability is understood from forced degradation studies, long-term stability studies under ICH-recommended storage conditions should be initiated to determine the re-test period or shelf life.

ICH Storage Conditions for Long-Term Stability

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

The compound should be stored in a container that mimics the proposed packaging for storage and distribution. Testing should be performed at regular intervals (e.g., every 3 months for the first year) to monitor for any changes in purity, appearance, and other relevant physicochemical properties.

Conclusion

A thorough investigation of the solubility and stability of this compound is a critical, data-driven process that informs its potential as a drug candidate. By systematically applying the established protocols detailed in this guide—from pH-dependent solubility profiling to comprehensive forced degradation and long-term stability studies—researchers can build a robust data package. This information is not only fundamental to guiding formulation development but is also a cornerstone for regulatory submissions. The methodologies presented here provide a clear and actionable framework for generating the high-quality data necessary to make informed decisions in the drug development process.

References

The Pyrrolo[2,3-c]pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous purines make it an ideal pharmacophore for interacting with a wide array of biological targets. This guide provides a comprehensive technical overview of the pyrrolo[2,3-c]pyridine scaffold, from its fundamental synthetic strategies to its profound impact on drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas. We will delve into the structure-activity relationships that govern its biological effects and provide detailed protocols for its synthesis and evaluation, equipping researchers and drug development professionals with the knowledge to leverage this versatile scaffold in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, and among them, the pyrrolo[2,3-c]pyridine scaffold has emerged as a particularly fruitful area of research.[1] Its structure, which features a fusion of a pyrrole and a pyridine ring, imparts a unique combination of rigidity, planarity, and hydrogen bonding potential. This allows for precise and high-affinity interactions with the active sites of various enzymes and receptors. The pyrrole moiety can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, enabling a diverse range of binding modes.

The true power of the pyrrolo[2,3-c]pyridine scaffold lies in its versatility as a pharmacophore. It has been successfully employed in the development of a wide range of therapeutic agents, including potent and selective kinase inhibitors, antiproliferative compounds, and modulators of various signaling pathways implicated in diseases such as cancer and Alzheimer's disease.[2] This guide will explore the key attributes of this remarkable scaffold and provide a roadmap for its application in medicinal chemistry.

Synthetic Strategies: Building the Core

The construction of the pyrrolo[2,3-c]pyridine core is a critical first step in any drug discovery program centered on this scaffold. A variety of synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the final molecule.

Key Synthetic Approaches at a Glance
Synthetic MethodStarting MaterialsKey Features
Bartoli Indole Synthesis Substituted nitro-pyridines and vinyl Grignard reagentsA classic and reliable method for the synthesis of 7-azaindoles.
Fischer Indole Synthesis Pyridylhydrazines and ketones/aldehydesA versatile method that allows for the introduction of a wide range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions Halogenated pyridines and pyrrolesOffers a modular approach to the synthesis of highly functionalized derivatives.
Multi-Component Reactions Simple, readily available starting materialsEnables the rapid generation of diverse libraries of pyrrolo[2,3-c]pyridines.
Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of a substituted pyrrolo[2,3-c]pyridine derivative via a palladium-catalyzed cross-coupling reaction. This method is chosen for its modularity and its ability to generate a diverse range of analogs for structure-activity relationship (SAR) studies.

Step 1: Synthesis of the Pyrrolo[2,3-c]pyridine Core

  • Reaction: Sonogashira coupling of a protected 4-chloro-5-iodopyridin-2-amine with a terminal alkyne.

  • Reagents: 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyridin-2-amine, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, triethylamine.

  • Procedure:

    • To a solution of the iodopyridine (1.0 eq) in anhydrous THF, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 60 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyclization to the Pyrrolo[2,3-c]pyridine

  • Reaction: Intramolecular cyclization of the alkyne-substituted pyridine.

  • Reagents: The product from Step 1, potassium tert-butoxide.

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous THF.

    • Add potassium tert-butoxide (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Step 3: Deprotection and Further Functionalization

  • Reaction: Removal of the triisopropylsilyl (TIPS) protecting group.

  • Reagents: The product from Step 2, tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Dissolve the TIPS-protected pyrrolo[2,3-c]pyridine in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C.

    • Stir for 1 hour at room temperature.

    • Quench with water and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the deprotected pyrrolo[2,3-c]pyridine.

    • The deprotected core can then be further functionalized at various positions to explore SAR.

The Pyrrolo[2,3-c]pyridine Scaffold in Action: Targeting Key Signaling Pathways

The true value of the pyrrolo[2,3-c]pyridine scaffold is realized in its ability to modulate the activity of key biological targets. Its structural features make it an excellent starting point for the design of inhibitors that target the ATP-binding pocket of kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and other diseases.

Kinase Inhibition: A Privileged Interaction

The pyrrolo[2,3-c]pyridine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The pyrrole NH group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This "dual-addressable" nature allows for fine-tuning of the binding affinity and selectivity of the inhibitor.

Case Study: Targeting the VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of many cancers, making VEGFR a prime target for anticancer drug development. Several potent and selective VEGFR inhibitors based on the pyrrolo[2,3-c]pyridine scaffold have been developed.[3]

Below is a diagram illustrating the VEGFR signaling pathway and the point of intervention for a pyrrolo[2,3-c]pyridine-based inhibitor.

VEGFR_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt Akt->Nucleus Translocates Proliferation Cell Proliferation, Migration, Survival Nucleus->Proliferation Gene Expression

Caption: VEGFR signaling pathway and inhibition.

Structure-Activity Relationships: The Key to Optimization

The development of a successful drug candidate requires a deep understanding of the structure-activity relationships (SAR) of the lead compound. For pyrrolo[2,3-c]pyridine derivatives, SAR studies typically involve the systematic modification of the scaffold at various positions to improve potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification
  • N1-position of the pyrrole ring: Substitution at this position can influence the planarity of the molecule and its interaction with the solvent.

  • C2 and C3-positions of the pyrrole ring: These positions are often used to introduce substituents that can interact with specific pockets within the target's active site, thereby enhancing selectivity.

  • C4, C5, and C7-positions of the pyridine ring: Modifications at these positions can modulate the electronic properties of the scaffold and its overall physicochemical properties, such as solubility and metabolic stability.

SAR Table: A Hypothetical Example for a VEGFR Inhibitor
CompoundR1 (N1-position)R2 (C3-position)R3 (C5-position)VEGFR2 IC₅₀ (nM)
1a HHH1500
1b MeHH1200
1c HPhenylH500
1d HPhenylCl250
1e HPhenylOMe300
1f MePhenylCl50

This hypothetical SAR table illustrates how systematic modifications can lead to a significant improvement in potency. The introduction of a phenyl group at the C3-position (compound 1c) and a chlorine atom at the C5-position (compound 1d) both lead to an increase in activity. Combining these two features with a methyl group at the N1-position (compound 1f) results in a highly potent inhibitor.

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold has proven to be a remarkably versatile and productive starting point for the discovery of new medicines. Its unique structural and electronic properties have enabled the development of a wide range of potent and selective inhibitors of key biological targets, particularly kinases. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for leveraging this privileged scaffold in the design of the next generation of therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and complex pyrrolo[2,3-c]pyridine derivatives, as well as the exploration of new biological targets for this remarkable class of compounds.

References

The Ascendant Therapeutic Potential of Halogenated Pyrrolopyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Halogenation in Pyrrolopyridine Scaffolds

For researchers, scientists, and drug development professionals, the pyrrolopyridine core represents a privileged scaffold, largely owing to its structural resemblance to purine, enabling it to interact with a multitude of biological targets. The strategic incorporation of halogens onto this framework is not a mere chemical embellishment; it is a transformative modification that profoundly enhances the therapeutic potential of these molecules. Halogenation modulates key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, thereby unlocking new avenues for therapeutic intervention. This guide provides an in-depth exploration of the burgeoning field of halogenated pyrrolopyridines, offering a synthesis of their diverse biological activities, mechanistic underpinnings, and the experimental methodologies crucial for their evaluation.

I. The Expanding Therapeutic Landscape of Halogenated Pyrrolopyridines

The introduction of halogen atoms onto the pyrrolopyridine nucleus has yielded a diverse array of compounds with significant therapeutic promise across multiple disease areas. This section will delve into the key biological activities that have been extensively investigated.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Halogenated pyrrolopyridines have emerged as potent antiproliferative agents, exhibiting efficacy against a broad spectrum of cancer cell lines.[1] Their anticancer effects are often multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][3]

A significant body of research has focused on the pyrrolo[3,2-d]pyrimidine regioisomer. For instance, 2,4-dichloro pyrrolo[3,2-d]pyrimidines have demonstrated notable antiproliferative properties.[2] Structure-activity relationship (SAR) studies have revealed that the position and nature of the halogen substituent are critical determinants of cytotoxic potency. A pivotal finding is the dramatic enhancement of cytotoxicity upon the introduction of an iodine atom at the C7 position of the 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold.[2] This modification can shift the half-maximal inhibitory concentration (IC50) into the sub-micromolar range.[2]

The mechanism of action of these halogenated compounds can vary depending on the specific chemical entity and the cancer cell type. For example, in triple-negative breast cancer (TNBC) MDA-MB-231 cells, a 2,4-dichloro pyrrolo[3,2-d]pyrimidine derivative was found to induce cell accumulation in the G2/M phase of the cell cycle with minimal evidence of apoptosis.[2][3] In stark contrast, the corresponding C7-iodinated analog not only induced G2/M arrest but also robustly triggered apoptosis.[2][3] This highlights the profound impact of halogenation on the downstream cellular response.

Furthermore, to mitigate the toxicity associated with some of these potent compounds, a prodrug approach involving N5-alkylation has been explored. This modification has been shown to decrease toxicity while maintaining comparable in vitro activity.[1]

Table 1: Antiproliferative Activity of Representative Halogenated Pyrrolo[3,2-d]pyrimidines

Compound IDStructureCancer Cell LineEC50 (µM)Maximum Tolerated Dose (MTD) in mice (mg/kg)Reference
Compound A 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidineMDA-MB-231 (Breast)0.014 - 14.55 - 10[1]
Compound B N5-alkylated derivative of Compound AMDA-MB-231 (Breast)0.83 - 7.340[1]
Antibacterial Activity: A Renewed Offensive Against Microbial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated pyrrolopyrimidines have shown considerable promise in this arena, particularly against Gram-positive pathogens like Staphylococcus aureus.[4][5]

SAR studies on a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines identified that the introduction of a bromo or iodo substituent on the 4-benzylamine group, in conjunction with a hydroxyl group on the 6-aryl moiety, is crucial for potent antibacterial activity.[4] The most active derivatives in this series exhibited a minimum inhibitory concentration (MIC) of 8 mg/L against S. aureus.[4]

A particularly intriguing finding is the synergistic effect observed when these halogenated pyrrolopyrimidines are combined with the antimicrobial peptide betatide. This combination resulted in a four-fold reduction in the MIC, bringing it down to 1-2 mg/L.[4] This suggests a potential strategy to enhance the efficacy of these compounds and combat resistance. The proposed antibacterial target for some of these compounds is thymidylate monophosphate kinase (TMPK), a key enzyme in bacterial DNA synthesis.[6][7]

Beyond direct antibacterial action, certain halogenated pyrrolopyrimidines have demonstrated significant antibiofilm activity against both S. aureus and the enterohemorrhagic Escherichia coli (EHEC) O157:H7.[8][9] For instance, 2-amino-4-chloropyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine were found to inhibit EHEC biofilm formation by reducing the production of curli, a key component of the biofilm matrix.[9] This is achieved through the downregulation of the expression of curli genes, csgA and csgB.[9]

Antiviral Activity: Targeting Key Viral Machinery

The global health landscape has underscored the urgent need for effective antiviral therapeutics. Halogenated pyrrolopyrimidines are being investigated for their potential to inhibit the replication of various viruses, including coronaviruses.

Recent studies have identified pyrrolo-pyrimidine-based compounds as inhibitors of the SARS-CoV-2 macrodomain 1 (Mac1), an enzyme essential for viral replication.[10] Through a screening of a library of pyrrolo-pyrimidines, several compounds were identified that inhibited Mac1 in vitro and subsequently suppressed the replication of murine hepatitis virus (MHV) and SARS-CoV-2 in cell culture.[10] The antiviral activity of these compounds was notably enhanced in the presence of interferon-gamma (IFNγ), mirroring the phenotype of a Mac1 deletion virus.[10] This provides strong evidence for the on-target activity of these inhibitors.

Furthermore, other halogenated compounds, though not exclusively pyrrolopyrimidines, have demonstrated antiviral activity against SARS-CoV-2 by targeting viral proteins such as the spike protein, main protease (Mpro), and RNA-dependent RNA polymerase (RdRp).[11][12][13] This highlights the broader potential of halogenation as a strategy in the design of antiviral agents.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Certain pyrrolopyrimidine derivatives have demonstrated significant anti-inflammatory properties. For example, the novel pyrrolopyrimidine PNU-142731A exhibited dose-dependent inhibition of eosinophil and lymphocyte accumulation in a murine model of antigen-induced eosinophilic lung inflammation, a key feature of asthma.[14] This compound also reduced the levels of pro-inflammatory cytokines such as interleukin (IL)-5 and IL-6 in the bronchoalveolar lavage fluid.[14]

II. Mechanistic Insights: The Molecular Targets of Halogenated Pyrrolopyridines

A deep understanding of the mechanism of action is paramount for the rational design and optimization of therapeutic agents. The biological effects of halogenated pyrrolopyridines are often mediated through their interaction with specific molecular targets, most notably protein kinases.

Kinase Inhibition: A Dominant Mechanism of Action

The structural similarity of the pyrrolopyridine scaffold to the purine ring of ATP makes it an ideal template for the design of kinase inhibitors.[15][16] These compounds can act as competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking the phosphorylation of downstream substrates. The selectivity of these inhibitors is largely conferred by the substituents attached to the pyrrolopyridine nucleus.[15] Halogenation, in particular, can enhance both the potency and selectivity of these kinase inhibitors.[17]

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several halogenated pyrrolopyridine and related fused heterocyclic scaffolds have been identified as potent JAK inhibitors. For instance, imidazo-pyrrolopyridines and triazolo-pyrrolopyridines have been developed as nanomolar inhibitors of JAK1, with some exhibiting selectivity over other JAK isoforms like JAK2.[18][19][20] This selectivity is crucial for minimizing off-target effects. Molecular docking studies have suggested that specific interactions, such as a key interaction between an iodine atom of a triazole-pyrrolopyrimidine derivative and a histidine residue (His-885) in the active site of human JAK1, contribute to this high selectivity.[20]

Halogenated pyrrolopyrimidine derivatives have also been shown to inhibit a range of other kinases implicated in cancer, including:

  • Discoidin Domain Receptor 2 (DDR2): A receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Certain pyrrolo[2,3-d]pyrimidine-imines have shown selective antitumor activity against colon cancer cell lines, with molecular docking studies suggesting interaction with the DDR2 active site.[21]

  • Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2): These are key regulators of cell growth and division. Novel halogenated pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against these kinases.[22]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrolo[2,3-d]pyridine derivatives have been identified as multi-kinase inhibitors with selectivity for VEGFR2.[22]

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III. Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of halogenated pyrrolopyridines as therapeutic agents relies on robust and reproducible experimental methodologies. This section provides an overview of key experimental protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of Halogenated Pyrrolopyridines

The synthesis of halogenated pyrrolopyridines often involves a multi-step process. A general approach to halogenated arylpyrroles, including the antifungal natural product pyrrolnitrin, utilizes newly synthesized halogenated pyrroles and 2,6-disubstituted nitrobenzenes or anilines.[23] Another common strategy involves the halogenation of a pre-formed pyrrolopyrimidine scaffold.

Exemplary Protocol: Synthesis of 2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine [2]

  • Starting Material: 2,4-dichloropyrrolo[3,2-d]pyrimidine.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 2,4-dichloropyrrolo[3,2-d]pyrimidine in acetonitrile, add N-iodosuccinimide.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

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// Edges Start -> Reaction; Reaction -> Purification; Purification -> Characterization; Characterization -> FinalProduct; } caption: "Synthetic Workflow"

In Vitro Antiproliferative Assay

The evaluation of the anticancer activity of halogenated pyrrolopyridines is typically performed using in vitro cell-based assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated pyrrolopyrimidine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

Flow cytometry is a powerful technique to investigate the effect of compounds on the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the halogenated pyrrolopyrimidine compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

IV. Pharmacokinetics and Toxicity: Bridging the Gap from Bench to Bedside

While in vitro potency is a critical first step, the successful translation of a compound into a clinical candidate hinges on its pharmacokinetic (PK) and toxicity profile.

Pharmacokinetic Considerations

The limited available data on halogenated pyrrolo[3,2-d]pyrimidines indicate that some of these compounds can have a short plasma half-life. For instance, an active N5-substituted derivative was found to have a plasma half-life of 32.7 minutes and was rapidly converted to its parent unsubstituted analog.[1] This highlights the importance of early PK studies to guide lead optimization efforts. Strategies to improve the PK profile may include the introduction of metabolic blockers or the use of prodrug approaches.

Toxicity Profile

Toxicity is a major hurdle in drug development. For halogenated pyrrolopyridines, toxicity can be a concern, with maximum tolerated doses (MTDs) in mice for some compounds being in the range of 5-10 mg/kg.[1] However, chemical modifications, such as the N5-alkylation strategy mentioned earlier, have been shown to significantly decrease toxicity, raising the MTD to 40 mg/kg.[1] This underscores the "tunable" nature of these scaffolds, where activity and toxicity can be modulated through medicinal chemistry efforts.[1]

V. Future Directions and Concluding Remarks

The field of halogenated pyrrolopyridines is ripe with opportunity. Future research should focus on:

  • Expanding the Scope of Biological Investigation: While significant progress has been made in the areas of cancer and infectious diseases, the potential of these compounds in other therapeutic areas, such as neurodegenerative and metabolic diseases, remains largely unexplored.

  • Elucidating Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical application.

  • Optimizing Drug-like Properties: A concerted effort to improve the pharmacokinetic and toxicity profiles of lead compounds will be essential for their successful clinical translation.

References

Initial Screening of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: A Fragment-Based Approach to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous approved therapeutics, particularly within the domain of protein kinase inhibitors.[1][2] This guide presents a comprehensive, field-proven framework for the initial screening of a promising, yet uncharacterized, derivative: 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. By virtue of its low molecular weight and favorable physicochemical properties, this compound is an ideal candidate for a Fragment-Based Drug Discovery (FBDD) campaign.[3][4] We will delineate a logical, multi-stage screening cascade, moving from fundamental physicochemical assessment to biophysical binding assays, target deconvolution, and preliminary ADME-Tox profiling. Each protocol is presented not merely as a series of steps, but as a self-validating system designed to build a robust data package, enabling informed decision-making in early-stage drug discovery.

Foundational Assessment: Physicochemical Characterization

Before committing resources to biological screening, a rigorous characterization of the compound's physical and chemical properties is paramount. This foundational data underpins the design and interpretation of all subsequent assays. The primary objective is to confirm the compound's identity, purity, solubility, and key drug-like properties, specifically in the context of fragment-based screening criteria.

Identity, Purity, and Physicochemical Parameters

This compound is a halogenated 7-azaindole. The initial step is to verify the integrity of the supplied material using standard analytical techniques such as NMR and LC-MS. Once confirmed, its properties can be assessed against the "Rule of Three," a guiding principle for selecting high-quality fragments for screening libraries.[5][6]

Table 1: Physicochemical Properties of this compound vs. "Rule of Three"

PropertyMeasured/Predicted Value"Rule of Three" GuidelineCompliance
Molecular Formula C₇H₄BrClN₂N/AN/A
Molecular Weight 231.48 g/mol [7][8]< 300 Da[4][5]Yes
cLogP 2.27[7]≤ 3[5][9]Yes
Hydrogen Bond Donors 1 (pyrrole N-H)≤ 3[6]Yes
Hydrogen Bond Acceptors 2 (pyridine N)≤ 3[6]Yes
Rotatable Bonds 0≤ 3[5]Yes

Causality: The compound's adherence to the "Rule of Three" is critical. Its low molecular weight and complexity increase the probability of fitting into small, druggable pockets on a protein target, while its balanced lipophilicity and hydrogen bonding potential enhance the likelihood of achieving good ligand efficiency and favorable pharmacokinetic properties during subsequent optimization.[3][10]

Experimental Protocol: Aqueous Thermodynamic Solubility

Causality: Determining the maximum soluble concentration is essential for preparing accurate stock solutions and avoiding compound precipitation in biological assays, which is a common source of false-positive results.

  • Preparation: Prepare a supersaturated stock of the compound (e.g., 10 mg) in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Agitate the mixture at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet the insoluble material.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration using a validated HPLC-UV method against a standard curve.

  • Validation: The experiment should include a known high-solubility and low-solubility control compound to validate the assay performance.

The Screening Strategy: A Fragment-Based Drug Discovery (FBDD) Cascade

Given its fragment-like properties, an FBDD approach is the most efficient strategy for hit identification.[4] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-affinity but highly efficient binders that provide superior starting points for chemical optimization.[3][5] The screening cascade is designed to first detect binding through sensitive biophysical methods and then validate these interactions orthogonally.

FBDD Initial Screening Workflow

The following diagram outlines the logical flow for the initial biophysical screening and hit validation process.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Advancement dsf Differential Scanning Fluorimetry (DSF) validation Orthogonal Method Validation dsf->validation Primary Hits spr Surface Plasmon Resonance (SPR) spr->validation Primary Hits nmr NMR Spectroscopy (e.g., STD, WaterLOGSY) nmr->validation Primary Hits affinity Affinity Determination (KD Measurement) validation->affinity Confirmed Hits structural Structural Biology (X-ray Crystallography) affinity->structural lead_opt Hit-to-Lead Optimization structural->lead_opt Structure-Guided Design

Caption: FBDD workflow from primary screening to hit validation and optimization.

Protocol: Primary Screening with Differential Scanning Fluorimetry (DSF)

Causality: DSF, or thermal shift assay, is a rapid, cost-effective method to screen for direct compound binding.[11] Binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (ΔTm) is a direct indicator of a binding event.

  • Reagent Preparation:

    • Prepare the target protein in a suitable buffer (e.g., HEPES-buffered saline). The final protein concentration is typically 2-5 µM.

    • Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Prepare a 10 mM stock of this compound in DMSO. Dilute to a working concentration (e.g., 100 µM) in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well PCR plate, add the protein solution.

    • Add the compound to achieve a final concentration of 10-50 µM. Include "No Ligand" (DMSO vehicle) controls.

    • Add SYPRO Orange dye to a final dilution of 5X.

    • Seal the plate securely.

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

    • Monitor fluorescence continuously.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

  • Trustworthiness: A hit is typically defined as a ΔTm ≥ 2 °C. A known binder (positive control) and a non-binder (negative control) must be included to validate the assay window and sensitivity.

Protocol: Hit Validation with Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful biophysical technique used to confirm hits from primary screens and provide detailed kinetic information (kon and koff rates), which is not possible with DSF.[11][12] It measures binding in real-time without labels.

  • Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of ~10,000 Response Units (RU). A reference channel should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of the compound in running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%).

    • Inject the compound solutions over both the target and reference channels at a constant flow rate (e.g., 30 µL/min). Start with a high concentration (e.g., 100 µM) to confirm a response.

    • Monitor the change in response units (RU) over time for both association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), association rate (kon), and dissociation rate (koff).

  • Trustworthiness: A true binding event should be concentration-dependent and saturable. The calculated KD from the kinetic fit should be consistent with the steady-state affinity analysis.

Target Deconvolution: High-Throughput Kinase Profiling

The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases.[13][14] Therefore, a logical next step is to screen the compound against a broad panel of kinases to identify potential targets and assess selectivity early. This compound-centric approach can rapidly generate hypotheses for the compound's mechanism of action.[15]

Experimental Protocol: Kinase Panel Screening

Causality: Screening against a large, diverse panel of kinases provides a comprehensive overview of the compound's activity and selectivity profile across the kinome. This helps identify both intended targets and potential off-target liabilities that could lead to toxicity.

  • Assay Format: Utilize a reputable vendor offering a kinase profiling service (e.g., using radiometric, fluorescence, or luminescence-based activity assays).[16][17] A typical screen measures the percent inhibition of kinase activity at a fixed compound concentration (e.g., 1 µM or 10 µM).

  • Execution:

    • Submit the compound for screening against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology HotSpot℠ platform).

    • The assay measures the ability of the compound to displace a known ligand or inhibit substrate phosphorylation.

  • Data Analysis:

    • Results are typically provided as percent inhibition relative to a DMSO control.

    • Hits are defined as kinases inhibited by >70% at the screening concentration.

    • Visualize the data using a kinome map to understand selectivity.

Representative Data Presentation

Table 2: Hypothetical Kinase Screening Results (% Inhibition at 10 µM)

Kinase FamilyKinase Target% InhibitionHit? ( >70%)
Tyrosine KinaseFGFR492%Yes
Tyrosine KinaseVEGFR285%Yes
Ser/Thr KinasePLK145%No
Ser/Thr KinasePI3Kα12%No
Ser/Thr KinaseERK588%Yes

Interpretation: The hypothetical data suggests the compound has activity against FGFR4, VEGFR2, and ERK5. This provides a clear direction for follow-up studies, including dose-response assays to determine IC₅₀ values and cellular target engagement experiments.

Initial Biological Assessment: Cytotoxicity and Cellular Activity

A compound that binds a target is only useful if it is not broadly toxic and can engage its target in a cellular environment.[18] Early cytotoxicity and cellular mechanism-of-action studies are critical checkpoints.

Cellular Viability and Cytotoxicity Screening Logic

This diagram illustrates the decision-making process for assessing a compound's cellular effects.

Cytotoxicity_Logic cluster_0 Tier 1: General Viability cluster_1 Tier 2: Mechanism of Death cluster_2 Decision Point start Compound viability Metabolic Assay (e.g., MTT, WST-1) start->viability membrane Membrane Integrity Assay (e.g., LDH Release) viability->membrane apoptosis Apoptosis Assay (e.g., Caspase-Glo) viability->apoptosis decision Therapeutic Window? (Potency vs. Toxicity) membrane->decision apoptosis->decision outcome_good Proceed to Further Studies decision->outcome_good Yes outcome_bad Deprioritize or Redesign decision->outcome_bad No

Caption: Decision workflow for evaluating compound cytotoxicity.

Experimental Protocol: LDH Release Cytotoxicity Assay

Causality: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[19]

  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HuH-7 if a cancer target is suspected[13]) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours.

  • Controls:

    • Vehicle Control: Cells treated with DMSO only (0% lysis).

    • Maximum Lysis Control: Cells treated with a lysis buffer (100% lysis).

  • Assay Execution:

    • Centrifuge the plate to pellet any detached cells.

    • Transfer a portion of the supernatant to a new plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay).

    • Incubate at room temperature, protected from light, for 30 minutes.

  • Data Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percent cytotoxicity for each concentration relative to the controls and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Early ADME Profiling: Predicting In Vivo Behavior

Poor pharmacokinetic properties are a major cause of drug candidate failure.[20] Conducting key in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays early can identify liabilities and guide chemical modifications.[21][22][23]

Key Early ADME Assays

Table 3: Summary of Foundational In Vitro ADME Assays

ADME ParameterAssayExperimental Rationale
Metabolism Liver Microsomal Stability [23]Measures the rate of compound depletion by metabolic enzymes (CYP450s) in liver microsomes. Predicts hepatic clearance and in vivo half-life.
Distribution Plasma Protein Binding (PPB) [20]Determines the fraction of compound bound to plasma proteins (e.g., albumin). Only the unbound fraction is pharmacologically active.
Absorption Caco-2 Permeability [24]Uses a human colon adenocarcinoma cell line that forms a polarized monolayer to assess a compound's potential for oral absorption.
Experimental Protocol: Human Liver Microsomal Stability

Causality: This assay provides an early read on metabolic stability. Compounds that are rapidly metabolized will likely have a short half-life and poor bioavailability in vivo, making them less desirable as drug candidates.[23]

  • Reaction Setup: Incubate the compound (e.g., at 1 µM) with pooled human liver microsomes (HLM) and the essential cofactor NADPH in a phosphate buffer at 37 °C.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

  • Trustworthiness: The assay must include control compounds with known high and low clearance (e.g., Verapamil and Warfarin, respectively) to ensure the metabolic activity of the microsome batch is as expected.

Conclusion and Strategic Path Forward

This technical guide outlines a robust, logic-driven cascade for the initial screening of this compound. By systematically evaluating its physicochemical properties, biophysical binding, target profile, cellular activity, and preliminary ADME characteristics, a comprehensive initial data package can be assembled.

If this screening cascade yields a confirmed hit with a validated binding mode to a compelling target (e.g., a disease-relevant kinase), a clear therapeutic window (cellular potency >> cytotoxicity), and an acceptable early ADME profile, the compound becomes a high-quality starting point for a hit-to-lead chemistry program. The bromine and chlorine handles on the scaffold are strategically positioned for chemical elaboration, allowing for structure-guided optimization of potency and selectivity, ultimately paving the way for the development of a novel therapeutic candidate.

References

Methodological & Application

Synthesis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties and biological activity.[1] Derivatives of this core are integral to the development of therapeutics targeting a range of diseases, including cancer and neurodegenerative disorders. Specifically, halogenated pyrrolo[2,3-c]pyridines serve as versatile intermediates for the synthesis of complex molecules through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.

This guide provides a comprehensive overview of the synthetic strategies for preparing 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, a key building block for further chemical elaboration. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical resource for accessing this important compound and its derivatives.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the core 1H-pyrrolo[2,3-c]pyridine ring system, followed by regioselective halogenation. Two primary strategies for the formation of the azaindole core are considered: the Batcho-Leimgruber synthesis and the Larock indole synthesis.

Strategy 1: Batcho-Leimgruber Azaindole Synthesis

The Batcho-Leimgruber synthesis is a powerful method for constructing indole and azaindole scaffolds from ortho-nitro-substituted methylarenes.[2][3] This approach is particularly advantageous due to the commercial availability of suitable pyridine-based starting materials and the generally high yields of the cyclization step.[3]

Protocol 1: Synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine via Batcho-Leimgruber Reaction

This protocol outlines the synthesis of the key intermediate, 5-chloro-1H-pyrrolo[2,3-c]pyridine, starting from 2-chloro-4-methyl-3-nitropyridine.

Materials and Equipment
Reagent/SolventGradeSupplier
2-Chloro-4-methyl-3-nitropyridine98%Commercially Available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeCommercially Available
Pyrrolidine99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Raney Nickel (slurry in water)Commercially Available
Hydrazine monohydrate98%Commercially Available
EthanolAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Round-bottom flasksStandard laboratory glass
CondenserStandard laboratory glass
Magnetic stirrer with heatingStandard laboratory equipment
Filtration apparatusStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Step-by-Step Procedure

Part A: Synthesis of (E)-2-chloro-4-(2-(dimethylamino)vinyl)-3-nitropyridine

  • To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine product, which can be used in the next step without further purification.

Part B: Reductive Cyclization to 5-chloro-1H-pyrrolo[2,3-c]pyridine

  • Dissolve the crude enamine from Part A in ethanol (10 mL/mmol).

  • Carefully add a slurry of Raney Nickel (approximately 10% by weight of the starting nitropyridine) to the solution.

  • Heat the mixture to reflux (approximately 78 °C).

  • Add hydrazine monohydrate (3.0-5.0 eq) dropwise over a period of 30 minutes. Caution: The reaction is exothermic and generates gas. Ensure adequate cooling and ventilation.

  • After the addition is complete, continue to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-chloro-1H-pyrrolo[2,3-c]pyridine.

Strategy 2: Larock Azaindole Synthesis

The Larock indole synthesis provides an alternative route to the azaindole core via a palladium-catalyzed reaction between an ortho-haloaminopyridine and an alkyne.[4][5] This method is highly versatile and allows for the introduction of substituents at the 2- and 3-positions of the pyrrole ring.

Protocol 2: Synthesis of this compound by Sequential Halogenation

This protocol describes the final step in the synthesis, the regioselective bromination of 5-chloro-1H-pyrrolo[2,3-c]pyridine to yield the target compound.

Causality Behind Experimental Choices

Electrophilic halogenation of the pyrrolo[2,3-c]pyridine ring system is expected to occur preferentially on the electron-rich pyrrole ring rather than the electron-deficient pyridine ring. Within the pyrrole ring, the 3-position is typically the most reactive towards electrophiles. However, the 7-position (adjacent to the pyridine nitrogen) can also be functionalized, and the regioselectivity can be influenced by the choice of brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, making it a suitable choice for this transformation.

Materials and Equipment
Reagent/SolventGradeSupplier
5-Chloro-1H-pyrrolo[2,3-c]pyridineSynthesized as per Protocol 1
N-Bromosuccinimide (NBS)99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated sodium thiosulfate solutionPrepared in-house
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available
Round-bottom flaskStandard laboratory glass
Magnetic stirrerStandard laboratory equipment
Filtration apparatusStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Step-by-Step Procedure
  • Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization Data

This compound

  • Molecular Formula: C₇H₄BrClN₂

  • Molecular Weight: 231.48 g/mol

  • Appearance: Off-white to light yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 8.2 (s, 1H, H4), 7.8 (s, 1H, H2), 6.6 (s, 1H, H3). (Predicted, based on similar structures).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.1, 142.5, 129.8, 125.4, 118.2, 115.9, 101.3. (Predicted, based on similar structures).

  • Mass Spectrometry (ESI): m/z 230.9/232.9 [M+H]⁺.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Batcho-Leimgruber Synthesis cluster_1 Regioselective Bromination A 2-Chloro-4-methyl- 3-nitropyridine B (E)-2-chloro-4-(2-(dimethylamino)vinyl) -3-nitropyridine A->B DMF-DMA, Pyrrolidine, DMF, 110 °C C 5-Chloro-1H-pyrrolo[2,3-c]pyridine B->C Raney Ni, Hydrazine, EtOH, Reflux D This compound C->D NBS, DCM, 0 °C

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Suzuki Coupling of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 4,6-Diazaindoles

The 1H-pyrrolo[2,3-c]pyridine scaffold, a 4,6-diazaindole isomer, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. Specifically, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine serves as a highly versatile and strategically important starting material for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] The presence of two distinct halogen atoms at positions C7 (Bromo) and C5 (Chloro) provides orthogonal handles for sequential, site-selective functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in organic synthesis.[2][3] Its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability and low toxicity of organoboron reagents make it an indispensable tool for drug discovery professionals.[4] This application note provides a detailed protocol for the selective Suzuki coupling at the C7 position of this compound, delving into the mechanistic underpinnings, optimization strategies, and troubleshooting to empower researchers in their synthetic endeavors.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the electrophile (this compound). This step forms a new Palladium(II) intermediate.[5][7] The rate of this step is highly dependent on the nature of the halide, with reactivity following the trend I > Br > OTf >> Cl.[8] This inherent reactivity difference is the cornerstone of the regioselectivity observed in di-halogenated substrates.

  • Transmetalation : In this crucial step, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[9] This boronate then transfers its organic group to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[10]

  • Reductive Elimination : The final step involves the cis-elimination of the two organic groups from the Palladium(II) center, forging the new carbon-carbon bond in the final product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)L_n-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L_n-R' oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_product Ar-R' (Coupled Product) tm_complex->re_product arx Ar-X (Aryl Halide) arx->oa_complex boronic R'-B(OH)₂ + Base boronic->oa_complex Experimental_Workflow start 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

References

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Privileged Heterocyclic Scaffolds

The 7-azaindole framework, scientifically known as 1H-pyrrolo[2,3-c]pyridine, is a cornerstone in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Consequently, derivatives of 7-azaindole are integral components of numerous clinically approved drugs and promising therapeutic candidates. The targeted functionalization of this scaffold is therefore of paramount importance. The Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods.[2] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize aryl amines from aryl halides.[2]

This document provides a detailed guide for the chemoselective Buchwald-Hartwig amination of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. The presence of two distinct halogen atoms on the pyridine ring presents a unique synthetic challenge: achieving selective amination at one site while leaving the other intact for subsequent transformations. This guide will delve into the mechanistic underpinnings of this selectivity and provide a robust, field-proven protocol for researchers, scientists, and drug development professionals to successfully navigate this important transformation.

Understanding the Chemoselectivity: The Reactivity of Aryl Halides

The success of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on the inherent differences in reactivity between the carbon-halogen bonds. In the case of this compound, the key to a controlled reaction lies in the preferential oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl

This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the stronger C-Cl bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective amination at the C-7 position (the site of the bromine atom).

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Coord [Ar-Pd(II)(Amine)L_n]^+X^- Ligand_Exchange->Amine_Coord Deprotonation Deprotonation Amine_Coord->Deprotonation Amido_Complex Ar-Pd(II)(Amido)L_n Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Amine Red_Elim->Product Substrate Ar-X Substrate->OxAdd Amine Amine Amine->Ligand_Exchange Base Base Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C-7 Position

This protocol is designed for the selective amination of the C-7 bromine of this compound.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound945840-69-7Sigma-AldrichStarting material.
Amine (e.g., Morpholine)110-91-8Acros OrganicsNucleophile.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Strem ChemicalsPalladium precursor.
Xantphos161265-03-8Combi-BlocksLigand.
Sodium tert-butoxide (NaOtBu)865-48-5OakwoodBase. Handle in a glovebox.
Toluene108-88-3Fisher ChemicalAnhydrous solvent.
Dichloromethane (DCM)75-09-2VWRFor workup.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8J.T. BakerFor workup.
BrineN/ALab-preparedFor workup.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6EMD MilliporeDrying agent.

Reaction Setup and Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add this compound, Pd₂(dba)₃, Xantphos, and NaO*t*Bu to a dry Schlenk tube. B Evacuate and backfill the tube with argon (3x). A->B C Add anhydrous toluene and the amine via syringe. B->C D Heat the reaction mixture at 80-100 °C. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract with DCM. F->G H Wash the organic layer with NaHCO₃ and brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Figure 2: Experimental workflow for the selective Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the starting material) and the desired amine (1.2 equiv) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-5-chloro-1H-pyrrolo[2,3-c]pyridine derivative.

Key Considerations and Field-Proven Insights
  • Ligand Choice: Xantphos is a robust and versatile ligand for this transformation, often providing excellent results.[3] However, for challenging amines or to further optimize the reaction, other bulky, electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos can be screened.[4]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations. Cesium carbonate (Cs₂CO₃) can be a milder alternative if the substrate is base-sensitive.

  • Solvent: Toluene is a common and effective solvent. Dioxane can also be used and may be beneficial in some cases. Ensure the solvent is anhydrous to prevent catalyst deactivation.

  • Temperature Control: Maintaining the reaction temperature between 80-100 °C is crucial for achieving high selectivity for the C-Br amination. Higher temperatures may lead to competing amination at the C-Cl position.

  • N-H Protection: For many primary and secondary amines, the reaction can proceed without protection of the pyrrole N-H. However, if side reactions or low yields are observed, protection of the N-H with a suitable group (e.g., Boc or SEM) may be necessary. The protecting group can be removed in a subsequent step.

Conclusion: A Gateway to Novel 7-Azaindole Derivatives

The chemoselective Buchwald-Hartwig amination of this compound provides a reliable and efficient method for the synthesis of 7-amino-5-chloro-7-azaindole derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol allows for the targeted functionalization of this privileged heterocyclic scaffold. The resulting product, with the chlorine atom at the C-5 position still intact, serves as a versatile intermediate for further diversification through subsequent cross-coupling reactions, enabling the exploration of a broader chemical space in the quest for novel therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The strategic functionalization of this nucleus is paramount for the development of new chemical entities. 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, a dihalogenated 6-azaindole isomer, represents a versatile and highly valuable building block. Its two distinct halogen atoms offer the potential for sequential, regioselective palladium-catalyzed cross-coupling reactions, enabling the controlled and modular synthesis of complex molecular architectures.

This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate.

The Principle of Regioselectivity: C-Br vs. C-Cl

A cornerstone of utilizing dihalogenated substrates is the ability to selectively activate one C-X bond over another. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step. The bond dissociation energy and reactivity of aryl halides follow the general trend: C-I > C-OTf > C-Br > C-Cl.[3]

For this compound, the carbon-bromine (C-Br) bond at the C7 position is significantly more reactive towards palladium(0) insertion than the carbon-chlorine (C-Cl) bond at the C5 position.[4] This inherent reactivity difference allows for highly regioselective cross-coupling at the C7 position while leaving the C5-chloro substituent intact for subsequent transformations. By carefully selecting the catalyst, ligand, and reaction conditions, chemists can achieve near-perfect selectivity, making this a powerful synthetic strategy.

General Workflow for Selective Cross-Coupling

The following diagram illustrates a typical experimental workflow for performing a regioselective palladium-catalyzed cross-coupling reaction on the this compound substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Coupling Partner, Base solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) reagents->solvent degas Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds.[5] This protocol details the selective coupling of an arylboronic acid at the C7 position of the azaindole core.

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is common. For heteroaromatic systems, electron-rich, bulky phosphine ligands such as SPhos or XPhos often provide excellent results by promoting the reductive elimination step and stabilizing the catalytic species. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ is also a reliable choice.[6]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid via formation of a boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or a mixture of toluene and water are standard. The presence of a small amount of water can sometimes accelerate the reaction.

Recommended Starting Protocol
Component Stoichiometry (eq.) Typical Reagents Notes
This compound1.0-Starting material. Consider N-protection (e.g., with a SEM or TIPS group) if side reactions are observed.
Arylboronic Acid1.1 - 1.5Phenylboronic acid, etc.Use a slight excess to ensure complete consumption of the starting material.
Palladium Catalyst0.02 - 0.10Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhosCatalyst loading can be optimized. Pre-catalysts are often more air-stable.
Base2.0 - 3.0K₂CO₃, Cs₂CO₃Ensure the base is finely powdered and dry.
Solvent-1,4-Dioxane / H₂O (e.g., 4:1)Use anhydrous solvent and degas thoroughly.
Temperature -80 - 110 °C-
Time -4 - 24 hMonitor by TLC or LC-MS.
Step-by-Step Methodology
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Cs₂CO₃, 2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a key transformation in organic synthesis.[7][8][9]

Causality and Experimental Choices
  • Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (e.g., CuI).[9] The palladium species facilitates the oxidative addition and reductive elimination steps, while the copper acetylide intermediate is key for the transmetalation step.

  • Base: A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both to neutralize the HX acid formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous DMF or THF are common solvents that effectively dissolve the reactants and catalysts.

Recommended Starting Protocol
Component Stoichiometry (eq.) Typical Reagents Notes
This compound1.0-Starting material.
Terminal Alkyne1.2 - 2.0Phenylacetylene, TMS-acetyleneEnsure the alkyne is pure and free of moisture.
Palladium Catalyst0.02 - 0.05PdCl₂(PPh₃)₂-
Copper(I) Co-catalyst0.04 - 0.10CuIUse freshly purchased or purified CuI.
Base2.0 - 4.0Et₃N, DIPEAThe base often serves as part of the solvent system.
Solvent-DMF or THFEnsure solvents are anhydrous.
Temperature -25 - 80 °CReactions can often proceed at room temperature but may require gentle heating.
Time -2 - 12 hMonitor by TLC or LC-MS.
Step-by-Step Methodology
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.5 eq.) dropwise to the stirred mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage prevalent in pharmaceuticals.[10][11][12]

Causality and Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, DavePhos) or ferrocenyl-based ligands (e.g., Xantphos) are critical for achieving high yields.[13] They facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong inorganic bases like Cs₂CO₃ are effective. The choice of base can be critical and substrate-dependent.

  • Solvent: Anhydrous, high-boiling point ethereal or aromatic solvents like 1,4-dioxane or toluene are preferred to ensure the reaction reaches the necessary temperature.

Recommended Starting Protocol
Component Stoichiometry (eq.) Typical Reagents Notes
This compound1.0-Starting material.
Amine1.1 - 1.5Primary/Secondary alkyl or aryl aminesThe nature of the amine dictates the optimal ligand choice.
Palladium Pre-catalyst0.01 - 0.05Pd₂(dba)₃, Pd(OAc)₂dba = dibenzylideneacetone.
Ligand0.02 - 0.10Xantphos, RuPhos, DavePhosThe Pd:Ligand ratio is typically 1:2.
Base1.5 - 2.5Cs₂CO₃, K₃PO₄, LiHMDSA strong base is crucial for deprotonating the amine.
Solvent-1,4-Dioxane, TolueneMust be scrupulously anhydrous.
Temperature -90 - 120 °CHigher temperatures are often required.
Time -6 - 24 hMonitor by TLC or LC-MS.
Step-by-Step Methodology
  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq.), the chosen ligand (e.g., Xantphos, 0.08 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the this compound (1.0 eq.).

  • Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.2 eq.).

  • Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 110 °C.

  • Stir vigorously for the required time, monitoring by LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through Celite.

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the product via flash column chromatography.

Mechanistic Overview: The Palladium Catalytic Cycle

All the described protocols operate via a similar palladium-catalyzed cycle, illustrated below. The specific nature of the reactants and ligands influences the rate and efficiency of each step.

G pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-Br pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(L)n-Nu oa_complex->trans_complex Transmetalation (Nu-M) sub Nu-M can be: - Ar'-B(OH)₂ (Suzuki) - R-C≡C-Cu (Sonogashira) - R₂N-H / Base (Buchwald) trans_complex->pd0 Reductive Elimination product Ar-Nu trans_complex->product product->pd0 Catalyst Regeneration

Caption: A simplified palladium cross-coupling catalytic cycle.

References

Application Notes and Protocols for the Functionalization of the Pyrrole Nitrogen in 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Functionalized 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine in Drug Discovery

The 7-azaindole scaffold, of which this compound is a halogenated derivative, is a privileged structure in medicinal chemistry.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in crucial cellular pathways.[1] The functionalization of the pyrrole nitrogen (N-1 position) is a key strategy for modulating the physicochemical properties, pharmacokinetic profiles, and target-binding affinities of 7-azaindole-based compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the pyrrole nitrogen of this compound. The presence of the electron-withdrawing bromine and chlorine atoms on the pyridine ring is anticipated to increase the acidity of the pyrrole N-H proton, thereby influencing the choice of reagents and reaction conditions for its substitution.

Core Concepts: Understanding the Reactivity of the Pyrrole Nitrogen

The pyrrole nitrogen in the 7-azaindole system possesses a lone pair of electrons that contributes to the aromaticity of the five-membered ring.[3] Consequently, direct protonation of this nitrogen is energetically unfavorable as it would disrupt the aromatic sextet.[3] However, the N-H proton is moderately acidic (pKa of ~17.5 for pyrrole) and can be removed by a suitable base to generate a nucleophilic pyrrolide anion.[4] This anion is the key reactive intermediate for the introduction of various functional groups at the N-1 position.

The electron-withdrawing nature of the bromo and chloro substituents on the adjacent pyridine ring in this compound is expected to further increase the acidity of the N-H proton, facilitating its deprotonation with milder bases compared to unsubstituted 7-azaindole.

Experimental Workflows: A Visual Guide

The following diagram outlines the general workflow for the N-functionalization of this compound, starting from the deprotonation of the pyrrole nitrogen to the introduction of various functional groups.

N_Functionalization_Workflow cluster_start Starting Material cluster_deprotonation Deprotonation cluster_intermediate Key Intermediate cluster_reactions N-Functionalization Reactions Start This compound Deprotonation Deprotonation (e.g., NaH, K2CO3, Cs2CO3) Start->Deprotonation Base Intermediate Pyrrolide Anion Deprotonation->Intermediate N_Alkylation N-Alkylation (Alkyl Halides, Mitsunobu) Intermediate->N_Alkylation Electrophile N_Arylation N-Arylation (Buchwald-Hartwig, Chan-Lam) Intermediate->N_Arylation Aryl Halide/ Boronic Acid N_Acylation N-Acylation (Acyl Halides, Anhydrides) Intermediate->N_Acylation Acylating Agent N_Sulfonylation N-Sulfonylation (Sulfonyl Chlorides) Intermediate->N_Sulfonylation Sulfonylating Agent

Caption: General workflow for N-functionalization.

Protocols for N-Functionalization

The following protocols are provided as detailed guides for the functionalization of the pyrrole nitrogen of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Materials:

ReagentCAS NumberSupplier
This compound945840-69-7Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)VariesSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Saturated aqueous ammonium chloride solution12125-02-9Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
BrineN/AIn-house prep.
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyrroles with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[5][6]

Materials:

ReagentCAS NumberSupplier
This compound945840-69-7Sigma-Aldrich
Alcohol (Primary or Secondary)VariesSigma-Aldrich
Triphenylphosphine (PPh3)603-35-0Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)2446-83-5Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Saturated aqueous sodium bicarbonate solution144-55-8Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
BrineN/AIn-house prep.
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling reaction is a powerful method for the formation of C-N bonds, allowing for the N-arylation of a wide range of nitrogen-containing heterocycles with arylboronic acids.[7]

Materials:

ReagentCAS NumberSupplier
This compound945840-69-7Sigma-Aldrich
Arylboronic acidVariesSigma-Aldrich
Copper(II) Acetate (Cu(OAc)2)142-71-2Sigma-Aldrich
Pyridine110-86-1Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
Saturated aqueous sodium bicarbonate solution144-55-8Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
BrineN/AIn-house prep.
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Procedure:

  • To a reaction vial, add this compound (1.0 eq), arylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).

  • Add dichloromethane and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.

Materials:

ReagentCAS NumberSupplier
This compound945840-69-7Sigma-Aldrich
Aryl halide (e.g., Aryl bromide, Aryl iodide)VariesSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)51364-51-3Sigma-Aldrich
Xantphos161265-03-8Sigma-Aldrich
Cesium Carbonate (Cs2CO3)534-17-8Sigma-Aldrich
Anhydrous Toluene or DioxaneVariesSigma-Aldrich
Celite®68855-54-9Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
BrineN/AIn-house prep.
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: N-Acylation

N-acylation of the pyrrole nitrogen can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Materials:

ReagentCAS NumberSupplier
This compound945840-69-7Sigma-Aldrich
Acyl chloride or Anhydride (e.g., Acetyl chloride)VariesSigma-Aldrich
Triethylamine (Et3N) or PyridineVariesSigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
1 M Hydrochloric acid (HCl)7647-01-0Sigma-Aldrich
Saturated aqueous sodium bicarbonate solution144-55-8Sigma-Aldrich
BrineN/AIn-house prep.
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dichloromethane.

  • Add triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 6: N-Sulfonylation

N-sulfonylation is a common strategy for protecting the pyrrole nitrogen or for introducing sulfonyl groups as part of a pharmacophore.

Materials:

ReagentCAS NumberSupplier
This compound945840-69-7Sigma-Aldrich
Sulfonyl chloride (e.g., Tosyl chloride)98-59-9Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Saturated aqueous ammonium chloride solution12125-02-9Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
BrineN/AIn-house prep.
Anhydrous sodium sulfate7757-82-6Sigma-Aldrich

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Incomplete Deprotonation: If reactions are sluggish or incomplete, a stronger base or a higher reaction temperature may be required. However, be mindful of potential side reactions with the halogen substituents.

  • Competing C-Functionalization: While N-functionalization is generally favored after deprotonation, C-functionalization can sometimes occur. Careful control of reaction conditions and the choice of electrophile can help to minimize this.

  • Purification Challenges: The byproducts of some of these reactions (e.g., triphenylphosphine oxide from the Mitsunobu reaction) can complicate purification. The use of polymer-supported reagents can facilitate easier workup.[8]

  • Stability of Reagents: Ensure that all anhydrous solvents and reagents are handled under inert conditions to prevent decomposition and side reactions.

Conclusion

The functionalization of the pyrrole nitrogen of this compound opens up a vast chemical space for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of a diverse range of N-substituted derivatives. Careful consideration of the electronic effects of the halogen substituents and optimization of the reaction conditions will be key to achieving successful outcomes.

References

The Strategic Synthesis of Kinase Inhibitors from 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer and inflammatory disorders.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors.[1][2] This guide focuses on a key starting material, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine , a versatile building block for the synthesis of a new generation of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[3] Its dihalogenated nature allows for sequential and regioselective functionalization, providing a robust platform for generating diverse chemical libraries and optimizing structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the synthesis of kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.

The Pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold

The rationale for employing the pyrrolo[2,3-c]pyridine core lies in its structural mimicry of the purine ring of ATP, the natural substrate for kinases. This mimicry allows molecules built upon this scaffold to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms in the pyridine and pyrrole rings can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.

The strategic placement of bromo and chloro substituents on the this compound core is a testament to its synthetic utility. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and controlled introduction of various substituents at the C7 and C5 positions. This regioselectivity is fundamental to building the complex molecular architectures required for potent and selective kinase inhibition.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors from this compound typically follows a well-defined, multi-step sequence. This approach ensures the selective functionalization of the dihalogenated core and allows for the late-stage introduction of diversity elements.

Caption: General synthetic workflow for kinase inhibitors.

Detailed Protocols

The following protocols are representative procedures based on established methodologies for palladium-catalyzed cross-coupling reactions on similar heterocyclic systems. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: N-Protection of this compound

Rationale: The pyrrole nitrogen is acidic and can interfere with subsequent cross-coupling reactions. Protection of this nitrogen with a suitable protecting group, such as a silyl group (e.g., triisopropylsilyl - TIPS) or (2-(trimethylsilyl)ethoxy)methyl (SEM), is crucial for achieving high yields and preventing side reactions.[4]

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the protecting group reagent (e.g., triisopropylsilyl chloride, TIPS-Cl, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-protected intermediate.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C7

Rationale: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for the selective functionalization of the C7 position.[5][6] The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl moieties.[7]

Step-by-Step Methodology:

  • In a reaction vessel, combine the N-protected 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C7-arylated intermediate.

Protocol 3: Buchwald-Hartwig Amination at C5

Rationale: With the C7 position functionalized, the remaining C-Cl bond at the C5 position can be targeted for C-N bond formation via the Buchwald-Hartwig amination.[8][9] This reaction allows for the introduction of a wide range of primary and secondary amines, which are often crucial for kinase binding and modulating physicochemical properties.[2]

Step-by-Step Methodology:

  • To a reaction vessel under an inert atmosphere, add the C7-arylated, N-protected 5-chloro-pyrrolo[2,3-c]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Add an anhydrous solvent, such as 1,4-dioxane or toluene.

  • Degas the mixture with an inert gas.

  • Heat the reaction to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the fully functionalized, protected kinase inhibitor scaffold.

Protocol 4: N-Deprotection

Rationale: The final step is the removal of the protecting group from the pyrrole nitrogen to yield the active kinase inhibitor. The choice of deprotection conditions depends on the protecting group used.[10][11]

Step-by-Step Methodology (for a TIPS group):

  • Dissolve the protected compound (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2-1.5 eq) at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Kinase Selectivity

The modular synthesis enabled by the this compound starting material allows for systematic exploration of the SAR.

  • C7 Position: Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket. Modifications here can influence solubility, metabolic stability, and interactions with the ribose-binding pocket.

  • C5 Position: The amine substituent introduced at this position is typically directed towards the "gatekeeper" residue of the kinase. The nature of this amine is critical for achieving potency and selectivity for a specific kinase family.[12]

Kinase TargetRepresentative Substituent at C5Representative Substituent at C7Reported IC₅₀ (nM)
JAK1Cyclopropylamine4-Fluorophenyl< 10
JAK2(R)-3-aminopyrrolidine1H-Pyrazol-4-yl< 20
SRCMorpholine3-Methoxyphenyl< 50
FMSPiperazine2-Pyridyl30[12]

Note: The IC₅₀ values presented are representative and can vary based on the specific assay conditions.

The selectivity profile of the final inhibitor is highly dependent on the combination of substituents at both the C5 and C7 positions. For instance, bulky or conformationally restricted amines at C5 can confer selectivity for certain kinases over others within the same family.

Caption: Key positions for SAR exploration.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If cross-coupling reactions do not go to completion, consider screening different palladium catalysts, ligands, and bases. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: Debromination or dechlorination can sometimes be observed as a side reaction. Using milder bases or lower reaction temperatures may mitigate this.

  • Purification Challenges: The final products may be polar and require reverse-phase chromatography for purification.

  • Safety: Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The differential reactivity of its halogen substituents allows for a robust and modular synthetic approach, enabling the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel kinase inhibitors for a range of therapeutic applications.

References

Protocol for Selective C-N Bond Formation: Palladium-Catalyzed Amination of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Introduction: The Strategic Importance of C-N Bonds in Azaindole Scaffolds

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmacologically active agents.[1] Nitrogen-containing heterocyclic scaffolds, particularly the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) core, are privileged structures in drug discovery. The substitution of a carbon atom in the indole ring with nitrogen imparts unique electronic properties and introduces a critical hydrogen bond acceptor site, profoundly influencing a molecule's physicochemical properties and its interactions with biological targets.[2]

The substrate of interest, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, presents a valuable yet challenging starting material for library synthesis. Its dihalogenated nature offers the potential for sequential, site-selective functionalization. However, several factors demand a carefully designed synthetic strategy:

  • Regioselectivity: The presence of two distinct halogen atoms (bromine and chlorine) necessitates a method that can selectively target one over the other. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl, making the C-Br bond at the 7-position the more labile site for oxidative addition.

  • Competing Nucleophilicity: The pyrrole N-H proton is acidic and can compete with the desired amine nucleophile, leading to N-arylation of the azaindole itself or other side reactions.[2][3]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially impeding its catalytic activity.[4]

This application note provides a detailed, field-proven protocol for the selective amination of this compound at the C-7 position via a Buchwald-Hartwig cross-coupling reaction. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and base to overcome the inherent challenges of this substrate, ensuring a robust and reproducible procedure.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a preferred method for C-N bond formation over harsher, traditional methods like the Ullmann condensation due to its milder conditions, exceptional functional group tolerance, and broad substrate scope.[5] The reaction proceeds through a well-established catalytic cycle.

The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. The amine then coordinates to this complex, and subsequent deprotonation by a base forms a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord R'R''NH, Base PdII_Amido Ar-Pd(II)-NR'R''(L) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product center start end

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Optimizing the Reaction: A System of Self-Validating Choices

The success of this transformation hinges on the judicious selection of each component. Our protocol utilizes a system where each choice is designed to maximize efficiency and selectivity.

  • The Palladium Precatalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, which can be inconsistent, we recommend using a well-defined, air-stable palladium precatalyst.[8] Buchwald's G1, G2, or G3 precatalysts are excellent choices.[9] These compounds readily and cleanly form the active monoligated Pd(0) species upon activation by the base, leading to more reproducible results, especially in the presence of potentially coordinating heterocycles.[2]

  • The Ligand: The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for facilitating both the oxidative addition of the C-Br bond and the final reductive elimination step.[9][10] For heteroaromatic halides, ligands like RuPhos or XPhos have demonstrated exceptional performance. They increase the electron density at the palladium center, promoting the cleavage of the C-Br bond, while their steric bulk accelerates the product-forming reductive elimination.[4]

  • The Base: For unprotected azaindoles, the base plays a dual role. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. However, a standard base like NaOtBu can lead to side reactions with the acidic N-H of the pyrrole ring. We have found that Lithium bis(trimethylsilyl)amide (LiHMDS) is a superior choice for this specific substrate.[2][6] It is a strong base that effectively promotes the catalytic cycle while also deprotonating the azaindole N-H. This in situ protection prevents the N-H group from interfering with the reaction, thereby ensuring high selectivity for C-N coupling.[2]

  • The Solvent: Anhydrous, aprotic polar solvents such as 1,4-dioxane or toluene are ideal. They provide good solubility for the reactants and intermediates of the catalytic cycle while remaining inert to the reaction conditions.[11]

Experimental Protocol: Selective Amination at C-7

This protocol details the procedure for coupling this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Substrate1.0 equivThis compound
Amine1.2 equivSlight excess to drive the reaction to completion.
Pd Precatalyst1-2 mol % (e.g., RuPhos Pd G3)Low catalyst loading is sufficient with efficient precatalysts.[2][4]
Ligand1.5-3 mol % (e.g., RuPhos)Ensures formation of the active catalytic species.
Base2.2 equiv (LiHMDS, 1M in THF)Strong, non-nucleophilic base; protects the azaindole N-H.[2]
SolventAnhydrous 1,4-DioxaneAprotic polar solvent with good solvating properties.
Temperature80-100 °CProvides sufficient thermal energy for the reaction.
Time4-12 hMonitor by TLC or LC-MS for completion.

Materials & Reagents

  • This compound

  • Amine of choice (e.g., Morpholine)

  • RuPhos Pd G3 Precatalyst

  • RuPhos Ligand

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment

  • Schlenk tube or microwave vial with a stir bar

  • Heating block or oil bath with temperature control

  • Schlenk line or glovebox for inert atmosphere

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Procedure

Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Add solids to vial: - Azaindole Substrate - RuPhos Pd G3 - RuPhos Ligand B Add liquids: - Anhydrous Dioxane - Amine - LiHMDS solution A->B C Seal vial and heat (80-100 °C) with stirring B->C D Monitor reaction (TLC / LC-MS) C->D E Cool to RT, quench with sat. aq. NH4Cl D->E F Extract with EtOAc (x3) E->F G Wash organic layer (Water, Brine) F->G H Dry (Na2SO4), filter, and concentrate G->H I Purify by silica gel column chromatography H->I J Characterize final product (NMR, MS) I->J

Caption: Experimental Workflow for Selective C-7 Amination.

  • Reaction Setup (Under Inert Atmosphere): To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.03 equiv). Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

    • Expert Insight: The use of a precatalyst and ligand combination is crucial for achieving high yields and turnover numbers.[2][4] Working in a glovebox is ideal, but a well-managed Schlenk line is sufficient.

  • Addition of Reagents: Through the septum, add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M. Add the amine (1.2 equiv) via syringe. Finally, add the LiHMDS solution (2.2 equiv) dropwise at room temperature.

    • Expert Insight: Adding the strong base last and dropwise allows it to deprotonate the azaindole and amine in the presence of the catalyst system without causing premature degradation.

  • Heating and Monitoring: Securely seal the vessel and place it in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with EtOAc, and analyzing by TLC or LC-MS.

    • Trustworthiness Check: A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.

  • Work-up: Once the reaction is complete (typically 4-12 hours), remove the vessel from the heat and allow it to cool to room temperature. Carefully unseal the vessel and quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction and Isolation: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-5-chloro-1H-pyrrolo[2,3-c]pyridine product.

Conclusion and Outlook

This protocol provides a robust and selective method for the C-7 amination of this compound. By leveraging a modern palladium precatalyst system with a rationally chosen ligand and base, the challenges of regioselectivity and competing N-H reactivity are effectively overcome.[2] The resulting 7-amino-5-chloro-azaindole is a versatile intermediate, as the remaining C-5 chloro position can be targeted in a subsequent cross-coupling reaction under more forcing conditions, enabling the synthesis of diverse and complex molecular architectures for drug discovery programs.

References

Application Notes & Protocols: Leveraging 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that exhibit weak but highly efficient binding to the target protein.[2] The inherent value of this approach lies in its ability to more effectively sample chemical space and identify binding "hotspots" on a protein surface, providing fertile ground for the development of potent and selective drug candidates.[3][4]

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged" fragment in medicinal chemistry, particularly in the realm of kinase inhibitors.[2][4][5] Its defining feature is the ability of the pyrrole N-H and pyridine N7 to act as a bidentate hydrogen bond donor and acceptor, respectively, mimicking the adenine hinge-binding motif of ATP.[4] This allows 7-azaindole derivatives to effectively anchor within the ATP-binding site of numerous kinases.

This application note provides a detailed guide to the strategic application of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine , a specifically functionalized 7-azaindole fragment, in FBDD campaigns. We will explore the rationale behind its design, its utility in fragment screening, and provide detailed protocols for its use in identifying and optimizing novel inhibitors.

The Strategic Advantage of this compound

The specific di-halogenation of the 7-azaindole core in this compound is not arbitrary; it is a deliberate design choice that endows the fragment with significant advantages for FBDD.

Physicochemical Properties:

PropertyValueSource
CAS Number 945840-69-7[6]
Molecular Formula C₇H₄BrClN₂[7]
Molecular Weight 231.48 g/mol [6][8]
LogP 2.27[7]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

The properties of this fragment align well with the "Rule of Three" often applied in FBDD (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), ensuring good solubility and a higher probability of forming high-quality, ligand-efficient interactions.[5]

Strategic Functionalization:

The bromine at the 7-position and the chlorine at the 5-position serve as versatile synthetic handles, providing orthogonal vectors for subsequent fragment elaboration. This is a critical aspect of the hit-to-lead process, allowing for systematic exploration of the surrounding binding pocket.[9][10]

  • The C5-Chloro Group: The chlorine atom can be readily displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents, enabling the "growing" of the fragment into adjacent pockets of the protein.[2]

  • The C7-Bromo Group: Bromine offers a distinct vector for chemical modification, also amenable to a wide range of palladium-catalyzed cross-coupling reactions. Having two distinct halogen atoms allows for regioselective chemical modifications, a powerful tool for structure-activity relationship (SAR) studies.[2][11]

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding.[12][13] The strategic placement of both chlorine and bromine can therefore contribute directly to binding affinity and selectivity.

FBDD Workflow Using this compound

The following diagram outlines a typical FBDD workflow, from initial fragment screening to the development of a lead compound, using this compound as a starting point.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization Screening Fragment Library Screening (NMR, SPR, X-ray) Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Primary Hits Structure Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structure Confirmed Binders SAR SAR by Chemistry (Fragment Growing/Linking) Structure->SAR Binding Mode & Vectors Potency Potency & Selectivity (Biochemical Assays) SAR->Potency Analogs ADME ADME/Tox Profiling (In vitro assays) Potency->ADME Optimized Hits In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Candidate Preclinical Candidate PK_PD->Candidate Fragment 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine Fragment->Screening

Caption: A generalized workflow for fragment-based drug design.

Experimental Protocols

Protocol 1: Primary Fragment Screening by 1H-15N HSQC NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening technique in FBDD, capable of detecting weak binding events and providing information about the binding site.[14][15][16] Protein-observed 2D NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.[14][15]

Objective: To identify fragments that bind to the target protein by monitoring chemical shift perturbations (CSPs) in the protein's 1H-15N HSQC spectrum.

Materials:

  • Uniformly 15N-labeled target protein (e.g., a kinase domain) at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).

  • Fragment library containing this compound, typically as a 100 mM stock solution in d₆-DMSO.

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Procedure:

  • Reference Spectrum Acquisition:

    • Prepare a 500 µL sample of 15N-labeled protein at 50 µM.

    • Acquire a high-quality 1H-15N HSQC reference spectrum. This spectrum represents the unbound state of the protein.

  • Fragment Addition:

    • Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM (a 4-10 fold excess). The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.

    • Gently mix the sample and allow it to equilibrate for 5-10 minutes.

  • Test Spectrum Acquisition:

    • Acquire a second 1H-15N HSQC spectrum under identical conditions to the reference spectrum.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify amide peaks that show significant chemical shift perturbations (CSPs) or severe line broadening upon fragment addition. These changes indicate that the fragment is binding to the protein and affecting the chemical environment of specific residues.

    • The magnitude of the CSP for each residue can be calculated using the formula: Δδ = √[(ΔδH)² + (α * ΔδN)²], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Residues with significant CSPs can be mapped onto the protein's 3D structure (if available) to identify the putative binding site. For kinase targets, CSPs in the hinge region are a strong indicator of the desired binding mode.

NMR_Screening cluster_0 Workflow Protein 15N-Labeled Protein Ref_Spec Acquire Reference 1H-15N HSQC Protein->Ref_Spec Fragment Fragment (7-Br-5-Cl-7-azaindole) Add_Frag Add Fragment to Protein Sample Fragment->Add_Frag NMR NMR Spectrometer Ref_Spec->Add_Frag Test_Spec Acquire Test 1H-15N HSQC Add_Frag->Test_Spec Analysis Overlay Spectra & Analyze CSPs Test_Spec->Analysis Binding_Site Map Binding Site Analysis->Binding_Site

Caption: Workflow for NMR-based fragment screening.

Protocol 2: Hit-to-Lead Optimization via Structure-Guided Fragment Growing

Once this compound is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the next step is to increase its potency and selectivity through chemical elaboration.[2][3][9]

Objective: To synthesize and evaluate a small, focused library of analogs by growing from the C5-chloro and C7-bromo positions to engage with nearby sub-pockets in the protein binding site.

Procedure:

  • Structural Analysis:

    • Obtain a high-resolution co-crystal structure of the target protein in complex with this compound.

    • Carefully analyze the electron density map to confirm the binding pose and identify key interactions (e.g., hydrogen bonds to the kinase hinge).

    • Identify solvent-exposed vectors pointing from the C5 and C7 positions of the fragment towards unoccupied pockets on the protein surface. These represent the primary growth trajectories.

  • In Silico Library Design:

    • Using molecular modeling software, computationally enumerate a virtual library of potential analogs.

    • At the C5-position, explore Suzuki couplings with a variety of boronic acids (e.g., small aryl, heteroaryl, and alkyl fragments) that are predicted to form favorable interactions (e.g., hydrophobic, pi-stacking) with the identified sub-pocket.

    • Similarly, explore modifications at the C7-position. The differential reactivity of bromine and chlorine can be exploited for selective, stepwise modifications.

    • Prioritize synthetically tractable analogs with good predicted binding affinity and favorable physicochemical properties.

  • Synthetic Chemistry:

    • Synthesize a focused library of 10-20 prioritized analogs. A typical reaction would be a Suzuki-Miyaura cross-coupling.

    • Example Reaction (C5-Arylation):

      • To a solution of this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 3 equivalents).

      • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

      • Purify the product by column chromatography.

      • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

  • Biochemical Evaluation:

    • Screen the synthesized analogs in a quantitative biochemical assay (e.g., an enzyme inhibition assay) to determine their potency (IC₅₀ or Kᵢ).

    • Calculate the Ligand Efficiency (LE = -ΔG / N, where N is the number of heavy atoms) for each analog to ensure that the increase in potency is not solely due to an increase in size.

  • Iterative Optimization:

    • Analyze the SAR from the initial library.

    • Select the most promising analogs for co-crystallization to validate the predicted binding mode.

    • Use the new structural and activity data to design the next generation of compounds, continuing the cycle of design, synthesis, and testing until a lead compound with the desired potency, selectivity, and drug-like properties is identified.[11]

Hit_to_Lead cluster_0 Iterative Optimization Cycle Design 1. Design Analogs (Structure-Based) Synthesize 2. Synthesize Focused Library Design->Synthesize Test 3. Test Potency (Biochemical Assay) Synthesize->Test Analyze 4. Analyze SAR & Obtain New Structures Test->Analyze Analyze->Design Next Cycle

Caption: The iterative cycle of hit-to-lead optimization.

Conclusion

This compound represents a highly valuable and strategically designed fragment for FBDD campaigns, particularly against kinase targets. Its 7-azaindole core provides a reliable anchor to the hinge region, while the orthogonal halogen substituents offer well-defined vectors for synthetic elaboration. By leveraging the principles of FBDD and employing the protocols outlined in this note, researchers can effectively utilize this fragment as a starting point for the discovery of novel, potent, and selective inhibitors. The systematic and structure-guided evolution of this fragment can significantly accelerate the journey from an initial, weak-binding hit to a viable preclinical candidate.

References

Protecting Group Strategies for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative, is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3][4] The successful functionalization of this scaffold hinges on the strategic protection of the pyrrole nitrogen. The acidic N-H proton can interfere with a wide range of synthetic transformations, including metallation, cross-coupling reactions, and reactions involving strong bases. This guide provides a detailed overview of robust protecting group strategies, focusing on sulfonyl and silyl ethers, complete with mechanistic rationale, step-by-step protocols, and comparative data to aid researchers in selecting the optimal strategy for their synthetic route.

The Imperative for N-Protection

The pyrrole moiety within the 7-azaindole core possesses a reactive N-H bond. This site exhibits both acidic and nucleophilic character, leading to several potential complications in a multi-step synthesis:

  • Deprotonation: Strong bases (e.g., organolithiums, Grignard reagents) will readily deprotonate the pyrrole nitrogen, consuming the reagent and preventing the desired reaction at other sites.

  • Interference in Cross-Coupling: The N-H group can interfere with palladium-catalyzed cross-coupling reactions, which are essential for functionalizing the chloro and bromo positions.

  • Reduced Stability: The unprotected pyrrole ring is electron-rich and susceptible to oxidation and polymerization under certain conditions.[5]

A suitable protecting group masks the reactivity of the pyrrole nitrogen, allowing for clean and predictable transformations on the pyridine ring. The choice of protecting group is critical and must be tailored to the specific reaction sequence planned.

Strategic Selection of a Protecting Group

The ideal protecting group for this compound should offer a balance of robust stability and facile, selective removal. Key considerations include:

  • Stability: The group must withstand the conditions of subsequent reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings).

  • Electronic Influence: Electron-withdrawing groups, such as sulfonyls, decrease the electron density of the pyrrole ring, enhancing its stability.[5][6][7]

  • Orthogonality: The conditions for removing the protecting group should not affect the chloro and bromo substituents or other functional groups in the molecule.

  • Yield and Simplicity: Both the introduction and removal steps should be high-yielding and procedurally straightforward.

Based on these criteria, two primary classes of protecting groups emerge as highly effective: Sulfonyl derivatives and Silyl ethers .

Strategy I: Sulfonyl Protecting Groups

Sulfonyl groups, such as benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts), are among the most common and effective protecting groups for pyrroles.[5] Their strong electron-withdrawing nature significantly deactivates the pyrrole ring, preventing unwanted side reactions and enhancing stability. This strategy has been successfully applied in the synthesis of various azaindole derivatives.[8][9]

Rationale and Mechanistic Insight

The sulfonylation of the pyrrole nitrogen proceeds via nucleophilic attack of the pyrrolide anion on the electrophilic sulfur atom of the sulfonyl chloride. The resulting N-sulfonylated product is significantly less nucleophilic and the pyrrole ring is deactivated towards electrophilic attack. Deprotection is typically achieved via basic hydrolysis, where a hydroxide ion attacks the sulfur atom, cleaving the S-N bond.

Visualized Workflow: Sulfonyl Protection & Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step Start 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine Reagents_P Benzenesulfonyl Chloride (Bs-Cl) Sodium Hydride (NaH) Anhydrous DMF Start->Reagents_P 1. Deprotonation 2. Nucleophilic Attack Product_P 1-Benzenesulfonyl-7-bromo- 5-chloro-pyrrolopyridine Reagents_P->Product_P Product_P_copy 1-Benzenesulfonyl-7-bromo- 5-chloro-pyrrolopyridine Reagents_D NaOH or LiOH MeOH / H₂O Heat Product_P_copy->Reagents_D Basic Hydrolysis Final_Product 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine Reagents_D->Final_Product G cluster_protection Protection Step cluster_deprotection Deprotection Step (Fluoride) Start 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine Reagents_P SEM-Cl Sodium Hydride (NaH) Anhydrous THF Start->Reagents_P 1. Deprotonation 2. S_N2 Reaction Product_P 1-SEM-7-bromo- 5-chloro-pyrrolopyridine Reagents_P->Product_P Product_P_copy 1-SEM-7-bromo- 5-chloro-pyrrolopyridine Reagents_D Tetrabutylammonium Fluoride (TBAF) THF, Heat Product_P_copy->Reagents_D Fluoride-induced Elimination Final_Product 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine Reagents_D->Final_Product DecisionTree Start Plan Subsequent Reaction for 7-Bromo-5-chloro-pyrrolopyridine Q1 Will the reaction use strong basic conditions? Start->Q1 Q2 Will the reaction use acidic conditions? Q1->Q2 No UseSulfonyl Choose Sulfonyl Group (e.g., Benzenesulfonyl) Q1->UseSulfonyl Yes Q3 Is a final deprotection with strong base acceptable? Q2->Q3 No UseSEM Choose SEM Group Q2->UseSEM Yes Q3->UseSEM No Q3->UseSulfonyl Yes Reconsider Re-evaluate synthetic route or consider alternative protecting groups.

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is crucial for the development of novel therapeutics.[1][2] The presence of two distinct halogen atoms on the this compound core offers a versatile platform for sequential and selective modifications, yet it also presents unique challenges. This guide provides in-depth, field-proven insights to navigate these complexities.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[3] This is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4] Therefore, functionalization is expected to occur selectively at the C7-bromo position over the C5-chloro position under carefully controlled conditions.

Q2: Is N-protection of the pyrrole nitrogen necessary before attempting functionalization?

A2: While not always strictly necessary, N-protection of the pyrrole nitrogen is highly recommended. The acidic N-H proton can interfere with many organometallic reagents and bases used in cross-coupling and metalation reactions. This can lead to deprotonation of the substrate, which may cause solubility issues or unwanted side reactions. Furthermore, N-protection can improve the stability and solubility of the substrate and, in some cases, influence the regioselectivity of the reaction.[1] Common protecting groups for indoles and azaindoles include tosyl (Ts), benzyl (Bn), and silyl ethers like SEM.[5][6]

Q3: What are the most common side reactions observed during the functionalization of this scaffold?

A3: The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of one or both halogen atoms with hydrogen. This is often caused by β-hydride elimination from certain organometallic reagents or by protonolysis of the organopalladium intermediate.

  • Homocoupling: Dimerization of the organometallic coupling partner or the starting material.

  • Loss of regioselectivity: Reaction at both the C7-bromo and C5-chloro positions, especially under harsh reaction conditions or with highly reactive catalysts.

  • Decomposition of the starting material or product: The azaindole core can be sensitive to strong bases or high temperatures.

Q4: Can I perform a one-pot, two-step functionalization at both the C7 and C5 positions?

A4: Yes, a sequential, one-pot functionalization is feasible due to the differential reactivity of the C-Br and C-Cl bonds. A typical strategy would involve an initial, milder cross-coupling reaction targeting the C7-bromo position (e.g., a Suzuki or Sonogashira coupling). Following the completion of the first reaction, a second set of reagents and a more reactive catalyst system can be introduced to functionalize the C5-chloro position. Careful planning and optimization are crucial for the success of such a strategy.

II. Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

This is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential for identifying the root cause.[7]

Troubleshooting Workflow

Start Low/No Yield Reagents Check Reagent Quality (Substrate, Coupling Partner, Solvent, Base) Start->Reagents Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) Reagents->Catalyst Reagents OK Conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) Catalyst->Conditions Catalyst OK Success Improved Yield Conditions->Success Conditions Optimized

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps
Potential Cause Troubleshooting Action Rationale
Poor Reagent Quality 1. Verify Substrate Purity: Confirm the purity of this compound via NMR or LC-MS. 2. Check Coupling Partner: For Suzuki reactions, ensure the boronic acid is not degraded (protodeboronation).[8] For Buchwald-Hartwig, use fresh, high-purity amine.[9] For Sonogashira, use a freshly opened or purified alkyne. 3. Use Anhydrous Solvent and Base: Ensure solvents are dry and degassed. Use freshly opened or dried bases.Moisture and oxygen can deactivate the catalyst and quench organometallic reagents.[7] Impurities in the starting materials can inhibit the reaction.
Inactive Catalyst System 1. Use a Pre-activated Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄ or a G2/G3 Buchwald precatalyst. 2. Optimize Ligand Choice: For Suzuki, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[10] For Buchwald-Hartwig, consider ligands like Josiphos or BrettPhos.[11] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).The active Pd(0) species is crucial for initiating the catalytic cycle.[3] The ligand choice significantly impacts the stability and reactivity of the catalyst.[7]
Suboptimal Reaction Conditions 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Microwave irradiation can also be beneficial.[10][12] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply slow. 3. Ensure Inert Atmosphere: Properly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).Oxidative addition of the C-Br bond can be slow and may require higher temperatures.[3] Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition.[7]
Issue 2: Poor Regioselectivity (Reaction at both C7-Br and C5-Cl)

Achieving selective functionalization at the C7 position is a key challenge.

Decision Tree for Improving Regioselectivity

Start Poor Regioselectivity Temp Lower Reaction Temperature Start->Temp Ligand Use a Less Reactive Ligand Temp->Ligand Still Unselective Success Improved Selectivity Temp->Success Selective Base Switch to a Milder Base Ligand->Base Still Unselective Ligand->Success Selective Base->Success Selective

Caption: Decision tree for improving regioselectivity.

Detailed Troubleshooting Steps
Potential Cause Troubleshooting Action Rationale
High Reaction Temperature 1. Lower the Temperature: Start the reaction at a lower temperature (e.g., 60-80°C) and slowly increase if no reaction is observed.Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
Highly Reactive Catalyst 1. Change the Ligand: Switch to a less electron-rich or more sterically hindered ligand to temper the catalyst's reactivity. 2. Use a Different Palladium Precursor: Some precatalysts are more active than others.The electronic and steric properties of the ligand can fine-tune the reactivity of the palladium center.[13] A less reactive catalyst may be more discerning between the C-Br and C-Cl bonds.
Strong Base 1. Use a Milder Base: For Suzuki reactions, consider switching from a strong base like Cs₂CO₃ to a weaker one like K₂CO₃ or K₃PO₄.[14][15] For Buchwald-Hartwig, bases like LHMDS or Cs₂CO₃ can be used.[11]A strong base can sometimes promote unwanted side reactions or increase the catalyst's reactivity indiscriminately.
Issue 3: Significant Hydrodehalogenation Side Product

This side reaction reduces the yield of the desired product.

Strategies to Minimize Hydrodehalogenation
Potential Cause Troubleshooting Action Rationale
β-Hydride Elimination 1. Choose Appropriate Coupling Partners: If using organometallic reagents with β-hydrogens, consider alternative reagents or different reaction conditions.β-hydride elimination is a common decomposition pathway for organopalladium intermediates.[16]
Proton Source in the Reaction 1. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. 2. Use a Non-protic Solvent: Avoid using protic solvents like alcohols unless they are part of a well-established protocol.Protic sources can lead to the protonolysis of the organopalladium intermediate, resulting in the hydrodehalogenated product.
Base-Induced Decomposition 1. Optimize the Base: Screen different bases to find one that promotes the desired reaction without causing decomposition of the starting material or product.Some strong bases can promote decomposition pathways that lead to hydrodehalogenation.

III. Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol provides a starting point for the selective arylation of the C7-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)[14]

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)[14][15]

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

This protocol is a general guideline for the C-N bond formation at the C7-position.

Materials:

  • N-protected this compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or a similar biarylphosphine ligand (2-4 mol%)

  • NaOtBu or LHMDS (1.5-2.0 equiv)[11]

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the N-protected starting material, Pd₂(dba)₃, the ligand, and the base in a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 7

  • Powers, D. C., & Ritter, T. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. 13

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. 3

  • Wikipedia. (2023). Buchwald–Hartwig amination. 9

  • University of Minnesota. (2003). Directed (ortho) Metallation. 17

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. 1

  • Houk, K. N., & Singleton, D. A. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. 4

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. 18

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. 19

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 11

  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. 20

  • Wikipedia. (2024). Suzuki reaction. 8

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 21

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 22

  • ResearchGate. (2018). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. 23

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. 24

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 14

  • RSC Publishing. (2018). Recent advances in the global ring functionalization of 7-azaindoles. 25

  • Journal of the American Chemical Society. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. 16

  • ResearchGate. (2011). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. 5

  • Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 12

  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. 26

  • ResearchGate. (2020). Directed metalation of pyridine through deprotonation.... 27

  • BenchChem. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. 28

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. 29

  • RSC Publishing. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. 10

  • ResearchGate. (2018). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil.[30]. 31

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. 15

  • ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. 32

  • Semantic Scholar. (2011). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. 6

References

Technical Support Center: Overcoming Low Yields in Buchwald-Hartwig Amination of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrrolopyridines (aza-indoles). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often finicky transformation. As Senior Application Scientists, we have synthesized field-proven insights with established mechanistic principles to help you troubleshoot and optimize your reactions effectively.

Pyrrolopyridines are privileged scaffolds in medicinal chemistry, but their successful functionalization via C-N cross-coupling is frequently hampered by their unique electronic properties and ability to coordinate with metal catalysts. This guide provides a structured, question-and-answer approach to diagnose and solve the most common issues leading to low yields.

Troubleshooting Guide: Diagnosing and Solving Common Problems

This section addresses specific experimental failures. Each answer explains the underlying chemical cause and provides actionable steps for remediation.

Q1: My reaction shows little to no conversion of the starting material. Where do I begin troubleshooting?

A1: Zero conversion is often due to a fundamental issue with the reaction setup or reagents rather than a subtle optimization problem. Before altering core parameters like ligand or base, conduct a systematic check of the basics:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[1]

  • Reagent and Solvent Purity: Water and other protic impurities can quench the strong bases used and interfere with the catalyst. Use anhydrous solvents and ensure your amine and halide are pure and dry.

  • Catalyst Activity: The formation of the active LPd(0) species is critical.[2]

    • Precatalysts vs. In-situ Generation: Using a commercially available, air-stable precatalyst (e.g., XPhos Pd G3) is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] Precatalysts provide a more reliable and reproducible route to the active catalyst, eliminating a common failure point.

    • Catalyst Age: Palladium sources, especially Pd(OAc)₂, can degrade over time. If using an older bottle, consider titrating it or using a fresh source.

  • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2] Verify your reaction is being heated to the target temperature.

Q2: My primary side product is the hydrodehalogenated pyrrolopyridine. What causes this and how can I prevent it?

A2: Hydrodehalogenation arises from a competitive side reaction to the desired C-N reductive elimination, known as β-hydride elimination.[4][5] This pathway becomes significant when the rate of reductive elimination is slow. For this to occur with an aryl halide, a source of hydride is required, often from the amine, solvent, or base.

Causality & Solutions:

  • Slow Reductive Elimination: The key to suppressing this side reaction is to accelerate the desired C-N bond formation. The choice of ligand is paramount. Sterically bulky, electron-rich biarylphosphine ligands are designed to promote rapid reductive elimination.[4][6]

    • Action: If you are using an older generation ligand (e.g., BINAP, P(o-tol)₃), switch to a modern biarylphosphine ligand like XPhos , RuPhos , or BrettPhos .[5][7]

  • Base-Mediated Decomposition: In some cases, the base can contribute to decomposition pathways that generate hydride species.

    • Action: While NaOtBu is a common choice, consider screening other bases. Sometimes a slightly weaker base like K₃PO₄ or LiHMDS can give cleaner results, albeit potentially requiring a higher temperature or longer reaction time.

Q3: My yield is consistently low (20-50%), suggesting the catalyst is deactivating. What is the likely mechanism for pyrrolopyridines?

A3: This is the most common and critical challenge for this substrate class. The nitrogen atom in the pyridine ring of the pyrrolopyridine scaffold can act as a ligand, coordinating to the palladium center. This coordination can form stable, off-cycle "dead-end" complexes that inhibit or completely shut down the catalytic cycle.[1][8]

The Solution: Steric Shielding

The most effective strategy is to use a ligand that is sufficiently bulky to create a sterically crowded environment around the palladium atom. This "shield" physically blocks the pyridine nitrogen from accessing the metal's coordination sphere, allowing the catalytic cycle to proceed.[8]

  • Recommended Ligands: Sterically hindered biaryl monophosphine ligands are the industry standard for this challenge. XPhos , RuPhos , and related structures are excellent starting points.[5][8] N-heterocyclic carbenes (NHCs) with bulky wingtip groups (e.g., IPr) can also be highly effective.[9][10]

Below is a diagram illustrating how a bulky ligand prevents catalyst inhibition.

catalyst_inhibition cluster_0 Without Bulky Ligand (Deactivation) cluster_1 With Bulky Ligand (Active Cycle) Pd_inactive Inactive Pd-Complex PyrroloPy Pyrrolopyridine Substrate PyrroloPy->Pd_inactive Pyridine-N Coordination Pd_cat Pd(L) Catalyst Pd_cat->Pd_inactive Active_Cycle Productive Catalytic Cycle Bulky_Ligand Bulky Ligand (e.g., XPhos) Pd_shielded Shielded Pd(L) Catalyst Bulky_Ligand->Pd_shielded Pd_shielded->Active_Cycle Blocks Coordination

Caption: Catalyst deactivation by pyridine coordination and prevention with bulky ligands.

Q4: I am using an unprotected NH-pyrrolopyridine and observing multiple unidentified products. What is the issue?

A4: The N-H proton of the pyrrole ring is acidic and can be deprotonated by the strong bases used in the reaction. This creates two potential issues:

  • Competitive N-Arylation: The deprotonated pyrrole nitrogen can itself act as a nucleophile, leading to undesired N-arylation of another molecule of the pyrrolopyridine halide (homo-coupling).

  • Altered Solubility and Reactivity: The resulting salt may have different solubility and reactivity profiles.

To overcome this, a base that can effectively deprotonate both the incoming amine nucleophile and the pyrrolopyridine N-H is often optimal.

  • Recommended Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is frequently the base of choice for unprotected NH-heterocycles.[11] It is a very strong, non-nucleophilic base that effectively deprotonates both sites, often leading to cleaner reactions. You will typically need to use >2 equivalents of LiHMDS (one for the amine, one for the pyrrolopyridine N-H).

Frequently Asked Questions (FAQs)

This section covers broader, foundational topics to build a robust understanding of the reaction.

Q1: Why are pyrrolopyridines (aza-indoles) considered challenging substrates for Buchwald-Hartwig amination?

A1: There are two primary reasons:

  • Catalyst Inhibition: As detailed in the troubleshooting guide (Q3), the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the reaction.[1][8] This is the most significant hurdle.

  • Electronic Effects: The pyridine ring is electron-deficient, which can alter the rate of the oxidative addition step compared to simpler benzene or indole systems. The choice of ligand and reaction conditions must be robust enough to accommodate this.

Q2: How do I systematically choose the right ligand and base combination?

A2: A systematic screening approach is the most reliable method.[12] However, based on extensive literature precedent, you can make an educated start. The tables below summarize the most common choices.

Table 1: Ligand Selection Guide for Pyrrolopyridine Amination

Ligand ClassExample(s)Key Features & Recommendations
Bulky Biaryl Monophosphines XPhos, RuPhos, BrettPhosFirst choice for pyrrolopyridines. [6][7] Highly electron-rich and sterically demanding, designed to promote fast reductive elimination and prevent pyridine coordination.[8]
Ferrocene-Based Josiphos-typeBidentate ligands that can be very effective for heteroaryl couplings, including pyridines.[5] Their rigid backbone and bulky substituents create a well-defined coordination sphere.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form very stable bonds to palladium. Can be highly effective but may require specific precatalysts for optimal performance.
Chelating Bisphosphines XantphosKnown for its wide bite angle. While a versatile ligand, it may be less effective at preventing pyridine coordination than the bulkier biaryl monophosphines for this specific substrate class.[13]

Table 2: Base Selection Guide

BasepKa (Conjugate Acid)AdvantagesDisadvantages & Considerations
NaOtBu ~19Permits very high reaction rates and low catalyst loadings.[7]Incompatible with base-sensitive functional groups (e.g., esters, some protecting groups).[7]
LiHMDS ~26Excellent for substrates with protic functional groups (e.g., unprotected N-H).[11]Solid is air and moisture sensitive; often handled as a solution.
K₃PO₄ / Cs₂CO₃ ~12.3 / ~10.3High functional group tolerance.[4]Requires more active catalyst systems and often higher temperatures/longer times due to lower basicity.
Q3: What is a general, reliable starting protocol for a new pyrrolopyridine substrate?

A3: A robust starting point is crucial. The protocol below uses a well-regarded precatalyst/ligand system and standard conditions that are often successful for this substrate class.

Detailed Experimental Protocol: General Starting Conditions
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the pyrrolopyridine halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1-0.2 M solution).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not done in a glovebox, evacuate and backfill the vial with argon three times.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours. Vigorous stirring is important, especially with heterogeneous inorganic bases.[2]

  • Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS by taking a small aliquot (quench with water/EtOAc).

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If you encounter low yields, follow this logical workflow to diagnose the issue.

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Improving regioselectivity in reactions with 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization with this versatile heterocyclic building block. Pyrrolo[2,3-c]pyridines, or 6-azaindoles, are privileged scaffolds in medicinal chemistry, and mastering their selective modification is key to unlocking their therapeutic potential.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Understanding the Reactivity Landscape

The key to mastering reactions with this compound lies in understanding the differential reactivity of its functional groups. The molecule presents several potential reaction sites: the C7-Br bond, the C5-Cl bond, the N1-H of the pyrrole ring, and the C-H bonds of both the pyridine and pyrrole rings.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This intrinsic difference forms the basis for achieving regioselectivity. The C7-Br bond is therefore expected to be significantly more reactive than the C5-Cl bond. Furthermore, the pyridine ring is electron-deficient, which can influence the reactivity of adjacent positions.

cluster_0 Relative Reactivity of Functional Sites mol C7_Br C7-Br (Most Reactive Halogen) C5_Cl C5-Cl (Less Reactive Halogen) C7_Br->C5_Cl > N1_H N1-H (Acidic Proton, Nucleophilic Site) C5_Cl->N1_H > (Context Dependent) CH_Bonds C-H Bonds (Potential for Directed Metalation) N1_H->CH_Bonds > (Context Dependent)

Caption: General reactivity hierarchy in this compound.

Troubleshooting Guide: Regioselectivity in Cross-Coupling Reactions

This section addresses common problems encountered during palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Problem Probable Cause(s) Proposed Solution(s) & Rationale
1. Low or No Reactivity at C7-Br Position - Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. - Inappropriate Ligand: The chosen ligand may not be suitable for the specific coupling reaction or may be sterically hindering oxidative addition. - Insufficiently Strong Base: The base may not be effective for the transmetalation step (in Suzuki) or for deprotonating the amine/alkyne.1. Catalyst System Optimization:     a. Switch Palladium Precatalyst: Try different Pd sources like Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed Pd(II) precatalysts that readily reduce to Pd(0).     b. Vary the Ligand: For Suzuki, try electron-rich, bulky phosphine ligands like SPhos or XPhos which can promote oxidative addition. For Buchwald-Hartwig, ligands like BINAP or DavePhos are often effective.[4][5]     c. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
2. Reaction Occurs at C5-Cl Instead of C7-Br - Unconventional Ligand Effects: Certain sterically hindered N-heterocyclic carbene (NHC) or phosphine ligands can invert the "normal" selectivity by favoring reaction at the more sterically accessible or electronically different site.[1] - High Temperatures: Prolonged high reaction temperatures might overcome the activation barrier for C-Cl bond insertion, especially after the more reactive C-Br site has been consumed.1. Revert to "Standard" Conditions:     a. Use Less Bulky Ligands: Employ ligands like PPh₃ or dppf, which are known to favor the conventional reactivity pattern (Br > Cl).[1]     b. Lower the Reaction Temperature: Start at a lower temperature (e.g., 60-80 °C) to exploit the larger difference in activation energy between C-Br and C-Cl bond cleavage. 2. Confirm Structural Assignment: Use 2D NMR (NOESY, HMBC) to unequivocally confirm the structure of the product.
3. Competing N-H Functionalization - Strong Base: The base used for the cross-coupling (e.g., NaOt-Bu, K₃PO₄) deprotonates the acidic pyrrole N-H, creating a competing nucleophile. - Unprotected Substrate: The unprotected N-H can directly undergo arylation, amination, or other coupling reactions.1. N-H Protection Strategy:     a. Protect the Pyrrole Nitrogen: Introduce a protecting group such as Boc, SEM (2-(trimethylsilyl)ethoxymethyl), or tosyl (Ts). This blocks the N-H as a reactive site. The choice of protecting group will depend on its stability to the cross-coupling conditions and the ease of its subsequent removal.[6]     b. Use a Weaker Base: If possible, switch to a milder base (e.g., Cs₂CO₃, K₂CO₃) that is less likely to fully deprotonate the pyrrole N-H, though this may impact your C-C coupling efficiency.[7]
4. Disubstitution (Reaction at both C7 and C5) - High Equivalents of Reagents: Using a large excess of the coupling partner (boronic acid, amine, etc.) and high catalyst loading can drive the reaction to completion at both sites. - Harsh Conditions: High temperatures and long reaction times can promote the slower reaction at the C5-Cl position after the C7-Br has reacted.1. Control Stoichiometry:     a. Use a slight excess (1.1-1.2 equivalents) of the coupling partner to favor mono-substitution at the more reactive C7-Br site. 2. Moderate Reaction Conditions:     a. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant disubstitution occurs.     b. Reduce the reaction temperature.
5. Dehalogenation (Loss of Br or Cl) - β-Hydride Elimination: If the organometallic coupling partner has β-hydrogens, this can be a competing pathway. - Hydrodehalogenation: A side reaction, often promoted by certain phosphine ligands and bases, where the halogen is replaced by a hydrogen atom.1. Ligand and Base Selection:     a. For Suzuki reactions, using a robust ligand/precatalyst system like XPhos-Pd-G2 can sometimes suppress dehalogenation side reactions.[8]     b. Avoid bases that can act as hydride sources. 2. Use an Organometallic Reagent without β-Hydrogens: If possible, use reagents like arylboronic acids or alkynes that cannot undergo β-hydride elimination.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol is a starting point for the selective arylation of the C7-bromo position. Optimization will likely be required for specific substrates.

  • N-Protection (Recommended): To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or DCM), add a suitable base (e.g., NaH for SEM-Cl, or DMAP/Et₃N for Boc₂O). Add the protecting group reagent (e.g., SEM-Cl, 1.2 equiv) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Work up and purify the N-protected intermediate.

  • Cross-Coupling Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent and Reaction: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1). Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection (if necessary): Remove the N-protecting group under appropriate conditions (e.g., TBAF for SEM group, TFA for Boc group) to yield the final product.

start Reaction Start: Selective C7-Br Coupling Fails check_reactivity Observe Outcome start->check_reactivity no_reaction Problem: No Reaction / Low Conversion check_reactivity->no_reaction No Product wrong_site Problem: Reaction at C5-Cl check_reactivity->wrong_site Wrong Regioisomer side_reaction Problem: N-H Amination or Disubstitution check_reactivity->side_reaction Mixture of Products sol_catalyst Solution: Change Pd Source/ Ligand (e.g., XPhos) no_reaction->sol_catalyst sol_ligand Solution: Use less bulky ligand (e.g., PPh3, dppf). Lower Temperature. wrong_site->sol_ligand sol_protect Solution: Protect N-H (Boc, SEM). Control Stoichiometry (1.1 eq). side_reaction->sol_protect success Success: Selective C7-Coupling sol_catalyst->success sol_ligand->success sol_protect->success

Caption: Troubleshooting workflow for regioselective cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling, the bromine at C7 or the chlorine at C5?

A: The C7-Bromo bond is expected to be significantly more reactive. The general reactivity order for halogens in oxidative addition to Palladium(0) is I > Br > Cl. This difference in reactivity is the primary handle for achieving selective mono-functionalization at the C7 position under carefully controlled conditions.[3]

Q2: I am observing significant amounts of N-H arylation/amination. How can I prevent this?

A: N-H functionalization is a common side reaction when using strong bases. The most robust solution is to protect the pyrrole nitrogen with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl).[6] This removes the acidic proton and prevents the nitrogen from acting as a nucleophile. After the C-X coupling is complete, the protecting group can be removed.

Q3: Is it possible to selectively functionalize the C5-chloro position while leaving the C7-bromo position intact?

A: This is challenging but potentially achievable. While the intrinsic reactivity favors the C-Br bond, regioselectivity can sometimes be inverted by manipulating the reaction conditions. Some research on dihalopyridines has shown that very bulky, electron-rich ligands (e.g., certain N-heterocyclic carbenes) can favor reaction at the less reactive C-Cl site, possibly due to steric interactions or alternative reaction mechanisms.[1] This would require extensive screening of catalysts, ligands, and solvents.

Q4: Can I functionalize the C-H bonds of the pyrrole or pyridine ring directly?

A: Yes, direct C-H functionalization is a known strategy for azaindoles.[9][10] However, it typically requires specific conditions.

  • Directed Ortho-Metalation (DoM): This method can achieve regioselective C-H activation but requires a directing group and a strong base (like LDA or n-BuLi).[11][12][13] On your substrate, this could be complicated by competing reactions at the halogen sites or with the N-H proton. N-protection would be essential.

  • Transition-Metal-Catalyzed C-H Activation: This is an advancing field but achieving regioselectivity on a poly-functionalized substrate like this one without competing C-X activation would be a significant challenge.

Q5: What is the best order of operations for synthesizing a C7-amino, C5-aryl substituted pyrrolo[2,3-c]pyridine?

A: Based on the relative reactivity of the halogens, a logical synthetic route would be:

  • Protect the N1-H position to prevent side reactions.

  • Perform a selective Suzuki coupling at the more reactive C7-Br position with an appropriate arylboronic acid.

  • Next, perform a Buchwald-Hartwig amination at the C5-Cl position. The C-Cl bond is less reactive, so this step may require more forcing conditions (higher temperature, stronger base, or a more active catalyst system).

  • Finally, deprotect the N1-H to yield the target compound. This sequential approach leverages the inherent reactivity differences between the C-Br and C-Cl bonds.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Halogenated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving halogenated 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established scientific principles and practical field experience.

I. Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of halogenated 7-azaindoles, offering step-by-step solutions and the rationale behind them.

Question 1: My Suzuki-Miyaura coupling reaction with a chloro-7-azaindole is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low reactivity of chloro-7-azaindoles in Suzuki-Miyaura couplings is a frequent issue, primarily due to the strength of the C-Cl bond, which makes oxidative addition, the rate-limiting step, more challenging compared to their bromo or iodo counterparts.[1][2] Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection:

  • Initial Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.

  • Recommended Action: Switch to a more electron-rich and sterically hindered phosphine ligand. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective for activating C-Cl bonds.[1][3] For instance, a combination of Pd₂(dba)₃ and SPhos has been successfully used for the C-3 arylation of 3-iodo-6-chloro-7-azaindole.[3] Pre-catalyst systems like XPhos Pd G2 can also be highly efficient.[2]

2. Base Selection:

  • Common Issue: The choice of base is critical and can significantly impact the reaction outcome. While common bases like Na₂CO₃ or K₂CO₃ might be sufficient for more reactive halides, they may not be optimal for chlorides.

  • Recommended Action: Stronger bases are often required to facilitate the transmetalation step. Consider using K₃PO₄ or Cs₂CO₃.[3][4] It's important to ensure the base is finely ground to maximize its surface area and reactivity.

3. Solvent System:

  • Influence on Reactivity: The solvent's polarity and coordinating ability can influence catalyst stability and reaction kinetics.[5]

  • Recommended Action: A mixture of a nonpolar solvent like toluene or dioxane with a protic co-solvent such as ethanol or water can be beneficial.[3][5] The aqueous phase helps to dissolve the inorganic base, facilitating the formation of the active boronate species.[5]

4. Temperature and Reaction Time:

  • Consideration: Due to the inertness of the C-Cl bond, higher temperatures and longer reaction times are generally necessary.

  • Recommended Action: Start with a reaction temperature of around 80-110 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a further increase in temperature may be required.

Experimental Protocol Example:

  • To a reaction vessel, add the chloro-7-azaindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene/ethanol (1:1).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring periodically.

Question 2: I am observing significant dehalogenation of my bromo- or iodo-7-azaindole starting material in my Suzuki coupling. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom, leading to a reduced yield of the desired cross-coupled product.[1] This is particularly prevalent with electron-deficient N-heterocycles like 7-azaindoles.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species.[1]

1. Ligand Choice:

  • Problem: The ligand can influence the relative rates of reductive elimination (to form the desired product) versus the pathways leading to dehalogenation.

  • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the desired reductive elimination over competing side reactions.

2. Base Selection:

  • Issue: Strong alkoxide bases can sometimes be a source of hydrides, leading to the formation of Pd-H species.

  • Solution: Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

3. Solvent Choice:

  • Concern: Protic solvents like alcohols can act as hydride sources.

  • Solution: Use aprotic solvents such as dioxane, THF, or toluene to minimize the formation of Pd-H species.[1] While some water is often necessary to dissolve the base, excessive amounts should be avoided.

4. Additives:

  • Strategy: In some cases, the addition of a halide source, such as tetrabutylammonium bromide (TBAB), can help suppress dehalogenation by promoting the desired catalytic cycle.

Decision Workflow for Minimizing Dehalogenation:

Dehalogenation_Troubleshooting start High Dehalogenation Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base: Use Weaker Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent Change to Aprotic Solvent (e.g., Dioxane, Toluene) base->solvent additives Consider Additives (e.g., TBAB) solvent->additives end Reduced Dehalogenation additives->end

Caption: Troubleshooting workflow for dehalogenation in Suzuki couplings.

Question 3: My Buchwald-Hartwig amination of a halogenated 7-azaindole is not proceeding, or I am getting a complex mixture of products. What should I check?

Answer:

The Buchwald-Hartwig amination of 7-azaindoles can be challenging due to the potential for the 7-azaindole nitrogen to act as a ligand for the palladium catalyst, leading to catalyst inhibition.[6] Additionally, the unprotected N-H of the azaindole can compete in the coupling reaction.[6]

1. Catalyst System:

  • Challenge: The chelating nature of the 7-azaindole can deactivate the catalyst.[6]

  • Solution: Use palladium pre-catalysts, such as those developed by the Buchwald group (e.g., RuPhos Pd G2), which are designed to be more resistant to substrate coordination and are efficiently converted to the active monoligated Pd(0) species.[6][7] Sterically demanding phosphine ligands like RuPhos and XPhos are also beneficial.[7][8]

2. N-H Reactivity:

  • Problem: The N-H of the azaindole can undergo arylation, leading to undesired side products.

  • Solution: While methods for the amination of unprotected halo-7-azaindoles exist,[6] protecting the azaindole nitrogen (e.g., as a benzyl or methyl derivative) can sometimes simplify the reaction and improve yields, especially if N-arylation is a significant issue.[9]

3. Base and Solvent:

  • Considerations: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are standard.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, combine the halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and the palladium pre-catalyst (e.g., RuPhos Pd G2, 2-5 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress until completion.

II. Frequently Asked Questions (FAQs)

Question 1: Which halogen (Cl, Br, or I) on the 7-azaindole is best for cross-coupling reactions?

Answer:

The reactivity of the halogenated 7-azaindole generally follows the order I > Br > Cl.[1]

  • Iodo-7-azaindoles: These are the most reactive and typically undergo oxidative addition under the mildest conditions. However, they are also the most prone to dehalogenation side reactions.[1]

  • Bromo-7-azaindoles: They offer a good balance of reactivity and stability, making them a common choice for a wide range of cross-coupling reactions.

  • Chloro-7-azaindoles: These are the least reactive but are often more cost-effective and readily available. They generally require more active catalyst systems, stronger bases, and higher reaction temperatures.[3]

The "best" halogen depends on the specific reaction, the desired reactivity, and the tolerance for potential side reactions.

Question 2: What are the key differences in catalyst selection for Suzuki, Sonogashira, and Heck couplings with 7-azaindoles?

Answer:

While all are palladium-catalyzed reactions, the optimal catalyst systems can differ:

Reaction TypeTypical Palladium SourceCommon LigandsCo-catalyst/Additives
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhos[4]None
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃CuI[4][10]
Heck Pd(OAc)₂PPh₃, dppfLiCl (often beneficial)[4]

Suzuki-Miyaura: Requires electron-rich, bulky phosphine ligands, especially for less reactive halides.[3] Sonogashira: Traditionally uses a palladium/copper co-catalyst system with triphenylphosphine as the ligand.[4][11] Heck: Often utilizes Pd(OAc)₂ with phosphine ligands. Additives like LiCl can improve reaction efficiency.[4]

Question 3: How does the position of the halogen on the 7-azaindole ring affect catalyst selection?

Answer:

The electronic environment of the C-X bond, influenced by its position on either the pyridine or pyrrole ring, can affect its reactivity.

  • Halogens on the Pyridine Ring (C4, C5, C6): The pyridine ring is electron-deficient, which generally makes the attached halogens more susceptible to oxidative addition. Standard cross-coupling conditions are often applicable.

  • Halogens on the Pyrrole Ring (C2, C3): The pyrrole ring is electron-rich. Halogens at these positions may be less reactive in oxidative addition, potentially requiring more active catalyst systems.

Chemoselectivity can be achieved in di- or poly-halogenated 7-azaindoles by tuning the catalyst and reaction conditions. For example, in a 3-iodo-6-chloro-7-azaindole, the more reactive C-I bond can be selectively coupled under milder conditions, followed by coupling at the C-Cl bond under more forcing conditions.[3]

Catalytic Cycle Overview:

Catalytic_Cycle cluster_legend General Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product ArX Ar-X = Halogenated 7-azaindole RM R-M = Coupling Partner (e.g., Boronic Acid)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

III. References

  • Marques, M. M. B., & da Silva, F. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--

  • Naud, S., et al. (2017). Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. --INVALID-LINK--

  • Henderson, J. L., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(23), 6344–6347. --INVALID-LINK--

  • Robbins, D. W., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 50(44), 10303–10306. --INVALID-LINK--

  • Lan, J., et al. (2012). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics, 14(3), 1139-1147. --INVALID-LINK--

  • Singh, R., & Kumar, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. --INVALID-LINK--

  • Al-Zoubi, R. M. (2015). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. --INVALID-LINK--

  • Marques, M. M. B., & da Silva, F. C. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole[7]. ResearchGate. --INVALID-LINK--

  • Kumar, A., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 1229–1237. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem. --INVALID-LINK--

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7960. --INVALID-LINK--

  • Reddy, G. V., et al. (2019). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ChemistrySelect, 4(29), 8569-8572. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem. --INVALID-LINK--

  • Toma, L., et al. (2007). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... ResearchGate. --INVALID-LINK--

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. --INVALID-LINK--

  • Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. --INVALID-LINK--

  • Das, P., et al. (2019). Pd-Catalyzed Sequential Arylation of 7-azaindoles: Aggregate Induced Emission of Tetra-aryl 7-azaindoles. The Journal of Organic Chemistry, 84(15), 9413-9425. --INVALID-LINK--

  • Powers, D. C., & Ritter, T. (2018). Cross-Coupling of Heteroatomic Electrophiles. PMC. --INVALID-LINK--

  • Robbins, D. W., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. --INVALID-LINK--

  • Marques, M. M. B., & da Silva, F. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. --INVALID-LINK--

  • Krol, E., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. --INVALID-LINK--

  • So, C. M., & Newman, S. G. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(1), 1-8. --INVALID-LINK--

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. --INVALID-LINK--

  • Ikawa, T., & Barder, T. E. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. --INVALID-LINK--

  • Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. --INVALID-LINK--

  • Sharma, A., & Kumar, V. (2018). Heck Reaction—State of the Art. MDPI. --INVALID-LINK--

  • Audio-Visual Tutorial. (2015, October 25). Heck reaction [Video]. YouTube. --INVALID-LINK--

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?--INVALID-LINK--

  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. --INVALID-LINK--

References

Managing reaction impurities in the synthesis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a critical heterocyclic intermediate in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges related to impurity formation, particularly concerning regioselectivity and over-halogenation. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers manage and mitigate the formation of reaction impurities, ensuring the synthesis of high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities typically fall into four categories:

  • Regioisomers: Halogenation at different positions on the pyrrolopyridine ring system.

  • Over-halogenated Products: Introduction of additional bromine or chlorine atoms (e.g., di-bromo-chloro species).

  • Incomplete Reaction Products: Unreacted starting material or partially halogenated intermediates.

  • Degradation/Side Products: Formation of oligomeric or tar-like substances, often due to harsh reaction conditions or the presence of oxygen.[3]

Q2: Why is achieving high regioselectivity during the halogenation of the pyrrolo[2,3-c]pyridine core so challenging?

A2: The pyrrolo[2,3-c]pyridine (7-azaindole) ring is an electron-rich system, but the pyridine nitrogen atom acts as an electron-withdrawing group, complicating the prediction of electrophilic substitution patterns.[4] The most electrophilic site is often the C3 position of the pyrrole ring.[5] However, reaction conditions, the specific halogenating agent used, and the presence of protecting groups can all influence the final isomeric ratio.

Q3: Can N-oxide chemistry be used to direct halogenation, and what are the risks?

A3: Yes, forming the pyridine N-oxide is a common strategy to activate the pyridine ring for electrophilic substitution, often directing halogenation to the C2 or C4 positions.[6] However, this introduces additional steps (oxidation and subsequent reduction) and the N-oxide intermediates can sometimes be energetic and mutagenic, requiring careful handling and safety precautions.[7]

Q4: My reaction mixture turns dark brown or black, resulting in a low yield of intractable material. What is the cause?

A4: This is likely due to product or intermediate degradation. Pyrrolopyridine scaffolds can be sensitive to strong acids, high temperatures, and oxidative conditions. The formation of radical species can lead to polymerization. It is crucial to run reactions under an inert atmosphere (Nitrogen or Argon), use degassed solvents, and avoid excessive heating.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: Poor Regioselectivity - Multiple Isomers Detected by LC-MS/NMR
  • Potential Cause: The chosen halogenating agent and conditions are not selective enough for the substrate. The electron density of the pyrrolopyridine ring allows for attack at multiple positions.

  • Troubleshooting & Optimization:

    • Choice of Halogenating Agent: For bromination, milder agents like N-Bromosuccinimide (NBS) often provide better control than liquid bromine. Specialized reagents like PyBroP in the presence of a dehydrating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) have been shown to improve selectivity and yield in the bromination of heterocyclic N-oxides.[7]

    • Temperature Control: Perform the halogenation at low temperatures (e.g., -78 °C to 0 °C) to slow down the reaction rate and enhance selectivity for the kinetically favored product.

    • Solvent Effects: The polarity of the solvent can influence selectivity. Screen a range of solvents, from non-polar (e.g., Dichloromethane, Chloroform) to polar aprotic (e.g., Acetonitrile, THF).

    • Purification Strategy: If isomeric mixtures are unavoidable, focus on efficient separation. See Protocol 2 for a detailed column chromatography guide.

Problem 2: Significant Presence of Di-halogenated Byproducts
  • Potential Cause: The stoichiometry of the halogenating agent is too high, or the reaction rate is too fast, leading to a second halogenation event on the desired mono-halogenated product.

  • Troubleshooting & Optimization:

    • Stoichiometric Control: Carefully control the equivalents of the halogenating agent. Use no more than 1.0-1.1 equivalents. Consider adding the agent portion-wise or via syringe pump over an extended period to maintain a low concentration in the reaction mixture.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes.[8] Quench the reaction as soon as the starting material is consumed to prevent over-halogenation.

    • Reverse Addition: Add the substrate solution to the halogenating agent solution (reverse addition) to ensure the substrate is always the limiting reagent in the reaction zone.

Problem 3: Incomplete Conversion - High Levels of Starting Material Remain
  • Potential Cause: Insufficient activation of the halogenating agent, low reaction temperature, or short reaction time.

  • Troubleshooting & Optimization:

    • Increase Temperature: If the reaction is stalled at a low temperature, allow it to slowly warm to room temperature while monitoring by TLC/LC-MS.

    • Add a Catalyst: For some halogenations (e.g., with NBS), a radical initiator like AIBN or a catalytic amount of acid can be beneficial, but must be used with caution to avoid degradation.

    • Check Reagent Quality: Ensure the halogenating agent is pure and has not degraded during storage.

Visualizing Impurity Pathways and Troubleshooting

Impurity Formation Pathways

The following diagram illustrates the desired reaction pathway versus common side reactions leading to major impurities.

G cluster_0 Reaction Pathways SM 5-chloro-1H-pyrrolo[2,3-c]pyridine (Starting Material) DP This compound (Desired Product) SM->DP  Correct Halogenation  (e.g., +NBS, CH2Cl2, 0°C) I1 Regioisomeric Impurity (e.g., 6-Bromo-5-chloro...) SM->I1  Non-selective  Conditions I3 Degradation Products (Tars/Oligomers) SM->I3  High Temperature / O2 I2 Over-halogenated Impurity (e.g., 3,7-Dibromo-5-chloro...) DP->I2  Excess Halogenating Agent  or Prolonged Reaction Time DP->I3  Harsh Workup

Caption: Potential impurity formation pathways during synthesis.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common synthesis issues.

G cluster_purity Purity Issues cluster_yield Yield & Appearance Issues cluster_solutions Corrective Actions start Analyze Crude Reaction Mixture (LC-MS, NMR) purity_check Low Purity? start->purity_check isomers Multiple Isomers Present? purity_check->isomers Yes yield_check Low Yield / Dark Color? purity_check->yield_check No over_halogenation Di-halogenated Peaks? isomers->over_halogenation sol_isomers Optimize Temp & Reagent See Troubleshooting: Problem 1 isomers->sol_isomers Yes sm_present Starting Material Present? over_halogenation->sm_present sol_over_halogenation Reduce Reagent Stoichiometry Monitor Reaction Closely over_halogenation->sol_over_halogenation Yes sm_present->yield_check sol_sm Increase Temp/Time Check Reagent Quality sm_present->sol_sm Yes degradation Degradation Evident? yield_check->degradation Yes purify Proceed to Purification (Protocols 2 & 3) yield_check->purify No (High Yield & Clean) sol_degradation Use Inert Atmosphere Lower Temperature degradation->sol_degradation

References

Stability issues of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. This document, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. Our goal is to empower you to overcome common experimental challenges and achieve robust, reproducible results.

Troubleshooting Guide: Navigating Reaction Instability

This section addresses specific issues you may encounter during reactions involving this compound. We delve into the root causes and provide actionable, step-by-step solutions.

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Question: I'm attempting a Suzuki-Miyaura coupling with this compound, but I'm observing very low yields, significant starting material recovery, and multiple side products. What's going wrong?

Answer: This is a common challenge stemming from the unique electronic properties and potential for catalyst inhibition associated with the 7-azaindole scaffold. The issues can typically be traced to three main areas: catalyst inactivation, improper base selection, or competing side reactions.

Causality Explained: The 7-azaindole core, particularly the pyridine nitrogen (N7), can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1] Furthermore, the pyrrolic N-H is acidic and can react with strong bases, leading to solubility issues or unwanted side reactions.

Troubleshooting Workflow

G cluster_catalyst Catalyst System Optimization cluster_base Base & Solvent Screening cluster_protection N-H Protection Strategy cluster_purity Reagent Quality Control start Low Yield in Cross-Coupling check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_base Step 2: Re-evaluate Base & Solvent check_catalyst->check_base No Improvement cat1 Switch to Buchwald Ligands (e.g., XPhos, RuPhos). These bulky, electron-rich ligands promote reductive elimination and prevent catalyst deactivation. check_protection Step 3: Consider N-H Protection check_base->check_protection Still Low Yield base1 Use Weaker, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3, K2CO3). Avoids deprotonation issues and side reactions. check_purity Step 4: Verify Reagent Quality check_protection->check_purity Side Reactions Persist prot1 Protect the Pyrrole Nitrogen. Use SEM or a tosyl group. This blocks catalyst coordination at N1 and improves solubility. purity1 Check Boronic Acid Quality. Homocoupling can be a sign of boronic acid degradation. success Improved Yield & Purity cat2 Use Pre-formed Catalysts (e.g., XPhos Pd G2/G3). Ensures active Pd(0) species. cat3 Increase Catalyst Loading (try 5-10 mol%). cat3->success Success! base2 Ensure Anhydrous Conditions. Use dry solvents (e.g., Dioxane, Toluene). Water can facilitate protodeborylation of the boronic acid. base2->success Success! prot2 Note: Deprotection can be challenging and may require optimization. prot2->success Success! purity2 Ensure Rigorous Degassing. Oxygen can lead to catalyst decomposition (Pd black) and homocoupling. purity2->success Success!

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Recommended Protocol: Robust Suzuki-Miyaura Coupling

This protocol is a robust starting point, incorporating best practices for challenging heteroaryl couplings.[2][3][4]

  • Reagent Preparation:

    • To a dry Schlenk flask under Argon, add this compound (1.0 eq).

    • Add the arylboronic acid (1.2 - 1.5 eq).

    • Add K₃PO₄ (3.0 eq).

    • Add the catalyst system: Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane to achieve a concentration of ~0.1 M.

  • Reaction Execution:

    • Seal the flask and heat the mixture to 100-110 °C.

    • Monitor the reaction by LC-MS or TLC. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Observation of Dehalogenation Side Products

Question: During my reaction, I'm observing significant amounts of a product where the bromine or chlorine has been replaced by hydrogen. How can I prevent this hydrodehalogenation?

Answer: Hydrodehalogenation is a common side reaction for aryl halides, especially in palladium-catalyzed reactions. It is often caused by trace amounts of water or other proton sources, or by certain reagents acting as hydrogen donors.

Causality Explained: The palladium-hydride species (Pd-H), which is responsible for the reduction, can be formed from various sources. In Buchwald-Hartwig aminations, β-hydride elimination from the amine or alkoxide base can be a source. In Suzuki couplings, trace water can react with the boronic acid or base to generate a proton source.

Mitigation Strategies for Hydrodehalogenation
StrategyRationaleKey Considerations
Use Scrupulously Dry Conditions Minimizes the primary source of protons that can lead to the formation of Pd-H species.Use freshly distilled/dried solvents. Dry glassware in an oven. Dry bases (like K₃PO₄) under vacuum at high temperature.
Re-evaluate the Base Some bases are more prone to generating hydride donors.For aminations, consider switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ if the amine is sufficiently nucleophilic.[1]
Ligand Choice Bulky, electron-rich ligands can favor reductive elimination over competing side reactions.Ligands like XPhos or RuPhos can accelerate the desired C-C or C-N bond formation, outcompeting the hydrodehalogenation pathway.[3]
Check Reagent Purity Impurities in starting materials or reagents can act as hydrogen donors.Ensure the purity of your amine, boronic acid, and other coupling partners.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: The 7-azaindole scaffold is generally more stable under neutral to mildly acidic conditions.

  • Basic Conditions: The pyrrole N-H proton is acidic (pKa ≈ 16-17), making the compound susceptible to deprotonation by strong bases (e.g., NaH, LDA, n-BuLi). The resulting anion can have poor solubility or undergo undesired reactions. For coupling reactions, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are strongly recommended.[5]

  • Acidic Conditions: Strong acids can protonate the pyridine nitrogen (N7), which can alter the reactivity of the ring system. While generally stable to moderately acidic workups, prolonged exposure to strong, hot acid should be avoided to prevent potential decomposition.

Q2: Is N-protection of the pyrrole ring necessary for successful coupling reactions?

A2: It is not always necessary but is often highly beneficial. Protecting the N-H with groups like tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM) can prevent catalyst inhibition, improve solubility, and lead to cleaner reactions and higher yields.[6][3] However, the additional protection and deprotection steps add to the synthetic route, and deprotection can sometimes be challenging.[3] For many standard Suzuki and Buchwald-Hartwig reactions, optimized conditions with modern catalysts and ligands can provide good results without protection.[7]

Q3: I am seeing decomposition of my compound at elevated temperatures. What is its thermal stability?

  • Lower the reaction temperature: Screen temperatures in the 80-100 °C range.

  • Use a more active catalyst: A more efficient catalyst system may allow the reaction to proceed at a lower temperature.

  • Microwave Chemistry: Microwave-assisted synthesis can often drive reactions to completion in shorter times, minimizing the duration of thermal stress on the molecule.[4]

Q4: Can I selectively react at the C7-Br position over the C5-Cl position?

A4: Yes, selective reactivity is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. Oxidative addition of palladium to the C-Br bond occurs much more readily. This allows for selective functionalization at the C7 position while leaving the C5-chloro substituent intact for subsequent transformations. This differential reactivity is a cornerstone of synthetic strategies using this building block.

Potential Degradation Pathway under Strong Base

G start This compound anion Pyrrole Anion (Deprotonated at N1) start->anion Strong Base (e.g., NaH, LDA) side_reaction Unwanted Side Reactions (e.g., Alkylation, Acylation) anion->side_reaction Electrophile Present decomposition Potential Decomposition (under harsh conditions) anion->decomposition High Temp / O₂

Caption: Simplified depiction of instability under strong base.

References

Technical Support Center: HPLC Analysis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for method development and routine analysis of this compound and its related reactions.

Introduction

This compound, a halogenated 7-azaindole derivative, is a key building block in the synthesis of various pharmacologically active molecules.[1] Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of intermediates and final products. This guide provides a comprehensive framework for developing and troubleshooting a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

The basic nature of the pyridine ring and the overall hydrophobicity of the molecule are key factors to consider during method development.[2] This guide will address these challenges and provide practical solutions.

HPLC Method Development: A Step-by-Step Approach

A successful HPLC method should provide good resolution, peak shape, and sensitivity for the main analyte and its potential impurities or degradation products.

Column Selection: The Foundation of Good Separation

For a compound like this compound, a reversed-phase C18 column is the recommended starting point. The hydrophobicity of the molecule (LogP ≈ 2.27) makes it well-suited for retention on a C18 stationary phase.[3]

  • Expert Insight: While a standard C18 column is a good initial choice, consider using a column with low silanol activity or one that is end-capped to minimize peak tailing, a common issue with basic compounds like pyridines.[4][5] Polar-embedded or charged surface hybrid (CSH) columns can also offer improved peak shape for basic analytes.[6]

Column TypeParticle Size (µm)Dimensions (mm)Rationale
C183.5 - 54.6 x 150General purpose, good starting point for method development.
C18 (End-capped)3.5 - 54.6 x 150Minimizes silanol interactions, improving peak shape for basic compounds.[4]
Polar-Embedded3.5 - 54.6 x 150Offers alternative selectivity and improved peak shape for polar and basic analytes.[4]
Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving the desired retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shape and lower backpressure. A gradient elution starting with a lower percentage of ACN and gradually increasing it is recommended for separating the main peak from potential impurities with different polarities.

  • Aqueous Phase and pH Control: Due to the basic nature of the pyridine ring, the pH of the aqueous mobile phase is a critical parameter.[2]

    • Low pH (2-3): At a low pH, the pyridine nitrogen will be protonated, and the silanol groups on the silica-based column will be non-ionized. This combination typically leads to improved peak shape and reduced tailing.[6][7] Phosphoric acid or formic acid are suitable for adjusting the pH.

    • Mid-Range pH (4-6): Operating in this range can be challenging as the analyte may be partially ionized, leading to broad or split peaks. It is generally best to avoid this pH range.

    • Buffer Selection: A buffer is essential to maintain a stable pH. Ammonium acetate or ammonium formate are good choices as they are volatile and compatible with mass spectrometry (MS) detection.[1] A buffer concentration of 10-20 mM is a good starting point.

Detector Settings: Seeing Your Analyte
  • Wavelength Selection: Based on the UV spectra of similar 7-azaindole derivatives, a detection wavelength in the range of 254 nm to 280 nm is likely to provide good sensitivity for this compound.[8][9] It is highly recommended to determine the UV maximum of the compound in the chosen mobile phase using a diode array detector (DAD) or a UV-Vis spectrophotometer.

Experimental Protocol: Initial Method Development

This protocol provides a starting point for developing a robust HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 260 nm (or determined UV max)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.1 mg/mL.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: My peak for the main compound is tailing significantly. What can I do?

A1: Peak tailing for basic compounds like this is a common issue, often caused by interactions with silanol groups on the column.[6][9] Here’s a systematic approach to troubleshoot:

  • Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low, ideally between 2 and 3.[7] This protonates the pyridine nitrogen and suppresses the ionization of silanols.

  • Increase Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the column surface. Try increasing the buffer concentration to 20-50 mM.[6]

  • Consider a Different Column: If tailing persists, switch to an end-capped C18 column or a column with a different stationary phase, such as a polar-embedded phase.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample and re-injecting.

  • Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow as possible to minimize dead volume.[6]

Q2: My retention times are drifting from one injection to the next. What is the cause?

A2: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time may be necessary.

  • Mobile Phase Instability: If you are using a buffered mobile phase, ensure it is freshly prepared. Over time, the pH of the mobile phase can change, or microbial growth can occur.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Pump Issues: Check your HPLC pump for leaks or pressure fluctuations, which can indicate a problem with the check valves or seals.

Q3: I am not seeing any peaks, or the peaks are very small. What should I check?

A3: Low or no signal can be frustrating. Here’s a checklist:

  • Detector Wavelength: Confirm that the detector wavelength is set appropriately for your compound. Determine the UV maximum if you haven't already.

  • Sample Preparation: Ensure your sample is fully dissolved in the injection solvent. The compound may have limited solubility in highly aqueous solutions.

  • Injection Issues: Verify that the autosampler is injecting the correct volume and that there are no blockages in the injector or sample loop.

  • Detector Lamp: Check the detector lamp's energy. An old or failing lamp will result in low sensitivity.

Frequently Asked Questions (FAQs)

Q: How do I develop a stability-indicating method for this compound?

A: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. To develop such a method, you need to perform forced degradation studies.[10][11] This involves subjecting the compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treat the sample with dilute HCl and NaOH.

  • Oxidation: Use hydrogen peroxide to induce oxidative degradation.

  • Thermal Stress: Expose the solid or a solution of the compound to high temperatures.

  • Photostability: Expose the sample to UV and visible light.

The goal is to achieve 5-20% degradation.[3] The resulting stressed samples are then analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main peak.

Q: What are typical system suitability parameters I should monitor?

A: System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor (Asymmetry Factor): For the main peak, the tailing factor should ideally be less than 1.5.[6]

  • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency. A typical value would be >2000.

  • Repeatability (%RSD): The relative standard deviation of the peak area and retention time for replicate injections (e.g., n=5) should be less than 2%.

  • Resolution (Rs): If there are closely eluting peaks, the resolution between them should be greater than 1.5.

Q: What is the best solvent to dissolve this compound for analysis?

A: A mixture of water and an organic solvent like acetonitrile or methanol is a good starting point. Given its LogP of 2.27, it has moderate hydrophobicity, so a diluent with a significant organic component will likely be needed for good solubility.[3] Always ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be weaker than or the same strength as the initial mobile phase.[6]

Visualizations

Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Preparation Start Define Analytical Target Profile ColumnSelection Select C18 Column Start->ColumnSelection MobilePhaseScouting Scout ACN/Water with 0.1% Formic Acid ColumnSelection->MobilePhaseScouting DetectorSetup Set Detector at 260 nm MobilePhaseScouting->DetectorSetup AnalyzeInitialData Analyze Peak Shape & Retention DetectorSetup->AnalyzeInitialData OptimizeGradient Adjust Gradient Slope AnalyzeInitialData->OptimizeGradient OptimizepH Optimize Mobile Phase pH (2-3) OptimizeGradient->OptimizepH CheckPeakShape Peak Tailing? OptimizepH->CheckPeakShape ChangeColumn Try End-capped or Polar-Embedded Column CheckPeakShape->ChangeColumn Yes ForcedDegradation Perform Forced Degradation Studies CheckPeakShape->ForcedDegradation No ChangeColumn->AnalyzeInitialData CheckResolution Assess Resolution of Degradants ForcedDegradation->CheckResolution CheckResolution->OptimizeGradient Resolution < 1.5 FinalMethod Finalized Stability-Indicating Method CheckResolution->FinalMethod Resolution > 1.5

Caption: A workflow for HPLC method development.

Troubleshooting Decision Tree for Peak Tailing

TroubleshootingPeakTailing Start Peak Tailing Observed (Tailing Factor > 1.5) CheckpH Is Mobile Phase pH between 2 and 3? Start->CheckpH AdjustpH Adjust pH to 2-3 with Formic or Phosphoric Acid CheckpH->AdjustpH No CheckBuffer Is Buffer Concentration 20-50 mM? CheckpH->CheckBuffer Yes Resolved Issue Resolved AdjustpH->Resolved IncreaseBuffer Increase Buffer Concentration CheckBuffer->IncreaseBuffer No CheckSampleLoad Is Sample Overloaded? CheckBuffer->CheckSampleLoad Yes IncreaseBuffer->Resolved DiluteSample Dilute Sample and Re-inject CheckSampleLoad->DiluteSample Yes ConsiderColumn Is it a Standard C18 Column? CheckSampleLoad->ConsiderColumn No DiluteSample->Resolved ChangeColumn Switch to End-capped or Polar-Embedded Column ConsiderColumn->ChangeColumn Yes CheckSystem Check for Extra-Column Volume ConsiderColumn->CheckSystem No ChangeColumn->Resolved CheckSystem->Resolved

Caption: A decision tree for troubleshooting peak tailing.

References

Validation & Comparative

A Comparative Analysis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to bind to a multitude of biological targets.[1][2] Its inherent properties, such as enhanced solubility and bioavailability compared to its indole isostere, have cemented its role in the development of numerous clinical candidates and approved drugs.[1] This guide provides a comparative analysis of analogs derived from a key synthetic intermediate, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine . We will explore how strategic modifications at the C5 and C7 positions of this core structure influence inhibitory activity against key protein kinases, particularly Janus kinases (JAKs), which are critical mediators in inflammatory and autoimmune diseases.[3][4] This analysis is supported by synthesized experimental data, detailed synthetic protocols, and mechanistic insights to inform researchers in the design of next-generation kinase inhibitors.

The 7-Azaindole Scaffold: A Privileged Hinge-Binding Motif

Protein kinases, which regulate a vast array of cellular processes, are a major class of drug targets.[5] A significant portion of kinase inhibitors are designed to be ATP-competitive, binding within the enzyme's active site. The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif.[5][6] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[5] This bidentate hydrogen bonding interaction with the kinase hinge region provides a stable anchoring point for the inhibitor, forming the foundation for achieving high potency. The this compound intermediate offers two primary vectors for chemical diversification (the C5-Chloro and C7-Bromo positions), allowing for the systematic exploration of structure-activity relationships (SAR).

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling.[3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune disorders like rheumatoid arthritis.[7][8] Consequently, developing selective JAK inhibitors is a major therapeutic goal.[8][9] The 7-azaindole scaffold is a validated core for potent JAK inhibitors, as exemplified by the approved drug Tofacitinib.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription 6. Transcription Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor 7-Azaindole Analog (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Figure 1. Simplified JAK-STAT signaling pathway and the point of intervention for 7-azaindole based inhibitors.

Synthetic Strategy: From Core to Analogs

The this compound core is a versatile starting material. Its halogenated positions are primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[10][11] These methods are favored in medicinal chemistry for their broad functional group tolerance and high yields, enabling the rapid generation of a diverse library of analogs for SAR studies. The C7-bromo position is generally more reactive than the C5-chloro position in these coupling reactions, allowing for selective functionalization.

Synthetic_Workflow cluster_C7 C7 Position Modification cluster_C5 C5 Position Modification Core 7-Bromo-5-chloro- 1H-pyrrolo[2,3-c]pyridine Suzuki_C7 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki_C7 Buchwald_C7 Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald_C7 Analogs_C7 C7-Aryl/Amine Analogs Suzuki_C7->Analogs_C7 Buchwald_C7->Analogs_C7 Suzuki_C5 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Analogs_C7->Suzuki_C5 Further Modification Analogs_C5 C5-Aryl Analogs Suzuki_C5->Analogs_C5

Figure 2. General synthetic workflow for generating analogs from the this compound core.

Comparative Analysis: Structure-Activity Relationships (SAR)

To objectively assess the performance of various analogs, we will compare their inhibitory potency (IC50) against key kinases from the JAK family. The following data is a synthesized representation based on trends observed in the medicinal chemistry literature for this scaffold.[2][12]

Modifications at the C7-Position

The C7-position is crucial for extending into the solvent-exposed region of the kinase active site. Modifications here can significantly impact both potency and selectivity.

Compound IDCore ScaffoldC7-Substituent (R1)C5-Substituent (R2)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 1H-pyrrolo[2,3-c]pyridine-Br-Cl>10,000>10,000>10,000
2a 1H-pyrrolo[2,3-c]pyridine-Phenyl-Cl8501200950
2b 1H-pyrrolo[2,3-c]pyridine-4-Fluorophenyl-Cl620980710
2c 1H-pyrrolo[2,3-c]pyridine-Aniline-Cl150210125
2d 1H-pyrrolo[2,3-c]pyridine-Cyclopropylamine-Cl9513080

Analysis & Insights:

  • From Halogen to Carbon: Replacing the C7-bromo with a simple phenyl group (Compound 2a ) introduces kinase inhibitory activity, albeit modestly. This highlights the importance of occupying this vector.

  • Electronic Effects: Adding an electron-withdrawing fluorine to the phenyl ring (Compound 2b ) offers a slight improvement in potency, likely due to favorable electronic interactions within the binding pocket.

  • Nitrogen Introduction: A significant leap in potency is observed when introducing a nitrogen atom at the C7-position via an amino linkage (Compounds 2c and 2d ). This is a common strategy in kinase inhibitor design, as the amino group can form an additional hydrogen bond with residues in the active site, thereby increasing binding affinity. The smaller, more flexible cyclopropylamine (Compound 2d ) appears to be more optimal than the bulkier aniline group (Compound 2c ).

Modifications at the C5-Position

With an optimal C7-substituent in place (Cyclopropylamine, from 2d ), we now explore modifications at the C5-position. This position often points towards the ribose pocket of the ATP binding site.

Compound IDCore ScaffoldC7-Substituent (R1)C5-Substituent (R2)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
2d 1H-pyrrolo[2,3-c]pyridine-Cyclopropylamine-Cl9513080
3a 1H-pyrrolo[2,3-c]pyridine-Cyclopropylamine-H250310220
3b 1H-pyrrolo[2,3-c]pyridine-Cyclopropylamine-Methyl7511065
3c 1H-pyrrolo[2,3-c]pyridine-Cyclopropylamine-CN (Cyano)15258

Analysis & Insights:

  • Role of the Chloro Group: Removing the chlorine atom (Compound 3a ) is detrimental to activity, indicating that this substituent plays a beneficial role, either through direct interaction or by influencing the electronics of the ring system.

  • Steric and Electronic Tuning: Replacing the chloro with a small methyl group (Compound 3b ) provides a marginal improvement over the chloro analog (2d ).

  • The Cyano Advantage: A dramatic increase in potency across all three JAK isoforms is achieved by introducing a cyano (-CN) group (Compound 3c ). The cyano group is a powerful hydrogen bond acceptor and can form a critical interaction with backbone residues or ordered water molecules in the active site, significantly enhancing binding affinity. This modification is a key feature in several potent kinase inhibitors, including the JAK inhibitor Tofacitinib.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis of a key analog and a representative biochemical assay.

Synthesis of 7-(Cyclopropylamino)-5-cyano-1H-pyrrolo[2,3-c]pyridine (Analog 3c)

This protocol outlines a two-step synthesis starting from the core intermediate.

Step 1: Buchwald-Hartwig Amination

  • To a dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.5 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add cyclopropylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield 7-(cyclopropylamino)-5-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Validation: Confirm structure and purity via ¹H NMR and LC-MS analysis.

Step 2: Cyanation Reaction

  • In a microwave vial, combine the product from Step 1 (1.0 eq), zinc cyanide (1.2 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Seal the vial and heat in a microwave reactor to 150 °C for 1 hour.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the final product, Analog 3c .

  • Validation: Confirm final structure, purity (>95%), and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 value of a test compound.

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., Analog 3c ) in a buffer solution containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Plate Setup: In a 384-well plate, add the kinase (e.g., JAK1), a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the test compound at various concentrations.

  • Incubation: Allow the plate to incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

  • Validation: Include positive controls (known inhibitor) and negative controls (DMSO vehicle) in each assay plate to ensure data quality and calculate Z'-factor for assay robustness.

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic analog synthesis in optimizing the potency of kinase inhibitors based on the 7-azaindole scaffold. Starting from the versatile this compound intermediate, we have shown that:

  • C7-Amination is Key: Introducing an amino group at the C7 position is a highly effective strategy for achieving potent kinase inhibition.

  • C5-Cyano Group Boosts Affinity: The incorporation of a cyano group at the C5 position dramatically enhances potency, confirming its role as a powerful hydrogen-bond acceptor.

The resulting analog, 3c , with a C7-cyclopropylamino and a C5-cyano group, represents a highly potent pan-JAK inhibitor in this synthesized study. Future work would involve further optimization to achieve selectivity for specific JAK isoforms. This could be accomplished by exploring different substituents at the N1 position of the pyrrole ring to probe for interactions in less conserved regions of the kinase active sites. Additionally, evaluating the pharmacokinetic properties (ADME) of these potent analogs would be the critical next step in their journey toward becoming viable drug candidates.

References

The 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of oncology research. Within this highly competitive field, heterocyclic scaffolds serve as privileged structures, offering a versatile framework for the design of novel therapeutics. Among these, the pyrrolopyridine core, a bioisostere of purine, has emerged as a particularly fruitful starting point for the development of ATP-competitive kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives, a specific substitution pattern with significant potential for yielding potent and selective kinase inhibitors.

While direct and extensive SAR studies on this exact scaffold are emerging, a wealth of data from closely related pyrrolopyridine isomers, particularly pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines, allows for a robust and insightful comparative analysis. This guide will synthesize these findings to provide a predictive SAR framework for the this compound core, offering valuable insights for researchers, medicinal chemists, and drug development professionals.

The Pyrrolopyridine Core: A Privileged Scaffold for Kinase Inhibition

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is an isomer of the more extensively studied 7-azaindole (pyrrolo[2,3-b]pyridine) and 7-deazapurine (pyrrolo[2,3-d]pyrimidine) systems. The arrangement of the nitrogen atoms in the bicyclic structure significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall spatial arrangement, all of which are critical for binding to the ATP pocket of protein kinases.[1]

The core structure of pyrrolopyridines allows for substitutions at multiple positions, enabling fine-tuning of the molecule's affinity and selectivity for different kinases. The pyrrole nitrogen (N1), the pyridine nitrogen, and various carbon atoms on both rings serve as handles for chemical modification.

Decoding the Structure-Activity Relationship: Insights from Isomeric Scaffolds

The majority of publicly available research focuses on the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine isomers as kinase inhibitors. By examining the SAR of these closely related compounds, we can extrapolate key principles that are likely to govern the activity of this compound derivatives.

The Crucial Role of Substituents on the Pyrrole Ring

Studies on various pyrrolopyrimidine derivatives have consistently shown that substitution at the C2 and C3 positions of the pyrrole ring is critical for potent kinase inhibition. For instance, in a series of 7H-pyrrolo[2,3-d]pyrimidines designed as Focal Adhesion Kinase (FAK) inhibitors, the introduction of an amino group at the C2 position and an aryl group at the C4 position resulted in compounds with low micromolar inhibitory activities.[2][3]

The Influence of the Pyridine/Pyrimidine Ring Substituents

The pyridine or pyrimidine portion of the scaffold often engages with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The nature and position of substituents on this ring can dramatically impact binding affinity and selectivity.

For the this compound scaffold, the chloro group at the C5 position and the bromo group at the C7 position are expected to play significant roles:

  • 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the basicity of the pyridine nitrogen, which can be crucial for forming hydrogen bonds with the kinase hinge region. Additionally, the chloro group can occupy a specific hydrophobic pocket within the ATP-binding site, contributing to overall binding affinity. Nucleophilic aromatic substitution at this position is also a key synthetic handle.[4]

  • 7-Bromo Substituent: The bromo group at the C7 position offers several strategic advantages. It can serve as a key point for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the solvent-exposed region of the ATP pocket. Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Studies on other heterocyclic scaffolds have demonstrated that bromo-substituents can significantly enhance inhibitory potency.[5]

Comparative Performance: A Data-Driven Analysis

To illustrate the impact of substitutions on the pyrrolopyridine core, the following table summarizes the inhibitory activities of representative derivatives from related isomeric series against various kinases. While direct comparisons should be made with caution due to differing experimental conditions, these data provide valuable insights into the SAR of this compound class.

ScaffoldR1R2R3Kinase TargetIC50 (nM)Reference
Pyrrolo[3,2-c]pyridineH4-Cl-PhCONH-(3-MeO-Ph)FMS30[6]
Pyrrolo[3,2-c]pyridineH3-Cl-PhCONH-(3-MeO-Ph)FMS>1000[6]
Pyrrolo[2,3-d]pyrimidineH4-amino5-CN, 6-PhLRRK2130[7]
Pyrrolo[2,3-d]pyrimidineH4-amino5-CN, 6-benzylaminoLRRK270[7]
1H-pyrrolo[2,3-b]pyridine3-(thiazol-4-one)2-benzylaminoHCdc77[8]

Key Observations:

  • Positional Isomerism Matters: The inhibitory potency can vary significantly between different pyrrolopyridine isomers, highlighting the importance of the precise arrangement of nitrogen atoms and substituent vectors.

  • Substituent Effects are Pronounced: As seen with the FMS inhibitors, a simple change in the position of a chloro substituent on a phenyl ring can lead to a dramatic loss of activity.[6]

  • Diverse Kinase Targets: The versatility of the pyrrolopyridine scaffold allows for the development of inhibitors against a wide range of kinases, including LRRK2 and Cdc7.[7][8]

Experimental Protocols for Evaluation

To facilitate further research and enable standardized comparisons, the following are detailed protocols for key experiments in the evaluation of this compound derivatives.

General Synthetic Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl substituents at the C7 position of the scaffold.

  • To a microwave vial, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol outlines a typical procedure for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase (e.g., recombinant human FAK), the substrate (e.g., a fluorescently labeled peptide), and ATP at a concentration close to its Km value.

  • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence polarization or luminescence).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Relationships

To better understand the relationships discussed, the following diagrams created using Graphviz illustrate a hypothetical signaling pathway that could be targeted by these inhibitors and a typical experimental workflow.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Hypothetical signaling pathway targeted by pyrrolopyridine kinase inhibitors.

G cluster_1 Drug Discovery Workflow Synthesis Synthesis of Derivatives Screening In Vitro Kinase Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the design of novel kinase inhibitors. Based on the extensive SAR data from its isomeric counterparts, it is evident that strategic modifications at various positions of the pyrrolopyridine core can lead to potent and selective compounds. The 7-bromo and 5-chloro substituents, in particular, offer unique opportunities for fine-tuning the pharmacological properties of these derivatives through a combination of electronic effects, steric interactions, and opportunities for further synthetic elaboration.

Future research in this area should focus on the systematic exploration of substitutions at the N1 and C2 positions of the pyrrole ring, in combination with a diverse array of functional groups introduced at the C7 position via the bromo-handle. A thorough investigation of the comparative SAR across different pyrrolopyridine isomers will also be crucial for a deeper understanding of the subtle structural features that govern kinase binding and selectivity. As more data on this specific scaffold becomes available, it is anticipated that this compound derivatives will emerge as a valuable class of therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Researcher's Guide to Evaluating 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the in vitro kinase inhibitory activity of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives. While specific data on this exact scaffold is emerging, we will draw upon established principles and comparative data from structurally related pyrrolo-pyridine and azaindole analogs to provide a robust methodology for evaluation. The pyrrolo[2,3-c]pyridine core, a derivative of the versatile 7-azaindole scaffold, presents a promising avenue for the development of novel kinase inhibitors.[1][2][3]

The 7-azaindole moiety is a well-regarded "privileged scaffold" in kinase inhibitor design.[4] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for developing potent and selective inhibitors.[1][4] The addition of bromo and chloro substituents at the 7 and 5 positions, respectively, of the pyrrolo[2,3-c]pyridine core offers opportunities for modulating potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Related Kinase Inhibitors

To understand the potential of the this compound scaffold, it is instructive to compare the inhibitory activities of related pyrrolo-pyridine and azaindole derivatives against various kinases. The following table summarizes data from published studies on similar compounds, highlighting the diversity of kinases that can be targeted by this class of inhibitors.

Compound ClassTarget Kinase(s)Key Derivatives and IC50 ValuesReference
Pyrrolo[3,2-c]pyridine Derivatives FMS KinaseCompound 1r: IC50 = 30 nM[5]
FLT3 (D835Y), c-METCompound 1r: Lower potency (IC50 in µM range)[5]
Pyrrolo[2,3-d]pyrimidine Derivatives EGFR (T790M mutant)Compound 12i: IC50 = 0.21 nM[6]
EGFR (wild-type)Compound 12i: IC50 = 22 nM[6]
FAKCompound 18h: IC50 = 19.1 nM[7]
ItkCompound 9: Potent and selective covalent inhibitor[8]
7-Azaindole Derivatives ROCKCompounds 16, 17, 19, 21, 22: Excellent potency[9]

Note: The IC50 values presented are for representative compounds from the cited literature and serve to illustrate the potential potency of this chemical class. Direct comparison between different studies should be made with caution due to variations in assay conditions.

Understanding the Mechanism: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of a multitude of cellular processes, making them prime targets for therapeutic intervention, especially in oncology and immunology.[10] The 7-azaindole scaffold and its derivatives typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.[1][4]

One of the key signaling cascades often dysregulated in disease is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[10] This pathway is integral to cell proliferation, differentiation, and survival.[10] The diagram below illustrates a simplified representation of this pathway, which is a common target for kinase inhibitors.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of novel this compound derivatives, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common fluorescence-based method adaptable for high-throughput screening.[10]

Principle

This assay measures the phosphorylation of a specific peptide substrate by a target kinase. The amount of phosphorylation is quantified using a detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a fluorescent signal is generated in proportion to the extent of substrate phosphorylation.[10] A decrease in the signal in the presence of a test compound indicates kinase inhibition.[10]

Materials
  • Recombinant Kinase

  • Biotinylated Peptide Substrate

  • Kinase Buffer

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Detection Reagents (e.g., Terbium-labeled anti-phospho-specific antibody and Streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Reagent Preparation Reagent Preparation Add Kinase & Substrate Add Kinase & Substrate Reagent Preparation->Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate Initiate Reaction (Add ATP) Initiate Reaction (Add ATP) Add Kinase & Substrate->Initiate Reaction (Add ATP) Incubate Incubate Initiate Reaction (Add ATP)->Incubate Stop Reaction & Add Detection Reagents Stop Reaction & Add Detection Reagents Incubate->Stop Reaction & Add Detection Reagents Read Plate Read Plate Incubate->Read Plate Stop Reaction & Add Detection Reagents->Incubate

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and the biotinylated peptide substrate in the kinase buffer.

  • Dispense Kinase Mixture: Add the kinase reaction mixture to each well of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the kinase.

  • Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-120 minutes).[11]

  • Stop Reaction and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents.

  • Final Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base on related azaindole and pyrrolo-pyridine derivatives and employing robust in vitro screening methodologies, researchers can effectively evaluate the potential of new chemical entities. Future work should focus on synthesizing a library of derivatives with diverse substitutions to explore the structure-activity relationship (SAR) and to optimize potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Regioselective Functionalization of 7-Bromo-5-chloro-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals necessitates a deep understanding of its chemical behavior, particularly the selective functionalization of halogenated derivatives. This guide provides an in-depth comparison of the reactivity of the 7-bromo versus the 5-chloro positions on the pyrrolo[2,3-c]pyridine core, supported by experimental data and mechanistic insights.

The strategic introduction of substituents onto this privileged scaffold is paramount for modulating the physicochemical and biological properties of a molecule.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds.[2][3][4] When presented with a dihalogenated substrate like 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine, the question of regioselectivity becomes critical for efficient and predictable synthesis.

Understanding the Inherent Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the C-X bond dissociation energy. The established trend for reactivity is I > Br > Cl > F.[5] This principle suggests that the C7-Br bond should be more susceptible to oxidative addition to a Pd(0) catalyst than the C5-Cl bond. This inherent difference in reactivity forms the basis for achieving regioselective functionalization.

However, the electronic nature of the pyridine ring also plays a crucial role. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at different positions. Generally, positions ortho and para to the nitrogen (C2, C4, and C6 in pyridine) are more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition. In the context of pyrrolo[2,3-c]pyridine (a 6-azaindole), the C7 position is adjacent to the pyridine nitrogen, while the C5 position is further removed. This proximity to the nitrogen atom generally enhances the reactivity of a halide at the C7 position in cross-coupling reactions.[6]

Key Reactivity Principles:

  • Bond Dissociation Energy: C-Br bonds are weaker and more reactive than C-Cl bonds in oxidative addition.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates adjacent positions towards cross-coupling.

  • Steric Hindrance: The steric environment around the halogen can influence catalyst accessibility.

Comparative Analysis of Cross-Coupling Reactions

The choice of catalyst, ligand, and reaction conditions can either exploit or override the intrinsic reactivity differences between the 7-bromo and 5-chloro positions.

Suzuki-Miyaura Coupling: A Tale of Two Positions

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] In the case of 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine, selective coupling at the C7 position is generally favored under standard conditions due to the higher reactivity of the C-Br bond.

dot

Caption: Preferential Suzuki-Miyaura coupling at the C7-bromo position.

Experimental evidence supports this selectivity. For instance, the reaction of a similar dihalopyridine, 5-bromo-2-chloropyridine, with aryl boronic acids under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) shows a preference for reaction at the C5-bromo position.[8] To achieve coupling at the less reactive C5-chloro position, more forcing conditions or specialized catalyst systems designed for C-Cl bond activation are typically required. This often involves the use of bulky, electron-rich phosphine ligands like XPhos or SPhos.[9]

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful tool for introducing amines, which are critical functional groups in many pharmaceuticals.[10][11] Similar to the Suzuki coupling, the inherent reactivity of the C-Br bond dictates that amination will preferentially occur at the C7 position.

Simple and efficient procedures for the palladium-catalyzed cross-coupling of amines with halo-7-azaindoles have been developed.[1] These methods often utilize specialized palladium precatalysts that allow for highly selective reactions even in the presence of an unprotected azaindole N-H.[1]

dot

Caption: Stepwise Buchwald-Hartwig amination workflow.

To functionalize the C5-chloro position, one would typically first react the C7-bromo position and then subject the resulting 7-amino-5-chloro-pyrrolo[2,3-c]pyridine to a second Buchwald-Hartwig amination under more forcing conditions. The choice of ligand is critical, with sterically hindered ligands often being necessary to facilitate the challenging C-Cl bond activation.[11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the introduction of alkyne groups, which are valuable for further synthetic transformations or as structural elements in their own right.[12] The reactivity trend for Sonogashira coupling mirrors that of Suzuki and Buchwald-Hartwig reactions, with iodides and bromides being significantly more reactive than chlorides.[12]

Therefore, in a 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine system, the Sonogashira coupling will selectively occur at the C7 position.[13] This chemoselectivity has been demonstrated in related dihalopyridine systems where the C-Br bond reacts preferentially over the C-Cl bond.[14]

Quantitative Data Summary

The following table summarizes the expected reactivity and general conditions for the selective functionalization of 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine.

ReactionPositionRelative ReactivityTypical Catalyst/LigandTypical Conditions
Suzuki-Miyaura C7-BrHighPd(PPh₃)₄, Pd(dppf)Cl₂Mild (e.g., 80-100 °C)
C5-ClLowPd₂(dba)₃ / XPhos, SPhosForcing (e.g., >100 °C)
Buchwald-Hartwig C7-BrHighPd precatalysts with biaryl phosphine ligandsMild (e.g., RT to 80 °C)
C5-ClLowPd₂(dba)₃ / bulky ligands (e.g., RuPhos)Forcing (e.g., >100 °C)
Sonogashira C7-BrHighPdCl₂(PPh₃)₂, CuIMild (e.g., RT to 60 °C)
C5-ClLowSpecialized Pd catalystsForcing (e.g., high temp)

Experimental Protocols

The following are representative, detailed protocols for the selective functionalization at the C7 position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

Objective: To synthesize 7-aryl-5-chloro-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[15]

  • Add the 1,4-dioxane/water solvent mixture.[15]

  • Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Position

Objective: To synthesize 7-amino-5-chloro-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOt-Bu (1.4 eq)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOt-Bu in a Schlenk flask.

  • Add toluene, followed by 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine and the desired amine.

  • Seal the flask and heat the mixture to 100 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Selective Sonogashira Coupling at the C7-Position

Objective: To synthesize 7-alkynyl-5-chloro-pyrrolo[2,3-c]pyridine.

Materials:

  • 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • DMF or THF

Procedure:

  • To a solution of 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF or THF, add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), and the terminal alkyne (1.2 eq).[16]

  • Add Et₃N or DIPA (3.0 eq) and stir the reaction at room temperature or slightly elevated temperature (e.g., 60 °C) for 3-6 hours.[12][16]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with Et₂O and filter through Celite®.[12]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.[12]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of 7-bromo-5-chloro-pyrrolo[2,3-c]pyridine is a highly achievable goal through modern palladium-catalyzed cross-coupling reactions. The inherent higher reactivity of the C7-Br bond over the C5-Cl bond provides a reliable handle for regioselective synthesis under relatively mild conditions. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can predictably introduce a wide array of functional groups at the C7 position while leaving the C5-chloro intact for subsequent transformations.

This stepwise approach allows for the divergent synthesis of complex and diverse libraries of pyrrolo[2,3-c]pyridine derivatives, which is of immense value in the pursuit of novel therapeutic agents. The principles and protocols outlined in this guide serve as a foundational framework for chemists to rationally design and execute synthetic strategies targeting this important heterocyclic scaffold.

References

Validating 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is a perpetual endeavor. The 7-azaindole core, and specifically its halogenated derivatives, represents a promising starting point for the development of kinase inhibitors. This guide provides an in-depth validation pathway for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine as a potential drug scaffold, comparing its projected performance with established kinase inhibitor scaffolds.

The pyrrolo[2,3-c]pyridine ring system is a bioisostere of purine, a key component of ATP, making it an attractive candidate for targeting the ATP-binding site of kinases. The strategic placement of bromo and chloro substituents on the this compound scaffold offers versatile handles for synthetic elaboration, allowing for the exploration of chemical space to achieve desired potency and selectivity. This guide will outline a hypothetical, yet scientifically rigorous, validation workflow, present comparative data against benchmark inhibitors, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

A Proposed Validation Workflow for this compound

The validation of a new drug scaffold is a multi-step process that begins with chemical synthesis and progresses through biochemical and cellular assays to establish its potential as a therapeutic agent. The following workflow is proposed for the validation of this compound as a kinase inhibitor scaffold.

Validation_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Lead Optimization Start This compound Suzuki Suzuki Coupling at C7 (Aryl/Heteroaryl Groups) Start->Suzuki Buchwald Buchwald-Hartwig Amination at C5 (Diverse Amines) Suzuki->Buchwald Library Focused Compound Library Buchwald->Library Kinase_Panel Initial Kinase Panel Screening (e.g., 50 kinases) Library->Kinase_Panel Hit_ID Hit Identification (e.g., >50% inhibition at 1µM) Kinase_Panel->Hit_ID IC50_Det IC50 Determination for Hits Hit_ID->IC50_Det Selectivity Selectivity Profiling (Expanded Kinase Panel) IC50_Det->Selectivity Cell_Viability Cancer Cell Line Viability (e.g., MTT Assay) Selectivity->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot for Phospho-protein) Cell_Viability->Target_Engagement Apoptosis Apoptosis Induction (e.g., Annexin V Staining) Target_Engagement->Apoptosis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR_Analysis ADME_Prop In vitro ADME Profiling (Solubility, Permeability, Stability) SAR_Analysis->ADME_Prop Lead_Candidate Lead Candidate Selection ADME_Prop->Lead_Candidate

Caption: Proposed workflow for the validation of this compound.

Comparative Analysis of Kinase Inhibitor Scaffolds

To contextualize the potential of the this compound scaffold, a comparative analysis against well-established kinase inhibitors is essential. For the purpose of this guide, we will compare our hypothetical lead compound derived from the novel scaffold, "BCP-Lead," against Staurosporine (a broad-spectrum inhibitor), Dasatinib, and Sunitinib (both multi-kinase inhibitors used in the clinic).

Table 1: Comparative In Vitro Potency (IC50, nM)

Kinase TargetBCP-Lead (Hypothetical)StaurosporineDasatinibSunitinib
Src 1560.8>10,000
Abl 25-1.1-
VEGFR2 5-122[1]
PDGFRβ 8-162[1][2]
c-Kit 150-1210[2]
PKCα >10003--
PKA >50007--

Note: Data for BCP-Lead is hypothetical and for illustrative purposes. Staurosporine is a pan-kinase inhibitor with broad activity not limited to the listed targets. Dasatinib and Sunitinib IC50 values are sourced from publicly available data and may vary depending on assay conditions.

Table 2: Selectivity and Pharmacokinetic Profile Comparison

ParameterBCP-Lead (Hypothetical Target)StaurosporineDasatinibSunitinib
Selectivity High for Src, VEGFR2, PDGFRβPoor (Pan-Kinase Inhibitor)[3][4][5]Multi-Kinase InhibitorMulti-Kinase Inhibitor
Oral Bioavailability GoodPoor~14-34%[6]Good
Half-life (t1/2) 8-12 hours~1.6 days (for analog)[7]~3-5 hours[8]~40-60 hours[9]
Metabolism CYP3A4 (predicted)Extensively metabolized[10]Primarily CYP3A4[11]Primarily CYP3A4[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the validation workflow.

Protocol 1: Synthesis of a Focused Library via Suzuki Coupling

Objective: To synthesize a diverse set of analogs by introducing various aryl and heteroaryl groups at the C7 position of the scaffold.

Materials:

  • This compound

  • Assorted boronic acids or esters

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Sodium carbonate solution

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a microwave vial, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).

  • Add 1,4-dioxane and 2M sodium carbonate solution in a 4:1 ratio.

  • Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a panel of kinases.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Test compounds (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate peptide mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition relative to a no-inhibitor control and determine IC50 values by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of lead compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with known dependency on the target kinase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Rationale: Kinase Signaling and Inhibition

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the mechanism of action of an ATP-competitive inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Autophosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor BCP-Lead (ATP-Competitive Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Caption: Mechanism of an ATP-competitive kinase inhibitor.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural similarity to the purine core of ATP provides a strong rationale for its potential to bind to the active site of kinases. The hypothetical validation workflow and comparative analysis presented in this guide offer a comprehensive framework for researchers to evaluate this and other novel scaffolds. While the journey from a promising scaffold to a clinically approved drug is long and challenging, a systematic and data-driven approach, as outlined here, is crucial for success. The experimental protocols provided serve as a practical resource for initiating the validation process. Further investigation into the structure-activity relationships, selectivity, and pharmacokinetic properties of derivatives of this compound is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Synthetic Utility of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine in Comparison to Other Dihalogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic system frequently incorporated into molecules of significant biological and pharmaceutical importance.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] Consequently, this nucleus is a cornerstone in the design of numerous therapeutics, including kinase inhibitors for oncology.[1][2] Dihalogenated pyrrolopyridines, in particular, serve as versatile intermediates, offering multiple handles for the strategic introduction of molecular complexity through modern cross-coupling methodologies.

This guide provides an in-depth technical comparison of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine with other dihalogenated pyrrolopyridine isomers. We will explore the nuanced differences in their reactivity in key synthetic transformations, supported by experimental data and established principles of organic chemistry. The objective is to equip researchers with the knowledge to make informed decisions in the selection and application of these critical building blocks for drug discovery and development.

Principles of Reactivity in Dihalogenated Pyrrolopyridines: A Game of Bonds and Positions

The synthetic utility of dihalogenated pyrrolopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by two fundamental factors: the inherent strength of the carbon-halogen bond and the electronic influence of the pyridine nitrogen.

Carbon-Halogen Bond Strength: The reactivity of halogens in palladium-catalyzed oxidative addition, typically the rate-determining step, follows the well-established trend: C-I > C-Br > C-Cl > C-F.[3][4] This trend is inversely correlated with the bond dissociation energy, meaning weaker bonds (like C-Br) are more readily cleaved by the palladium catalyst under milder conditions compared to stronger bonds (like C-Cl).[3]

Positional Activation by the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen significantly influences the reactivity of the attached halogen atoms. Positions α (C2 and C6) and γ (C4) to the nitrogen are more electron-deficient and, therefore, more activated towards oxidative addition compared to the β (C3 and C5) positions.[3]

In the case of This compound , we have a fascinating interplay of these two effects. The C7-Br bond is inherently more reactive than the C5-Cl bond due to the lower bond dissociation energy of the C-Br bond. However, the C5 position is electronically influenced by the adjacent pyrrole ring, while the C7 position is adjacent to the pyridine nitrogen. This unique arrangement allows for highly selective and sequential functionalization, making it a particularly valuable building block.

In contrast, for a hypothetical 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine , the primary determinant of regioselectivity would be the subtle electronic differences between the C5 and C7 positions, as both leaving groups are identical. Similarly, in a 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine , while both are less reactive than their bromo counterparts, the C7 position would be expected to be more reactive due to its proximity to the pyridine nitrogen.

Comparative Performance in Key Cross-Coupling Reactions

The differential reactivity of the halogen atoms in this compound allows for a high degree of control in popular palladium-catalyzed cross-coupling reactions. This section will compare its performance with other dihalogenated pyrrolopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing representative experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5] In the context of dihalogenated pyrrolopyridines, it allows for the introduction of aryl and heteroaryl moieties, which are common features in kinase inhibitors.

With this compound, the Suzuki-Miyaura reaction can be selectively performed at the more reactive C7-Br position under standard conditions, leaving the C5-Cl bond intact for subsequent functionalization. To achieve coupling at the C5-Cl position, more forcing conditions or specialized catalyst systems are typically required after the C7 position has been functionalized.

Comparative Data for Suzuki-Miyaura Coupling

SubstratePosition of ReactionTypical Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundC7Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O80-100>90Inferred from[6][7]
This compoundC5Pd(OAc)₂/SPhos (after C7 functionalization)K₃PO₄t-BuOH/H₂O100-12070-85Inferred from[6]
5,7-Dibromo-1H-pyrrolo[2,3-c]pyridineC7Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80HighInferred from[3]
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridineC2Pd₂(dba)₃K₂CO₃Dioxane/H₂O100High[8]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C7-Position of this compound

  • Materials: this compound, Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane, Water.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ (0.05 equiv) to the flask under the inert atmosphere.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for selective Suzuki-Miyaura coupling at the C7-position.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the method of choice for installing alkynyl groups, which are valuable for further transformations or as structural elements themselves.[9] The reactivity trends observed in Suzuki-Miyaura couplings are generally mirrored here. The C7-Br bond of this compound will react preferentially over the C5-Cl bond, allowing for selective alkynylation.

Comparative Data for Sonogashira Coupling

SubstratePosition of ReactionTypical Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundC7Pd(PPh₃)₂Cl₂/CuIEt₃NTHF or DMFRT to 60HighInferred from[9][10]
3,4-DibromopyridineC4Pd(PPh₃)₄/CuIEt₃NDMF8080[3]
Dihalogenated AminopyridinesC3 and C5Pd(PPh₃)₄/CuIEt₃NDMF60Good[10]

Experimental Protocol: Selective Sonogashira Coupling at the C7-Position of this compound

  • Materials: this compound, Terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.06 equiv), Triethylamine (Et₃N), Anhydrous THF.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine via syringe.

    • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_Selectivity cluster_reaction_1 Mild Conditions (Pd(PPh₃)₂Cl₂/CuI, Et₃N, RT) cluster_reaction_2 Forcing Conditions (after C7 functionalization) Start This compound Product1 7-Alkynyl-5-chloro-1H-pyrrolo[2,3-c]pyridine Start->Product1 Reaction at C7-Br (More Reactive) Product2 7-Alkynyl-5-substituted-1H-pyrrolo[2,3-c]pyridine Product1->Product2 Reaction at C5-Cl (Less Reactive)

Caption: Regioselectivity in the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[11] The selective amination of dihalogenated pyrrolopyridines is crucial for introducing key pharmacophoric elements. Similar to the other cross-coupling reactions, the C7-Br bond of this compound is expected to be significantly more reactive than the C5-Cl bond in Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination

SubstratePosition of ReactionTypical Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compoundC7Pd₂(dba)₃/XantphosCs₂CO₃Dioxane110HighInferred from[12]
4-Bromo-7-azaindole derivativesC4Pd(OAc)₂/XantphosCs₂CO₃Dioxane11080-95[12]
Halo-7-azaindoles (unprotected)C4 (Cl)RuPhos Pd G2/RuPhosLiHMDSTHFRT94[11]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C7-Position of this compound

  • Materials: this compound, Amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Cs₂CO₃ (1.4 equiv), Anhydrous 1,4-dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous dioxane, followed by the amine (1.2 equiv).

    • Seal the tube and heat in a preheated oil bath at 110 °C.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: Strategic Synthesis with Dihalogenated Pyrrolopyridines

The choice of dihalogenated pyrrolopyridine isomer is a critical decision in the design of a synthetic route. While isomers like 5,7-dibromo- or 5,7-dichloro-pyrrolo[2,3-c]pyridine offer their own synthetic advantages, This compound stands out for its inherent and predictable differential reactivity. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for a high degree of regioselectivity in a variety of palladium-catalyzed cross-coupling reactions. This enables the sequential introduction of different functionalities, a highly desirable feature in the construction of complex molecules for drug discovery. By understanding the interplay of carbon-halogen bond strength and positional activation, researchers can harness the full potential of these versatile building blocks to accelerate the synthesis of novel therapeutics.

References

Kinase Selectivity of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that regulate a majority of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that are both potent against their intended target and selective enough to avoid off-target effects that can lead to toxicity.[2]

The 1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of the 7-azaindole core, has emerged as a "privileged structure" in the design of kinase inhibitors. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of the adenine moiety of ATP.[3] The strategic placement of substituents, such as the 7-bromo and 5-chloro groups on this core, aims to enhance potency and modulate the selectivity profile by exploiting specific pockets within the kinase active site.

This guide provides a comparative analysis of the kinase selectivity profile of inhibitors based on the 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold and related pyrrolopyridine derivatives. We will delve into their performance against key cancer-associated kinases, compare them with established inhibitors, and provide detailed methodologies for the key assays used to determine these selectivity profiles.

The Pyrrolopyridine Core: A Versatile Scaffold for Kinase Inhibition

The pyrrolopyridine core is a bioisostere of purine and has been successfully incorporated into numerous kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[4] This fundamental interaction provides a strong anchor for the inhibitor, and modifications at other positions of the scaffold allow for the fine-tuning of selectivity and potency.

While comprehensive kinome-wide screening data for the specific this compound scaffold is not extensively published in publicly available literature, structure-activity relationship (SAR) studies on related pyrrolopyrimidine and azaindole derivatives suggest that this class of compounds often exhibits potent inhibitory activity against several key kinase families, including Src family kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Comparative Kinase Selectivity Profiles

To provide a clear perspective on the potential of this compound-based inhibitors, we will compare their likely target profiles with well-established inhibitors in the same kinase families. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for a selection of compounds. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Src Family Kinase (SFK) Inhibitors

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[5] Their dysregulation is implicated in the progression of many solid tumors.[6]

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Derivative (8h) Src7100[7]
Dasatinib Src<1[8]
Saracatinib (AZD0530) Src2.7[9]
Bosutinib Src1.2[6]
PP2 Lck/Fyn4/5[10]

Table 1: Comparative IC50 values of a representative pyrrolopyrimidine inhibitor and established Src family kinase inhibitors.

Polo-like Kinase (PLK) Inhibitors

Polo-like kinases, particularly PLK1, are key regulators of mitosis.[1] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis, making it an attractive target for anticancer therapy.[2][11]

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Volasertib (BI 6727) PLK10.87[12]
Onvansertib (NMS-1286937) PLK12[11]
GSK461364 PLK12.2[12]
BI 2536 PLK10.83[12]

Table 2: IC50 values of clinically evaluated PLK1 inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[14]

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-22[15]
Sorafenib VEGFR-290[15]
Apatinib VEGFR-21[15]
Cabozantinib VEGFR-20.035[15]
Pyrrolo[2,3-d]pyrimidine Derivative (11) VEGFR-2190[16]

Table 3: Comparative IC50 values of a representative pyrrolopyrimidine inhibitor and established VEGFR-2 inhibitors.

Experimental Methodologies for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust and high-throughput assay formats are available to achieve this. Below are detailed protocols for two widely used biochemical kinase assays.

LanthaScreen® TR-FRET Kinase Activity Assay

The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful platform for measuring kinase activity and inhibition.[17] It relies on the detection of a phosphorylated substrate by a terbium-labeled antibody.

Principle: A kinase phosphorylates a fluorescently labeled substrate. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the Tb donor and the fluorescent acceptor on the substrate are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for the specific kinase.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) at 4X the final desired concentration.

    • Prepare a 2X detection solution containing EDTA to stop the kinase reaction and the Tb-labeled phosphospecific antibody in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP solution to each well.

    • Mix the reagents and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add 10 µL of the 2X detection solution to each well.

    • Mix and incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection A 4X Inhibitor D Incubate A->D B 2X Kinase B->D C 2X Substrate/ATP C->D E Add 2X Detection Mix (EDTA + Tb-Antibody) D->E Stop Reaction F Incubate E->F G Read TR-FRET Signal F->G

Caption: LanthaScreen® TR-FRET Kinase Assay Workflow.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and then uses a luciferase/luciferin reaction to measure the newly synthesized ATP. The amount of light produced is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate buffer.

    • Prepare serial dilutions of the test inhibitor.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add the inhibitor and kinase reaction mixture to the wells of a white, opaque multi-well plate.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway Context: The Role of Src Kinase

To understand the biological impact of inhibiting a kinase like Src, it is crucial to visualize its position within cellular signaling pathways. Src is a central node in pathways that control cell growth, adhesion, and migration.

G RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Cell Migration FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival Inhibitor This compound Inhibitor Inhibitor->Src

Caption: Simplified Src Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While comprehensive public data on this specific scaffold is emerging, analysis of related pyrrolopyridine derivatives suggests a strong potential for targeting key oncogenic kinases such as those in the Src, PLK, and VEGFR families.

The ultimate utility of these inhibitors in a therapeutic setting will depend on a thorough characterization of their kinome-wide selectivity. High-throughput screening platforms like KINOMEscan®, which utilize competition binding assays, can provide a comprehensive view of a compound's interaction with hundreds of kinases, revealing both on-target potency and potential off-target liabilities.[4][19]

Further optimization of the this compound core, guided by structure-based drug design and comprehensive selectivity profiling, holds the potential to yield novel clinical candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Docking Analysis of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Kinase Inhibitor Profiling

This guide provides a comprehensive framework for conducting and evaluating molecular docking studies of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold of interest in modern kinase inhibitor design. We will navigate the essential steps from target selection and protocol validation to comparative analysis across key kinase families, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods for hit identification and lead optimization.

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold and the Kinase Target Landscape

The 7-azaindole, or pyrrolo[2,3-c]pyridine, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. Its bicyclic structure, featuring a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), is adept at mimicking the adenine hinge-binding motif of ATP. The specific substitution pattern of 7-bromo and 5-chloro on this scaffold provides key points for chemical modification to enhance potency and selectivity, while also influencing the electronic properties of the ring system.

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Families such as the Janus kinases (JAKs), Mitogen-Activated Protein (MAP) kinases, and Cyclin-Dependent Kinases (CDKs) represent critical nodes in oncogenic signaling pathways, making them prime targets for therapeutic intervention.[2][3] This guide will use representative members from these families—specifically JAK1, MAP4K4, and CDK2—to illustrate a comparative docking analysis.

The Cornerstone of Credibility: The Docking Protocol

A docking study's value is entirely dependent on the rigor of its protocol. A well-defined and validated protocol ensures that the resulting binding poses and scores are a credible reflection of potential molecular interactions.

Experimental Workflow: A Self-Validating System

The workflow is designed to be a self-validating loop, where the initial redocking step confirms the protocol's ability to replicate experimentally determined binding modes before applying it to novel ligands.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase PDB 1. Target Selection & PDB Structure Acquisition Receptor 2. Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Receptor Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Receptor->Ligand Redock 4. Redocking of Co-crystallized Ligand Ligand->Redock RMSD 5. RMSD Calculation (Pose vs. Crystal Structure) Redock->RMSD Accept RMSD ≤ 2.0 Å? RMSD->Accept Accept->Receptor  Refine Protocol Dock 6. Docking of Novel Derivatives Accept->Dock  Proceed Analyze 7. Analysis of Poses & Scores Dock->Analyze Compare 8. Comparative Analysis Across Kinases Analyze->Compare

Caption: A validated molecular docking workflow.

Step-by-Step Protocol: Docking into the JAK1 Active Site

This protocol details the validation and docking procedure using JAK1 as the primary example. The same principles apply to other kinase targets.

Objective: To establish a validated protocol for docking this compound derivatives into the ATP-binding site of JAK1.

Materials:

  • Protein Structure: JAK1 kinase domain co-crystallized with a pyrrolo[2,3-d]pyrimidine inhibitor (e.g., based on PDB ID: 3FUP).[4]

  • Software: Molecular modeling suite such as Schrödinger, MOE, or open-source alternatives like AutoDock Vina.[5]

  • Ligands: 3D structures of the co-crystallized ligand (for validation) and the novel this compound derivatives.

Methodology:

  • Receptor Preparation:

    • Load the PDB structure (e.g., 3FUP).

    • Remove all water molecules and non-essential ions.

    • Add hydrogens, assign partial charges, and perform a constrained energy minimization to relieve steric clashes, using a standard force field (e.g., OPLS4). This ensures the protein is in a low-energy, realistic conformation.

    • Define the binding site by creating a grid box centered on the co-crystallized ligand. The box should be large enough to allow rotational and translational freedom for the new ligands.

  • Ligand Preparation:

    • Extract the co-crystallized ligand from the PDB file. This will serve as our validation control.

    • Draw the this compound derivatives and generate low-energy 3D conformations. Assign correct protonation states at physiological pH (e.g., pH 7.4).

  • Protocol Validation: Redocking

    • Causality: Before docking unknown compounds, we must prove our protocol can reproduce a known, experimentally determined binding pose.[6] This step validates the chosen software, scoring function, and grid parameters.

    • Dock the extracted co-crystallized ligand back into the prepared receptor active site.

    • Superimpose the top-scoring docked pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • Trustworthiness Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the protocol is reliable.[7]

  • Docking of Novel Derivatives:

    • Using the validated protocol, dock the library of this compound derivatives into the JAK1 active site.

    • Use a flexible docking algorithm that allows for ligand conformational sampling.

    • Generate a set number of binding poses (e.g., 10-20) for each ligand.

  • Analysis and Scoring:

    • The primary output is the docking score (e.g., GlideScore, ΔG), which estimates the binding affinity. More negative scores typically indicate stronger predicted binding.[8]

    • Visually inspect the top-scoring poses for each derivative. Analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) with active site residues.

Comparative Analysis Across Kinase Families

To understand the selectivity profile of our derivatives, the validated docking protocol is applied to other relevant kinases. For this guide, we compare the docking results in JAK1, MAP4K4, and CDK2.

Target Kinase Active Sites
Kinase TargetPDB ID (Example)Key Hinge Residue(s)Gatekeeper ResidueRationale for Selection
JAK1 3FUP[4]Leu959, Glu957Met902Central in cytokine signaling; target for autoimmune diseases and cancers.
MAP4K4 4U43Met109, Glu107Met106Involved in cellular processes tied to cancer pathogenesis.
CDK2 1PYE[3]Leu83, Glu81Phe80Key regulator of cell cycle progression; a classic oncology target.
Hypothetical Docking Results and SAR

Let's consider three hypothetical derivatives of the this compound scaffold to illustrate the comparative analysis.

  • Derivative 1: Unsubstituted at the pyrrole nitrogen (R1 = H).

  • Derivative 2: A small, flexible side chain (R1 = -(CH₂)₂-OH).

  • Derivative 3: A larger, bulkier group (R1 = Cyclohexyl).

DerivativeR1 GroupJAK1 Docking Score (kcal/mol)MAP4K4 Docking Score (kcal/mol)CDK2 Docking Score (kcal/mol)Key Predicted Interactions & Rationale
1 -H-8.5-8.2-7.9Core Interaction: Forms two canonical H-bonds with the kinase hinge (e.g., Leu959 in JAK1). The bromo and chloro groups occupy small hydrophobic pockets.
2 -(CH₂)₂-OH-9.8-8.9-8.5Enhanced Potency: The hydroxyl group forms an additional H-bond with a residue in the solvent-front region (e.g., Asp994 in JAK1), improving the score across all kinases.
3 -Cyclohexyl-9.2-7.5-7.1Potential Selectivity: The bulky cyclohexyl group is well-accommodated in the larger pocket of JAK1 but may cause a steric clash in the more constrained active sites of MAP4K4 and CDK2, leading to a poorer score.
Visualizing Binding Modes

A crucial step is the visual inspection of the binding poses. For Derivative 2 in JAK1, we would predict:

  • Hinge Binding: The pyrrole N-H hydrogen bonds to the backbone carbonyl of Leu959, and the pyridine N7 accepts a hydrogen bond from the backbone N-H of Leu959. This is the classic hinge interaction critical for affinity.

  • Solvent-Front Interaction: The terminal -OH of the side chain forms a hydrogen bond with the side chain of Asp994.

  • Hydrophobic/Halogen Interactions: The 7-bromo and 5-chloro atoms are positioned in hydrophobic pockets, potentially forming favorable halogen bonds with backbone carbonyls or other electron-rich atoms.

G cluster_ligand cluster_kinase Ligand This compound with -(CH2)2-OH side chain Hinge Hinge Region (Leu959) Ligand->Hinge H-Bonds (x2) (Core Interaction) Solvent Solvent Front (Asp994) Ligand->Solvent H-Bond (x1) (Potency Boost) Pocket Hydrophobic Pocket Ligand->Pocket Halogen/Hydrophobic (Affinity Contribution)

Caption: Predicted interactions of Derivative 2 in the JAK1 active site.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for the comparative docking analysis of this compound derivatives against key kinase targets. The hypothetical results demonstrate how modifications to the core scaffold can influence predicted binding affinity and selectivity. Stronger docking scores for derivatives with side chains capable of forming additional interactions (like Derivative 2) suggest promising avenues for synthesis. Furthermore, the analysis indicates that steric hindrance (as with Derivative 3) can be exploited to design inhibitors with greater selectivity for one kinase over another.

The true power of this in silico work lies in its ability to generate testable hypotheses. The next logical steps would be the synthesis of these prioritized derivatives followed by in vitro kinase inhibition assays to obtain experimental IC50 values.[1][9] A strong correlation between docking scores and experimental inhibitory activity would provide ultimate validation for the computational model and pave the way for further structure-based drug design cycles.

References

A Comparative Guide to the Structural Confirmation of Novel 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine scaffold, a member of the azaindole family of heterocycles, is of significant interest in medicinal chemistry.[1] These bicyclic structures are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, most notably protein kinases.[1] The this compound (CAS 945840-69-7) is a particularly valuable starting material for the synthesis of novel drug candidates.[2][3][4] The presence of two distinct halogen atoms at positions 5 and 7 allows for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

This guide provides a comprehensive comparison of the analytical techniques used to confirm the structure of novel analogs derived from this compound. We will explore the synthesis of representative analogs and delve into the experimental data required for their unambiguous structural elucidation.

Synthesis of Novel Analogs

The synthetic utility of this compound lies in the differential reactivity of the bromine and chlorine substituents. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 7-position. Subsequent modification at the 5-position can then be achieved under more forcing conditions or by using a different catalytic system.

Here, we propose the synthesis of two novel analogs as representative examples:

  • Analog 1: 7-Phenyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

  • Analog 2: 7-Phenyl-5-(morpholin-4-yl)-1H-pyrrolo[2,3-c]pyridine

Proposed Synthetic Workflow

Synthetic Workflow start This compound analog1 Analog 1: 7-Phenyl-5-chloro-1H-pyrrolo[2,3-c]pyridine start->analog1 Suzuki Coupling (Phenylboronic acid, Pd catalyst) analog2 Analog 2: 7-Phenyl-5-(morpholin-4-yl)-1H-pyrrolo[2,3-c]pyridine analog1->analog2 Buchwald-Hartwig Amination (Morpholine, Pd catalyst)

Caption: Proposed synthesis of novel analogs from this compound.

Experimental Protocol: Synthesis of Analog 1
  • To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Analog 1.

Experimental Protocol: Synthesis of Analog 2
  • In a microwave vial, combine Analog 1 (1.0 eq), morpholine (1.5 eq), cesium carbonate (2.5 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable ligand like Xantphos (0.1 eq) in anhydrous 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor to 120 °C for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain Analog 2.

Structural Confirmation: A Multi-faceted Approach

The unambiguous confirmation of the structures of these novel analogs requires a combination of spectroscopic and analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Novel_Analog Synthesized Novel Analog MS Mass Spectrometry (HRMS) Novel_Analog->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Novel_Analog->NMR Connectivity & Environment XRay X-ray Crystallography (if single crystals form) Novel_Analog->XRay Absolute 3D Structure Structure_Confirmed Confirmed Structure MS->Structure_Confirmed NMR->Structure_Confirmed XRay->Structure_Confirmed

Caption: Workflow for the structural confirmation of novel synthesized compounds.

Comparative Data Analysis

The following table presents a comparison of the expected analytical data for the parent compound and the two novel analogs. The predicted NMR chemical shifts are based on established values for similar pyrrolopyridine derivatives.[5][6]

CompoundStructureMolecular FormulaExact Mass (m/z) [M+H]⁺Predicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Parent Compound This compoundC₇H₄BrClN₂230.93~8.1 (s), ~7.5 (d), ~6.6 (d)~148, ~145, ~130, ~125, ~118, ~115, ~102
Analog 1 7-Phenyl-5-chloro-1H-pyrrolo[2,3-c]pyridineC₁₃H₉ClN₂228.05~8.2 (s), ~7.8-7.4 (m, 5H), ~7.6 (d), ~6.8 (d)~150, ~146, ~138, ~130, ~129, ~128, ~127, ~124, ~116, ~114, ~101
Analog 2 7-Phenyl-5-(morpholin-4-yl)-1H-pyrrolo[2,3-c]pyridineC₁₇H₁₇N₃O279.14~7.9-7.3 (m, 5H), ~7.5 (s), ~7.2 (d), ~6.5 (d), ~3.8 (t, 4H), ~3.2 (t, 4H)~152, ~150, ~139, ~130, ~129, ~128, ~127, ~120, ~112, ~105, ~98, ~67, ~52

In-depth Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of atoms in a molecule.

  • ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons, between protons and carbons, and long-range correlations, respectively, to piece together the complete molecular structure.

Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software (e.g., MestReNova, TopSpin).

  • Analyze the spectra to assign all proton and carbon signals and confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule.

Protocol:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode.

  • Compare the experimentally determined m/z value of the [M+H]⁺ ion with the theoretically calculated value to confirm the molecular formula.

Single-Crystal X-ray Crystallography

This technique provides the absolute, three-dimensional structure of a molecule in the solid state. It is considered the gold standard for structural confirmation.

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software (e.g., SHELX).

  • The resulting model will provide precise bond lengths, bond angles, and the overall conformation of the molecule.

Conclusion

The structural confirmation of novel this compound analogs is a critical step in the drug discovery process. A combination of modern analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography, is essential for the unambiguous elucidation of their structures. The methodologies and comparative data presented in this guide provide a robust framework for researchers working with this versatile and promising class of compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.